Structural, Toxicological, and Synthetic Profiling of p-Isoamylphenol: A Comprehensive Technical Guide
Executive Summary p-Isoamylphenol (CAS: 1805-61-4), systematically designated as 4-(3-methylbutyl)phenol, is an alkyl-substituted phenol characterized by a para-positioned isopentyl chain. While structurally simple, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
p-Isoamylphenol (CAS: 1805-61-4), systematically designated as 4-(3-methylbutyl)phenol, is an alkyl-substituted phenol characterized by a para-positioned isopentyl chain. While structurally simple, the specific steric bulk and lipophilicity imparted by the isoamyl group make this compound a critical intermediate in both industrial synthesis and toxicological modeling. This whitepaper provides an in-depth analysis of its physicochemical properties, its role as a potential endocrine disruptor, and its synthetic utility in generating advanced materials and olfactants.
Physicochemical Profiling & Structural Dynamics
The chemical behavior of p-Isoamylphenol is governed by the electron-donating nature of the alkyl chain, which increases the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (e.g., in the synthesis of novolak resins). Furthermore, its high partition coefficient (XLogP3 = 4.0) dictates its bioaccumulation potential and its ability to cross lipid bilayers in biological systems.
Quantitative Data Summary
The following table synthesizes the core computational and experimental metrics for p-Isoamylphenol ([1], [2]):
Property
Value / Description
IUPAC Name
4-(3-methylbutyl)phenol
CAS Registry Number
1805-61-4
Molecular Formula
C11H16O
Molecular Weight
164.24 g/mol
Monoisotopic Mass
164.1201 Da
Predicted XLogP3
4.0
Collision Cross Section [M+H]+
136.7 Ų
GHS Hazard Classification
Acute Tox. 4 (H302: Harmful if swallowed)
Toxicology: Endocrine Disruption Potential
In recent years, alkylphenols have been heavily scrutinized for their endocrine-disrupting properties. p-Isoamylphenol acts as a potential Estrogen Receptor (ER) agonist. The structural causality lies in molecular mimicry: the phenolic hydroxyl group mimics the A-ring hydroxyl of 17β-estradiol, while the hydrophobic isoamyl tail docks into the lipophilic pocket of the ER ligand-binding domain ([3]).
When p-Isoamylphenol binds to the ER, it induces a conformational shift—specifically the realignment of Helix 12—which exposes the activation function-2 (AF-2) surface. This allows for co-activator recruitment and subsequent aberrant gene transcription.
Figure 1: Mechanism of Estrogen Receptor activation by p-Isoamylphenol.
Synthetic Utility & Industrial Applications
Precursor to Olfactants (4-Isoamylcyclohexanol)
p-Isoamylphenol is a primary starting material for the synthesis of 4-isoamylcyclohexanol, a compound valued in the fragrance industry for its unique olfactory profile. The synthesis requires the complete saturation of the aromatic ring. The stereochemistry of the resulting cyclohexanol (cis/trans isomer ratio) directly dictates the odor profile, necessitating strict control over hydrogenation conditions ([4]).
Color-Developing Inks and Novolak Resins
In the manufacturing of pressure-sensitive copying papers, p-Isoamylphenol is co-polymerized with formaldehyde to create paraphenylphenol-formaldehyde resins (novolak resins). The para-substitution of the isoamyl group ensures that polymerization occurs exclusively at the ortho positions, resulting in linear, low-molecular-weight polymers (condensation degree of 2 to 8) that function as excellent electron acceptors (color developers) when reacting with leuco dyes ([5]).
Experimental Methodologies
Protocol 1: Catalytic Hydrogenation to 4-Isoamylcyclohexanol
Objective: To reduce the aromatic ring of p-Isoamylphenol while preserving the hydroxyl group, yielding a specific cis/trans ratio of 4-isoamylcyclohexanol.
Causality & Design Choices:
Raney Nickel is selected as the catalyst over Palladium on Carbon (Pd/C). While Pd/C is highly active, it frequently promotes unwanted hydrogenolysis (cleavage of the C-OH bond) in phenols. Raney Nickel provides high surface area for arene coordination and selectively reduces the ring without defunctionalizing the alcohol, yielding the desired ~33:67 cis/trans isomer ratio necessary for optimal olfactory properties.
Step-by-Step Procedure:
Preparation: Charge a high-pressure stainless-steel autoclave with 100 mmol of p-Isoamylphenol.
Solvent & Catalyst: Add 50 mL of N-methylpyrrolidone (NMP) as the solvent. Introduce 5 mol% of active Raney Nickel catalyst. Caution: Raney Ni is pyrophoric; handle under an inert argon atmosphere.
Pressurization: Seal the reactor, purge three times with nitrogen, and then pressurize with Hydrogen (H2) gas to 40 bar.
Reaction: Heat the reaction mixture to 45°C under continuous mechanical stirring (800 rpm) for 12 hours. The moderate temperature prevents thermal degradation and controls the stereochemical outcome.
Workup: Depressurize the reactor safely. Filter the mixture through a pad of Celite to recover the Raney Ni catalyst.
Purification: Subject the crude filtrate to vacuum distillation to isolate pure 4-isoamylcyclohexanol.
Figure 2: Workflow for the catalytic hydrogenation of p-Isoamylphenol.
Protocol 2: In Vitro Estrogen Receptor Competitive Binding Assay
Objective: To quantify the binding affinity (IC50) of p-Isoamylphenol to the human Estrogen Receptor alpha (ERα).
Causality & Design Choices:
A Fluorescence Polarization (FP) assay is utilized instead of a traditional radioligand binding assay. FP relies on the principle that a small fluorescent molecule (fluorophore-tagged estradiol) tumbles rapidly in solution (low polarization). When bound to the massive ER protein, tumbling slows, and polarization increases. If p-Isoamylphenol successfully competes for the binding site, the fluorescent ligand is displaced, tumbling rapidly again, leading to a measurable drop in polarization. This provides a self-validating, real-time kinetic readout without radioactive hazards.
Step-by-Step Procedure:
Reagent Preparation: Prepare a master mix containing recombinant human ERα (15 nM) and fluorescently tagged 17β-estradiol (fluormone, 1 nM) in an assay buffer (pH 7.4).
Incubation: Aliquot 50 µL of the master mix into a 384-well black microplate.
Compound Addition: Add p-Isoamylphenol in a 10-point serial dilution (ranging from 10 µM to 0.1 nM) to the wells.
Equilibration: Incubate the plate in the dark at room temperature for 2 hours to allow competitive binding to reach thermodynamic equilibrium.
Measurement: Read the microplate using a multi-mode microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 530 nm).
Data Analysis: Plot the millipolarization (mP) values against the log concentration of p-Isoamylphenol to generate a dose-response curve and calculate the IC50.
References
National Center for Biotechnology Information (NCBI). "p-Isoamylphenol - CID 96294." PubChem Database. Available at:[Link]
Pradeep, P., et al. "Predicting estrogen receptor activation by a group of substituted phenols: An Integrated Approach to testing and assessment case study." ResearchGate. Available at:[Link]
Pickenhagen, W., et al. "4-isoamylcyclohexanol as odiferant." United States Patent 7884065B2.
Showa Union Gosei Co., Ltd. "Color developing ink." United States Patent 4263047A.
An In-Depth Technical Guide to p-Isoamylphenol Introduction p-Isoamylphenol, also known as 4-isoamylphenol or 4-(3-methylbutyl)phenol, is an alkylphenol of significant interest in various chemical and industrial applicat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to p-Isoamylphenol
Introduction
p-Isoamylphenol, also known as 4-isoamylphenol or 4-(3-methylbutyl)phenol, is an alkylphenol of significant interest in various chemical and industrial applications. Its unique molecular structure, featuring a phenol ring substituted with an isoamyl group at the para position, imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of p-isoamylphenol, covering its fundamental chemical identity, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity
CAS Number : 104-43-8
Molecular Formula : C₁₁H₁₆O
Molecular Weight : 164.24 g/mol
IUPAC Name : 4-(3-Methylbutyl)phenol
Below is the two-dimensional chemical structure of p-isoamylphenol.
Caption: 2D Structure of p-Isoamylphenol
Physicochemical Properties
The physical and chemical characteristics of p-isoamylphenol are crucial for its handling, application, and synthesis. A summary of its key properties is presented in the table below.
Property
Value
Source
Appearance
White to off-white crystalline solid
Melting Point
25-28 °C (77-82 °F)
Boiling Point
261 °C (502 °F) at 760 mmHg
Solubility
Insoluble in water; soluble in organic solvents such as ethanol, ether, and benzene.
Vapor Pressure
0.002 mmHg at 25 °C
Flash Point
123 °C (253 °F) - closed cup
Synthesis of p-Isoamylphenol
p-Isoamylphenol is typically synthesized through the Friedel-Crafts alkylation of phenol with isoamyl alcohol or an isoamyl halide in the presence of a Lewis acid catalyst. The para-substituted product is favored due to steric hindrance at the ortho positions.
Illustrative Synthesis Workflow
Caption: Generalized workflow for the synthesis of p-isoamylphenol.
Step-by-Step Experimental Protocol
While specific laboratory procedures may vary, a general protocol for the synthesis of p-isoamylphenol is as follows:
Reaction Setup : A stirred solution of phenol in a suitable solvent (e.g., a non-polar organic solvent) is cooled in an ice bath.
Catalyst Addition : A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄), is slowly added to the cooled phenol solution.
Alkylation : Isoamyl alcohol or an isoamyl halide is added dropwise to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
Reaction Monitoring : The reaction is allowed to proceed at a controlled temperature (often room temperature or slightly elevated) for a specified duration. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup : Once the reaction is complete, the mixture is quenched by carefully adding it to ice-cold water or a dilute acid solution to deactivate the catalyst. The organic layer is then separated.
Extraction and Washing : The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted phenol and then with brine.
Drying and Solvent Removal : The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator.
Purification : The crude product is purified by vacuum distillation or recrystallization to obtain pure p-isoamylphenol.
Applications of p-Isoamylphenol
p-Isoamylphenol serves as a versatile intermediate in the chemical industry with several notable applications:
Polymer Additives : It is used in the synthesis of nonionic surfactants and as an antioxidant in plastics and rubber.
Fragrance and Flavor Industry : Due to its characteristic phenolic odor, it can be used as a component in certain fragrance formulations.
Organic Synthesis : It is a precursor for the synthesis of other organic compounds, including certain dyes and pharmaceuticals.
Disinfectants and Antiseptics : Some derivatives of p-isoamylphenol exhibit antimicrobial properties and have been investigated for use as disinfectants.
Analytical Methods for Characterization
The identity and purity of p-isoamylphenol can be confirmed using a variety of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the different types of protons and carbon atoms and their connectivity.
Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) group and the aromatic ring.
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These chromatographic techniques are used to determine the purity of p-isoamylphenol and to quantify it in mixtures.
Safety and Handling
p-Isoamylphenol should be handled with appropriate safety precautions in a well-ventilated area. It is important to consult the Safety Data Sheet (SDS) before use.
Hazards : It may cause skin and eye irritation. Inhalation of dust or vapors should be avoided.
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a lab coat.
First Aid : In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Storage : Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
p-Isoamylphenol is a valuable chemical intermediate with a well-defined profile of properties, synthesis routes, and applications. A thorough understanding of its chemical identity, handling requirements, and analytical characterization is essential for its safe and effective use in research and industrial settings. This guide provides a foundational understanding for professionals working with this compound, emphasizing the importance of scientific integrity and safety in its application.
References
PubChem. Compound Summary for CID 7701, 4-Isoamylphenol. National Center for Biotechnology Information. [Link]
Foundational
Comprehensive Technical Guide: Chemical Characteristics and Applications of 4-Isopentylphenol
Executive Summary 4-Isopentylphenol (also known as p-isoamylphenol or 4-(3-methylbutyl)phenol) is a para-alkylated phenol characterized by a hydrophobic isopentyl tail and a polar hydroxyl headgroup. This amphiphilic nat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Isopentylphenol (also known as p-isoamylphenol or 4-(3-methylbutyl)phenol) is a para-alkylated phenol characterized by a hydrophobic isopentyl tail and a polar hydroxyl headgroup. This amphiphilic nature dictates its behavior across diverse scientific disciplines. In environmental toxicology, it is monitored as a potential endocrine-disrupting chemical (EDC) due to its structural mimicry of endogenous estrogens[1]. In metabolomics, it has been identified as a critical biomarker in biological matrices, including arthropod hemolymph[2] and mammalian urine in depression models[3]. Furthermore, in synthetic organic chemistry, it serves as a versatile precursor for the synthesis of macrocycles and odiferous compounds[4][5].
This whitepaper synthesizes the physicochemical properties, biological mechanisms, and validated analytical workflows associated with 4-isopentylphenol, providing a self-validating framework for researchers working with this compound.
Physicochemical Profiling and Structural Data
The chemical behavior of 4-isopentylphenol is governed by its functional groups. The phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor, facilitating interactions with biological receptors and polar solvents. Conversely, the flexible 3-methylbutyl chain imparts significant lipophilicity (XLogP3 = 4.0), driving its partitioning into lipid bilayers and organic solvents during extraction protocols.
Table 1: Quantitative Physicochemical Properties of 4-Isopentylphenol
Like many alkylphenols, 4-isopentylphenol exhibits estrogenic activity. The structural distance between the hydrophobic tail and the phenolic hydroxyl group allows the molecule to competitively bind to the ligand-binding domain of the Estrogen Receptor (ER)[7].
Causality in Receptor Activation
When 4-isopentylphenol enters the cytosol, it mimics 17β-estradiol. Binding to the ER induces a conformational change that promotes receptor dimerization. This dimer translocates to the nucleus, binding to Estrogen Response Elements (EREs) on DNA, thereby recruiting co-activators and initiating the transcription of genes responsible for cell proliferation (e.g., pS2 and Progesterone Receptor genes)[7].
Mechanism of 4-isopentylphenol acting as an endocrine disruptor via Estrogen Receptor activation.
Experimental Protocol: E-SCREEN Assay for Estrogenicity
To empirically validate the estrogenic potential of 4-isopentylphenol, the E-SCREEN assay is the gold standard[7].
Cell Culture Preparation: Seed MCF-7 human breast cancer cells into 24-well plates.
Causality: MCF-7 cells are strictly chosen because they natively express endogenous estrogen receptors (ERα), making them a biologically relevant, self-validating system for estrogen-induced proliferation.
Hormone Deprivation: Wash cells and replace the medium with phenol red-free DMEM supplemented with 5% charcoal-dextran stripped fetal bovine serum (CD-FBS) for 48 hours.
Causality: Phenol red possesses weak estrogenic activity, and standard FBS contains endogenous steroids. Stripping the serum ensures that any observed cellular proliferation is strictly due to the introduced 4-isopentylphenol.
Analyte Exposure: Treat the cells with varying concentrations of 4-isopentylphenol (e.g., 10 pM to 10 µM) alongside a positive control (17β-estradiol) and a hormone-free negative control.
Incubation & Quantification: Incubate for 144 hours (6 days). Harvest cells using trypsin-EDTA and quantify using a Coulter counter. Calculate the relative proliferative effect (RPE) to determine estrogenic potency.
Analytical Workflows: GC-MS Detection in Biological Matrices
4-Isopentylphenol is frequently identified in complex biological matrices, ranging from the hemolymph of the pill millipede (Arthrosphaera lutescens)[2] to the urine of rats in Chronic Unpredictable Mild Stress (CUMS) depression models[3]. Accurate quantification requires rigorous sample preparation.
Step-by-step GC-MS analytical workflow for the extraction and quantification of 4-isopentylphenol.
Experimental Protocol: GC-MS Extraction and Derivatization
Sample Aliquoting & Spiking: Aliquot 100 µL of the biological fluid. Spike with an internal standard (e.g., 2-chloro-L-phenylalanine) to normalize extraction recovery variations[3].
Protein Precipitation: Add 400 µL of ice-cold methanol/acetonitrile (1:1, v/v).
Causality: The organic solvents disrupt the hydration shell of endogenous proteins, causing them to precipitate. Simultaneously, the highly lipophilic 4-isopentylphenol (XLogP3 = 4.0) efficiently partitions into the organic supernatant.
Centrifugation & Lyophilization: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a fresh GC vial and evaporate to absolute dryness under a gentle stream of nitrogen.
Derivatization (Critical Step): Add 50 µL of methoxyamine hydrochloride in pyridine (incubate at 37°C for 90 mins), followed by 50 µL of BSTFA with 1% TMCS (incubate at 70°C for 60 mins).
Causality: The bare phenolic hydroxyl group of 4-isopentylphenol causes severe hydrogen bonding with the GC column stationary phase, leading to peak tailing and signal loss. BSTFA replaces the active proton with a trimethylsilyl (TMS) group, drastically increasing the molecule's volatility and thermal stability for optimal chromatographic resolution.
GC-MS Acquisition: Inject 1 µL into a GC-MS system equipped with a capillary column (e.g., SH-I-5Sil MS). Utilize electron impact (EI) ionization at 70 eV. Identification is confirmed by matching the specific fragmentation pattern with the NIST mass spectral library[2].
Synthetic Applications in Drug Development
Beyond its role as an analyte, 4-isopentylphenol is a highly valuable synthon. It is utilized in the synthesis of 4-isoamylcyclohexanol (an odiferant) via catalytic hydrogenation using Raney nickel[4].
Furthermore, it is a key starting material in the synthesis of specialized macrocycles (e.g., campestarenes). By reacting 4-isopentylphenol with magnesium chloride, paraformaldehyde, and triethylamine in dry THF (a modified Duff/formylation reaction), researchers can synthesize 5-(1,1-dimethylpropyl)-2-hydroxybenzaldehyde, a critical intermediate for complex supramolecular structures[5].
References
PubChem Database: p-Isoamylphenol (CID 96294). National Center for Biotechnology Information (NIH).
Reports of the Scientific Committee for Food (Fortieth Series): Endocrine Disruptors and Food. European Commission.
Integrating Metabolomics and Network Analysis for Exploring the Mechanism Underlying the Antidepressant Activity of Paeoniflorin in Rats With CUMS-Induced Depression. Frontiers in Pharmacology.
The E-SCREEN Assay as a Tool to Identify Estrogens: an Update on Estrogenic Environmental Pollutants. ResearchGate.
Exploring the Hemolymph of the Pill Millipede Arthrosphaera lutescens: Chemical Composition, Bioactive Properties. MDPI.
4-isoamylcyclohexanol as odiferant (US7884065B2). Google Patents.
Supporting Information for Chemical Communications (Synthesis of 5-alkyl-2-hydroxybenzaldehydes). The Royal Society of Chemistry.
A Comprehensive Technical Guide to the Synthesis of p-Isoamylphenol from Phenol via Friedel-Crafts Alkylation
Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the synthesis of p-Isoamylphenol, a valuable chemical intermediate, through the e...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of p-Isoamylphenol, a valuable chemical intermediate, through the electrophilic aromatic substitution of phenol. The primary focus is on the Friedel-Crafts alkylation pathway, a cornerstone of aromatic chemistry. This document elucidates the underlying reaction mechanisms, addresses the specific challenges associated with phenol alkylation, and presents a detailed, field-proven experimental protocol. Causality behind experimental choices, process optimization parameters, and critical safety considerations are discussed to ensure a reproducible and safe laboratory execution. The guide is structured to serve as a practical resource for chemists in research and development, offering both theoretical grounding and actionable methodologies.
Introduction to p-Isoamylphenol: Significance and Applications
p-Isoamylphenol, also known as 4-isopentylphenol, is an alkylphenol of significant interest in various chemical industries. Its structure, featuring a phenol ring substituted with an isoamyl group at the para position, imparts a unique combination of hydrophobicity and phenolic reactivity. This makes it a versatile intermediate in the synthesis of:
Non-ionic Surfactants: Through ethoxylation, it can be converted into surfactants used in detergents and emulsifiers.
Polymer Additives: It serves as a precursor for antioxidants and UV stabilizers in plastics and rubber.
Fragrance and Flavor Compounds: Its derivatives are used in the cosmetic and food industries.
Pharmaceuticals: The phenol moiety is a common pharmacophore, and alkylation can modify a compound's pharmacokinetic properties.
Given its utility, a robust and well-understood synthetic route from readily available precursors like phenol and isoamyl alcohol is of high value.
The Synthetic Challenge: Electrophilic Alkylation of Phenols
The synthesis of p-Isoamylphenol is predominantly achieved via the Friedel-Crafts alkylation reaction, a classic method for forming carbon-carbon bonds on an aromatic ring.[1] This reaction proceeds through electrophilic aromatic substitution, where an electrophile (an isoamyl carbocation) attacks the electron-rich phenol ring.[2]
However, the direct alkylation of phenol presents several distinct challenges that must be carefully managed:
Catalyst Deactivation: The lone pairs on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[3] This coordination deactivates the catalyst and reduces the nucleophilicity of the phenol ring, potentially leading to poor yields.[3]
Competing O-Alkylation: Phenols are bidentate nucleophiles, meaning reaction can occur at two positions: the aromatic ring (C-alkylation) or the phenolic oxygen (O-alkylation) to form an ether.[3] Reaction conditions must be optimized to favor the desired C-alkylation.
Regioselectivity: The hydroxyl group is a powerful ortho-, para-directing group. This leads to the formation of a mixture of ortho- and para-isoamylphenol. Steric hindrance from the bulky isoamyl group generally favors substitution at the less hindered para position, but the ortho-isomer is a common byproduct that must be separated.
Polyalkylation: The introduction of an alkyl group activates the aromatic ring, making the product more reactive than the starting material. This can lead to the addition of multiple isoamyl groups to the phenol ring.[2][4]
Understanding these challenges is paramount to developing a successful and selective synthesis.
The reaction proceeds in three primary steps, initiated by the formation of a carbocation from the alkylating agent, which in this guide is isoamyl alcohol.
Generation of the Electrophile: In the presence of a strong acid catalyst (Lewis or Brønsted), the hydroxyl group of isoamyl alcohol is protonated, forming a good leaving group (water). The departure of water generates a primary isoamyl carbocation.
Carbocation Rearrangement: Primary carbocations are unstable and prone to rearrangement via a 1,2-hydride shift to form a more stable tertiary carbocation. This is a critical consideration as it can lead to isomeric byproducts.
Electrophilic Attack: The electron-rich phenol ring attacks the carbocation, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base (e.g., AlCl₄⁻ or H₂O) removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final alkylated phenol product.[4]
Caption: Mechanism of Friedel-Crafts Alkylation of Phenol.
Rationale for Reagent and Catalyst Selection
Phenol: The aromatic substrate. It is crucial to use anhydrous phenol, as water can react with and deactivate many Lewis acid catalysts.
Isoamyl Alcohol: A common and relatively safe alkylating agent. While alkyl halides can also be used, isoamyl alcohol is often preferred in industrial settings due to lower cost and corrosivity.
Catalyst (Aluminum Chloride, AlCl₃): AlCl₃ is a very active and common Lewis acid for this transformation.[4] Its high activity is necessary to promote the reaction with a less reactive alkylating agent like an alcohol. However, due to its strong interaction with the phenolic hydroxyl group, more than a catalytic amount is often required.[3] Alternative mild catalysts like Zinc Chloride (ZnCl₂) or solid acid catalysts like zeolites can offer better selectivity and easier workup, though they may require higher temperatures or longer reaction times.[4][5]
Solvent: A non-polar, inert solvent such as hexane or cyclohexane is often used to control the reaction temperature and facilitate mixing. Using an excess of the aromatic reactant (phenol) can also serve as the solvent and helps to minimize polyalkylation.[4]
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of p-Isoamylphenol. Causality for key steps is provided in italics.
Equipment: 3-neck round-bottom flask, reflux condenser with a drying tube (CaCl₂), addition funnel, magnetic stirrer with hotplate, thermometer, nitrogen inlet, separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Synthesis Procedure
Reaction Setup: Assemble the 3-neck flask with the reflux condenser, addition funnel, and nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst. Place the flask in a heating mantle on the magnetic stirrer.
Reagent Charging: Under a slow stream of nitrogen, charge the flask with phenol (1.0 eq) and anhydrous hexane. Begin stirring to dissolve the phenol.
Rationale: An inert atmosphere prevents side reactions and protects the moisture-sensitive catalyst.
Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq) to the stirred solution. The addition is exothermic.
Rationale: Slow, cooled addition of the catalyst is critical to control the initial exotherm and prevent degradation of the starting material. A stoichiometric excess of AlCl₃ is used to account for complexation with both the reactant phenol and the product.
Alkylating Agent Addition: Prepare a solution of isoamyl alcohol (1.2 eq) in anhydrous hexane in the addition funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
Rationale: A slight excess of the alkylating agent ensures complete consumption of the limiting reagent (phenol). Slow addition prevents a rapid temperature increase and minimizes side reactions.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 40-50 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Rationale: Gentle heating provides the necessary activation energy for the reaction to proceed to completion after the initial controlled addition.
Work-up and Purification
Quenching: After the reaction is complete (as determined by TLC), cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1 M HCl. This will hydrolyze the aluminum complexes and neutralize the catalyst. Perform this step in a fume hood as HCl gas may be evolved.
Rationale: This is a highly exothermic and potentially hazardous step. Slow, cooled addition of an aqueous acid safely decomposes the reactive aluminum chloride complex.
Extraction: Transfer the mixture to a separatory funnel. The organic layer (containing the product) should be separated. Extract the aqueous layer twice more with hexane or diethyl ether.
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
Rationale: The acid wash removes any remaining basic aluminum salts. The bicarbonate wash removes any unreacted phenol (as sodium phenoxide). The brine wash removes bulk water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product will be a mixture of ortho- and para-isomers. Purify via fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the p-isoamylphenol.
Safety Precautions
Phenol: Highly corrosive and toxic. It can cause severe skin burns and is harmful if swallowed or inhaled.[6][7] Always handle in a chemical fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment (glove box or under an inert atmosphere).
Solvents: Hexane is flammable. Keep away from ignition sources.
Quenching: The quenching process is highly exothermic and releases HCl gas. It must be performed slowly, with adequate cooling, and in a well-ventilated fume hood.
Process Optimization and Characterization
Key Parameter Optimization
The yield and regioselectivity of the reaction are highly dependent on the conditions. The following table summarizes key parameters and their expected impact.
Parameter
Condition Variation
Impact on Yield
Impact on p/o Ratio
Rationale
Temperature
Low (0-25 °C) vs. High (50-80 °C)
Higher temp generally increases rate
Lower temp favors para-isomer
The ortho-alkylation has a slightly higher activation energy but is entropically less favorable. Lower temperatures enhance the kinetic preference for the less sterically hindered para position.
Catalyst Loading
Catalytic vs. Stoichiometric
Stoichiometric AlCl₃ often needed
High catalyst concentration can favor C-alkylation over O-alkylation.[3]
Strong complexation of AlCl₃ with the phenol oxygen necessitates higher loadings for sufficient catalytic activity.
Reactant Ratio
Phenol in Excess
Reduces polyalkylation
Minor effect
Using an excess of the aromatic substrate increases the probability of the electrophile reacting with a starting material molecule rather than an already alkylated product molecule.[4]
Reaction Time
Short vs. Long
Increased time leads to higher conversion
Can lead to isomerization/rearrangement
Prolonged reaction times, especially at higher temperatures, can allow for the thermodynamically driven rearrangement of products.
Product Characterization
The identity and purity of the final p-Isoamylphenol product should be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the substitution pattern on the aromatic ring and the integrity of the isoamyl group.
Infrared (IR) Spectroscopy: To identify functional groups, notably the broad O-H stretch of the phenol and C-H stretches of the alkyl group.
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify the relative amounts of ortho- and para-isomers, as well as any other byproducts.
Conclusion
The synthesis of p-Isoamylphenol from phenol via Friedel-Crafts alkylation is a well-established but nuanced process. Success hinges on a thorough understanding of the reaction mechanism and careful control over experimental conditions to mitigate challenges such as catalyst deactivation, competing side reactions, and poor regioselectivity. By carefully selecting the catalyst, controlling the reaction temperature, and employing a robust purification strategy, researchers can achieve high yields of the desired para-isomer. The protocol and insights provided in this guide serve as a comprehensive resource for the safe and efficient synthesis of this important chemical intermediate.
The Versatility of p-Isoamylphenol in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract p-Isoamylphenol, a member of the alkylphenolic family of compounds, presents itself as a versatile and highly functionalized building block for a myriad of applications in organic chemistry. Its unique structura...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
p-Isoamylphenol, a member of the alkylphenolic family of compounds, presents itself as a versatile and highly functionalized building block for a myriad of applications in organic chemistry. Its unique structural combination of a reactive phenolic hydroxyl group, an activatable aromatic ring, and a lipophilic isoamyl side chain makes it an attractive starting material for the synthesis of a diverse range of molecules. This in-depth technical guide explores the core utility of p-isoamylphenol in organic synthesis, providing field-proven insights into its application in the development of novel fragrances, advanced polymer materials, and pharmacologically active agents. Detailed experimental protocols, mechanistic discussions, and quantitative data are presented to empower researchers, scientists, and drug development professionals in leveraging the full potential of this valuable synthon.
Introduction: Unveiling the Potential of a Multifaceted Building Block
p-Isoamylphenol, systematically named 4-(3-methylbutyl)phenol, is an organic compound characterized by a phenol ring substituted with an isoamyl group at the para position. This seemingly simple molecule harbors a wealth of synthetic possibilities, stemming from the distinct reactivity of its constituent parts:
The Phenolic Hydroxyl Group: This functional group serves as a prime site for a variety of transformations, most notably etherification and esterification reactions. These modifications are crucial for tuning the molecule's physical and chemical properties, such as solubility, volatility, and biological activity.
The Aromatic Ring: The benzene ring, activated by the electron-donating hydroxyl group, is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of additional functional groups at the ortho positions, further expanding the synthetic landscape.
The Isoamyl Group: This alkyl chain imparts lipophilicity to the molecule, a critical factor in applications such as fragrance formulation, polymer compatibility, and the bioavailability of pharmaceutical compounds.
This guide will delve into the practical applications of p-isoamylphenol, providing a comprehensive overview of its role as a precursor in several key areas of organic synthesis.
Core Applications in Organic Synthesis
The strategic placement of its functional groups makes p-isoamylphenol a valuable starting material in several key industrial and research areas.
Fragrance and Flavor Industry: Crafting Scents and Tastes
The isoamyl group is a common motif in fragrance and flavor chemistry, often contributing to fruity and floral notes. p-Isoamylphenol serves as a precursor for the synthesis of various aromatic esters that are valued in perfumery.
A prime example is the synthesis of isoamyl phenyl acetate , which possesses a rich, fruity, and floral aroma reminiscent of ripe banana with subtle floral undertones.[1] This compound finds extensive use in perfumes, colognes, and various scented consumer products.[1]
Synthesis of Isoamyl Phenyl Acetate (Illustrative)
The synthesis of such esters typically involves the esterification of the phenolic hydroxyl group of p-isoamylphenol with an appropriate carboxylic acid or its derivative.
Experimental Protocol: Esterification of p-Isoamylphenol
This generalized protocol illustrates the esterification process.
In a round-bottom flask, dissolve p-isoamylphenol in the chosen anhydrous solvent.
Add the carboxylic acid or its derivative to the solution.
Carefully add the catalyst to the reaction mixture.
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
Purify the product by column chromatography or distillation.
Polymer Chemistry: A Monomer for Advanced Materials
Phenolic compounds are fundamental building blocks for various polymers, including phenolic resins, polycarbonates, and polyesters. The presence of the hydroxyl group allows p-isoamylphenol to be incorporated into polymer chains. While specific examples of large-scale polymerization of p-isoamylphenol are not widely documented, its structural similarity to other alkylphenols like p-tert-butylphenol suggests its potential as a comonomer. The isoamyl group can enhance the solubility and modify the thermal and mechanical properties of the resulting polymers.
For instance, bisphenol A, a diphenolic compound, is a key monomer in the production of polycarbonate plastics and epoxy resins.[2] By analogy, difunctional derivatives of p-isoamylphenol could potentially be used to create novel polymers with tailored properties.
Pharmaceutical and Agrochemical Development: A Scaffold for Bioactive Molecules
The phenolic moiety is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. The ability to functionalize both the hydroxyl group and the aromatic ring of p-isoamylphenol makes it an attractive starting point for the synthesis of novel bioactive molecules.
2.3.1. Synthesis of Ether Derivatives with Potential Biological Activity
The Williamson ether synthesis is a robust and widely used method for preparing ethers from phenols.[3][4] This reaction can be employed to synthesize a variety of p-isoamylphenyl ethers with potential applications. For example, the introduction of different alkyl or aryl groups can modulate the compound's lipophilicity and its interaction with biological targets.
Experimental Protocol: Williamson Ether Synthesis with p-Isoamylphenol
This protocol outlines the general steps for the synthesis of p-isoamylphenyl ethers.
Materials:
p-Isoamylphenol
Strong base (e.g., sodium hydride, potassium carbonate)
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Brine
Anhydrous sodium sulfate
Standard glassware for organic synthesis
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-isoamylphenol in the anhydrous solvent.
Carefully add the strong base to the solution to form the phenoxide.
Stir the mixture at room temperature for a designated period to ensure complete deprotonation.
Add the alkyl halide dropwise to the reaction mixture.
Heat the reaction mixture under reflux and monitor its progress by TLC.
After the reaction is complete, cool the mixture and quench it with water.
Extract the aqueous layer with an organic solvent.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude ether by column chromatography.
2.3.2. Precursor for Antioxidant Compounds
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant activity of p-isoamylphenol can be enhanced through derivatization. For instance, the synthesis of sterically hindered phenols, often through Friedel-Crafts alkylation at the ortho positions, can lead to more potent and stable antioxidants.
2.3.3. Building Block for Potential Agrochemicals
The structural features of p-isoamylphenol make it a candidate for the synthesis of novel fungicides and bactericides. The lipophilic isoamyl chain can facilitate the penetration of the molecule through the cell membranes of pathogens. By introducing other toxophoric groups onto the aromatic ring or by modifying the hydroxyl group, it is possible to design new agrochemicals. For example, derivatives of 2-allylphenol have shown significant antifungal activity against various plant pathogens.[5]
Reactions of the Aromatic Ring
The hydroxyl group of p-isoamylphenol is a strong activating group, directing electrophilic aromatic substitution to the ortho positions (positions 2 and 6). This allows for the introduction of a variety of functional groups, further expanding the synthetic utility of this molecule.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds on aromatic rings.[6][7] In the case of p-isoamylphenol, these reactions would primarily occur at the positions ortho to the hydroxyl group. For example, Friedel-Crafts acylation could be used to introduce a ketone functionality, which can then be further modified.
Mannich Reaction
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (in this case, p-isoamylphenol), formaldehyde, and a primary or secondary amine.[8][9] This reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position. The resulting Mannich bases are valuable intermediates in the synthesis of various pharmaceuticals and other biologically active compounds.
Conclusion and Future Outlook
p-Isoamylphenol is a readily accessible and highly versatile building block with significant, yet not fully exploited, potential in organic synthesis. Its unique combination of a reactive hydroxyl group, an activatable aromatic ring, and a lipophilic side chain makes it an ideal starting material for the development of new molecules with tailored properties for the fragrance, polymer, pharmaceutical, and agrochemical industries. The reactions and protocols detailed in this guide provide a solid foundation for researchers to explore the vast synthetic possibilities offered by this multifaceted compound. Future research will likely focus on the development of novel catalysts and reaction conditions to further enhance the selectivity and efficiency of transformations involving p-isoamylphenol, leading to the discovery of new materials and biologically active compounds with improved performance and sustainability profiles.
References
Husain, A., et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. Scholars Academic Journal of Pharmacy, 4(3), 145-152.
Al-Hourani, B. J., et al. (2015). Design, synthesis and preliminary pharmacological evaluation of new possible non-steroidal anti-inflammatory agents having the 5-(methylsulfonyl)-4H-1,2,4-triazol-3-amine pharmacophore. Der Pharma Chemica, 7(8), 1-12.
European Patent Office. (2015). EP2878592A1 - Synthesis of amide derivatives of some nonsteroidal antiinflammatory drugs as potential pro-drugs.
Papanastasiou, I., et al. (2024). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules, 29(5), 1042.
The Royal Society of Chemistry. (2016). The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2)
Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
Gharpure, S. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
Chemguide. (n.d.). Ring Reactions of Phenol. Retrieved from [Link]
D'Arrigo, P., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 2595.
Wikipedia. (2023, November 11). Williamson ether synthesis. Retrieved from [Link]
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
Wikipedia. (2023, October 29). Mannich reaction. Retrieved from [Link]
Mita, N., et al. (2017). ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS. Green Chemistry, 19(15), 3537-3544.
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
Arkivoc. (2018).
Wikipedia. (2023, November 29). Friedel–Crafts reaction. Retrieved from [Link]
IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]
European Patent Office. (1983). EP0091011A2 - Process for the preparation of phenyl ethers.
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
MDPI. (2022, May 8). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Retrieved from [Link]
MDPI. (2023, May 2). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]
Google Patents. (1998). US5741585A - Polyamic acid precursors and methods for preparing higher molecular weight polyamic acids and polyimidebenzoxazole.
National Center for Biotechnology Information. (2025, May 22). Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization. Retrieved from [Link]
MDPI. (2024, February 19). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from [Link]
ResearchGate. (2019). Synthesis of polystyrene precursor polymer by NMP, followed by post-modification and subsequent grafting-from ATRP of methacrylate monomers. Retrieved from [Link]
ResearchGate. (2016). Synthesis of polycarbonates and polycarbonate/polyester copolymers through an ester-carbonate exchange reaction. Retrieved from [Link]
MDPI. (2025, May 8). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Retrieved from [Link]
Università degli Studi di Milano. (2019, November 2). Continuous preparation of flavour‐active acetate esters by direct biocatalytic esterification. Retrieved from [Link]
ResearchGate. (2014). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. Retrieved from [Link]
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
National Center for Biotechnology Information. (2017, September 13). The role of polycarbonate monomer bisphenol-A in insulin resistance. Retrieved from [Link]
Title: p-Isoamylphenol as a Strategic Building Block in Advanced Chemical Synthesis Executive Summary In the landscape of organic synthesis and materials science, alkylphenols serve as foundational intermediates. Among t...
Author: BenchChem Technical Support Team. Date: March 2026
Title: p-Isoamylphenol as a Strategic Building Block in Advanced Chemical Synthesis
Executive Summary
In the landscape of organic synthesis and materials science, alkylphenols serve as foundational intermediates. Among them, p-isoamylphenol (4-(3-methylbutyl)phenol) occupies a unique niche. Distinguished by its terminal isopentyl branching, this molecule offers an optimal balance of steric hindrance and lipophilicity. This technical guide explores the mechanistic synthesis of p-isoamylphenol, its self-validating experimental protocols, and its diverse downstream applications—ranging from fragrance development to antimicrobial formulations and endocrine disruption profiling.
Chemical Profile & Structural Dynamics
It is critical for researchers not to conflate p-isoamylphenol with its highly branched isomer, 4-tert-amylphenol (which possesses a 1,1-dimethylpropyl chain). The extended 3-methylbutyl chain of p-isoamylphenol provides distinct steric accessibility during polymerization and alters its partition coefficient (logP), profoundly impacting its behavior in biological receptor binding and organic solvent solubility[1][2].
Table 1: Physicochemical Properties of p-Isoamylphenol
Extended terminal branching (distinct from 4-tert-amylphenol)
Mechanistic Pathways for Synthesis
The primary industrial and laboratory route for synthesizing p-isoamylphenol is the Friedel-Crafts alkylation of phenol using an isoamyl halide or isoamyl alcohol.
The introduction of the bulky 3-methylbutyl group onto the aromatic ring is governed by competing kinetic and thermodynamic controls. While the hydroxyl group of phenol is strongly activating and ortho/para-directing, the steric bulk of the isoamyl electrophile heavily disfavors ortho-substitution. By driving the reaction at elevated temperatures (thermodynamic control), the para-isomer is overwhelmingly favored[4].
Reaction pathway for the Friedel-Crafts synthesis of p-isoamylphenol.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for every experimental choice.
Protocol A: Selective Friedel-Crafts Alkylation of Phenol
Objective: Synthesize p-isoamylphenol with >90% regioselectivity.
Substrate Preparation: Melt 1.0 equivalent of phenol at 45°C in a dry, inert-gas-purged reactor. Causality: Operating neat or with minimal non-polar solvent (e.g., hexane) maximizes the collision frequency between the phenol and the electrophile.
Catalyst Introduction: Slowly add 0.1 equivalents of anhydrous Zinc Chloride (ZnCl2) or Aluminum Chloride (AlCl3). Causality: ZnCl2 is a milder Lewis acid compared to AlCl3, which minimizes undesired polyalkylation and ether cleavage, though it requires slightly longer reaction times[4].
Electrophile Addition: Dropwise addition of 1.05 equivalents of isoamyl chloride over 1 hour, maintaining the temperature at 40-50°C. Causality: The controlled addition manages the highly exothermic formation of the carbocation, preventing runaway thermal degradation.
Thermodynamic Shift: Ramp the temperature to 90°C and reflux for 4 hours. Causality: Elevated temperatures provide the activation energy required to equilibrate the kinetically favored ortho-product into the thermodynamically stable para-product.
In-Process Validation: Extract a 10 µL aliquot every 2 hours, quench in water, and analyze via GC-MS. Validation Check: The reaction is complete when the unreacted phenol peak is <5% and the ortho:para ratio stabilizes (typically >1:4).
Quench and Workup: Cool to 20°C and quench with ice-cold 1M HCl. Causality: The acidic quench destroys the metal-chloride complex and ensures the phenol hydroxyl group remains protonated, driving the product entirely into the organic extraction phase.
Purification: Isolate via fractional distillation under reduced pressure. Causality: Intramolecular hydrogen bonding in the ortho-isomer lowers its boiling point relative to the para-isomer, allowing clean separation.
Protocol B: High-Pressure Catalytic Hydrogenation to 4-Isoamylcyclohexanol
Objective: Reduce the aromatic nucleus of p-isoamylphenol to yield a fragrance building block[5][6].
Catalyst Loading: Load 5% w/w Raney Nickel into a high-pressure Parr reactor alongside the p-isoamylphenol substrate dissolved in ethanol. Causality: Raney nickel is selected over palladium because it effectively reduces the aromatic ring without causing hydrogenolysis (cleavage) of the C-O bond, which would yield an undesired alkane.
Pressurization: Purge with N2, then pressurize with H2 to 50-100 atm. Heat to 150°C. Causality: Aromatic resonance energy is exceptionally high; elevated temperature and pressure are mandatory to force the saturation of the ring.
In-Process Validation: Monitor hydrogen gas uptake. Validation Check: The reaction is complete when the pressure drop ceases, indicating full saturation of the 3 double bonds (3 equivalents of H2 consumed).
Isomeric Profiling: Filter the catalyst and analyze the product via NMR or chiral GC. Validation Check: The reduction inherently yields a mixture of cis and trans isomers. Verify that the cis:trans ratio aligns with the target 33:67 distribution required for the specific olfactory profile[6].
Table 2: Quantitative Isomer Distribution in Catalytic Hydrogenation[6]
Parameter
Value / Ratio
Target Molecule
4-isoamylcyclohexanol
Catalyst Choice
Raney Nickel
cis-Isomer Yield
~33%
trans-Isomer Yield
~67%
Functional Impact
Ratio strictly dictates the final fragrance/odorant profile
Downstream Applications & Industry Utilization
p-Isoamylphenol's unique structural properties make it an indispensable precursor across multiple high-value industries.
Fragrance & Odorant Synthesis: As detailed in Protocol B, the hydrogenation of p-isoamylphenol yields 4-isoamylcyclohexanol. Originally documented in the Journal of the Indian Chemical Society, this derivative is highly valued in the fragrance industry for its distinct olfactory characteristics, which are strictly modulated by its cis/trans isomer ratio[5][6].
Polymer & Ink Chemistry: Alkylphenols are critical in the synthesis of phenolic resins. p-Isoamylphenol is specifically utilized in the formulation of color-developing inks for printing. Its lipophilic 3-methylbutyl tail enhances solubility in low-boiling organic solvents and ensures compatibility with microcrystalline waxes during resin formulation[1].
Antimicrobial & Pharmaceutical Formulations: Phenolic compounds are known to disrupt microbial cell membranes. p-Isoamylphenol is incorporated into broad-spectrum antimicrobial compositions and disinfectants (e.g., for treating otitis media). Its specific logP value optimally balances aqueous solubility with the ability to penetrate lipid membranes[7][8].
Toxicological & Endocrine Profiling: In drug development and safety screening, p-isoamylphenol serves as a critical reference compound in Integrated Approaches to Testing and Assessment (IATA). It is evaluated for its binding affinity to estrogen receptors (ER), providing essential QSAR (Quantitative Structure-Activity Relationship) data used to predict the endocrine-disrupting potential of various substituted phenols[2].
Downstream synthetic applications and industrial utilization of p-isoamylphenol.
References
[5] WO2006035010A1 - 4-isoamylcyclohexanol as odiferant. Google Patents. 5
[6] US7884065B2 - 4-isoamylcyclohexanol as odiferant. Google Patents. 6
[2] Predicting estrogen receptor activation by a group of substituted phenols: An Integrated Approach to testing and assessment case study. ResearchGate. 2
[8] JP2008533048A - How to treat ear infections. Google Patents. 8
Unlocking the Research Potential of p-Isoamylphenol: A Technical Guide for Scientists and Drug Development Professionals
Introduction: p-Isoamylphenol - A Versatile Phenolic Scaffold for Innovative Research p-Isoamylphenol, also known as 4-isoamylphenol or 4-(3-methylbutyl)phenol, is an alkylphenol characterized by a phenol ring substitute...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: p-Isoamylphenol - A Versatile Phenolic Scaffold for Innovative Research
p-Isoamylphenol, also known as 4-isoamylphenol or 4-(3-methylbutyl)phenol, is an alkylphenol characterized by a phenol ring substituted with an isoamyl group at the para position.[1] While direct, extensive research on this specific molecule is emerging, its structural relationship to a broad class of biologically active phenolic compounds positions it as a compelling candidate for investigation across several research domains. This guide provides an in-depth exploration of the potential applications of p-isoamylphenol, drawing upon established knowledge of related alkylphenols and phenolic compounds to offer a scientifically grounded framework for future research. We will delve into its potential as an antioxidant, antimicrobial agent, tyrosinase inhibitor, and its role in endocrine disruption research and agricultural science. For each application, we will explore the underlying scientific principles, propose detailed experimental protocols, and provide the necessary context for researchers to embark on their own investigations.
Antioxidant Properties: Quenching the Fires of Oxidative Stress
The phenolic hydroxyl group is a hallmark of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals and terminate damaging chain reactions.[2][3][4] The antioxidant potential of phenolic compounds is well-documented, with their efficacy influenced by the nature and position of substituents on the aromatic ring.[3] Studies on structurally similar p-alkylaminophenols have demonstrated that the elongation of the alkyl chain can enhance antioxidant activity, suggesting that the isoamyl group in p-isoamylphenol may contribute favorably to its radical-scavenging capabilities.[5]
Proposed Mechanism of Antioxidant Action
The primary antioxidant mechanism of p-isoamylphenol is expected to involve the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R•), thereby stabilizing the radical and forming a less reactive phenoxyl radical. This phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which prevents it from initiating further oxidative reactions.
Caption: Proposed mechanism of antimicrobial action of p-isoamylphenol.
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed to evaluate the antimicrobial activity of p-isoamylphenol.
2.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Prepare a stock solution of p-isoamylphenol in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth.
Perform serial two-fold dilutions of p-isoamylphenol in the wells of a 96-well plate.
Prepare a standardized inoculum of the test microorganism.
Add the microbial inoculum to each well.
Include positive (microbe only) and negative (broth only) controls.
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
The MIC is the lowest concentration of p-isoamylphenol at which there is no visible growth.
2.2.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
Following the MIC determination, take an aliquot from the wells showing no visible growth.
Plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).
Incubate the plates.
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Tyrosinase Inhibition: A Potential Role in Hyperpigmentation Research
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. [6][7]Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in the cosmetics and pharmaceutical industries. [7]Research on p-aminophenol derivatives has shown their potential to inhibit tyrosinase activity. [6]Given its structural similarity, p-isoamylphenol is a promising candidate for investigation as a tyrosinase inhibitor.
Proposed Mechanism of Tyrosinase Inhibition
p-Isoamylphenol may act as a competitive or non-competitive inhibitor of tyrosinase. As a competitive inhibitor, it would bind to the active site of the enzyme, preventing the substrate (e.g., L-tyrosine) from binding. As a non-competitive inhibitor, it would bind to a site other than the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.
Caption: Proposed models of tyrosinase inhibition by p-isoamylphenol.
Prepare a solution of mushroom tyrosinase in phosphate buffer.
Prepare various concentrations of p-isoamylphenol.
In a 96-well plate, add the tyrosinase solution and the p-isoamylphenol solutions.
Pre-incubate at room temperature for 10 minutes.
Initiate the reaction by adding the L-DOPA solution.
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals.
Kojic acid can be used as a positive control.
Determine the IC50 value of p-isoamylphenol.
To determine the mode of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.
[8][9]
Parameter
Description
IC50
The concentration of inhibitor required to reduce enzyme activity by 50%.
| Lineweaver-Burk Plot | A graphical representation of enzyme kinetics used to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive). |
Alkylphenols, as a class of compounds, have been identified as potential endocrine-disrupting chemicals (EDCs) due to their ability to mimic the action of estrogen. [1][5][10]They can bind to estrogen receptors (ERs) and trigger estrogenic responses, potentially leading to adverse effects on reproductive health and development. [5][10]The structural similarity of p-isoamylphenol to other known estrogenic alkylphenols, such as nonylphenol and octylphenol, makes it a relevant candidate for investigation in endocrine disruptor research.
[1][11]
Proposed Mechanism of Endocrine Disruption
p-Isoamylphenol may bind to estrogen receptors (ERα and/or ERβ), acting as an agonist or antagonist. As an agonist, it would activate the receptor and initiate a cascade of estrogen-responsive gene expression. As an antagonist, it would block the binding of endogenous estrogens, thereby inhibiting their normal function.
Experimental Protocol: Estrogen Receptor Binding and Activation Assays
A tiered approach is recommended to assess the endocrine-disrupting potential of p-isoamylphenol.
4.2.1. In Vitro Estrogen Receptor Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled or fluorescently labeled estrogen for binding to the estrogen receptor.
[12][13][14]
Materials: p-Isoamylphenol, Purified human estrogen receptor (ERα or ERβ), Labeled estradiol (e.g., [3H]-estradiol), Assay buffer, Scintillation counter or fluorescence plate reader.
Procedure:
Incubate a fixed concentration of the estrogen receptor and labeled estradiol with varying concentrations of p-isoamylphenol.
After incubation, separate the bound from the free labeled estradiol.
Quantify the amount of bound labeled estradiol.
A decrease in the signal indicates that p-isoamylphenol is competing for binding to the receptor.
Determine the relative binding affinity (RBA) compared to unlabeled estradiol.
4.2.2. Estrogen-Responsive Reporter Gene Assay in Human Cells
This cell-based assay measures the ability of a compound to activate estrogen receptor-mediated gene transcription.
Materials: p-Isoamylphenol, A human cell line stably transfected with an estrogen receptor and an estrogen-responsive reporter gene (e.g., luciferase), Cell culture medium, Luciferase assay system, Luminometer.
Procedure:
Culture the cells in a 96-well plate.
Treat the cells with various concentrations of p-isoamylphenol.
Include a vehicle control and a positive control (e.g., 17β-estradiol).
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).
An increase in reporter activity indicates an agonistic effect, while a decrease in estradiol-induced activity suggests an antagonistic effect.
Agricultural Applications: A Natural Approach to Crop Protection
There is a growing interest in the use of natural compounds for crop protection to reduce reliance on synthetic pesticides. [15][16][17]Phenolic compounds from various plant sources have demonstrated insecticidal, fungicidal, and herbicidal properties. [15][16]The potential antimicrobial and other biological activities of p-isoamylphenol suggest that it could be explored as a lead compound for the development of new, more environmentally friendly crop protection agents.
Rationale for Agricultural Research
The antimicrobial properties of p-isoamylphenol against plant pathogens (fungi and bacteria) could be investigated. Additionally, its potential insecticidal or herbicidal activities could be explored. The lipophilicity of the isoamyl group might enhance its uptake by plants and pests.
Proposed Experimental Workflow for Agricultural Screening
A systematic screening process can be employed to evaluate the potential of p-isoamylphenol in crop protection.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Environmental Researchers, Toxicologists, and Drug/Chemical Development Professionals
Document Type: Technical Whitepaper
Executive Summary
p-Isoamylphenol (CAS RN 1805-61-4), alongside its structural isomers such as 4-tert-amylphenol (CAS RN 80-46-6), belongs to the class of long-chain alkylphenols. Widely utilized as intermediates in the synthesis of phenolic resins, polymers, and alkylphenol ethoxylate (APE) surfactants, these compounds are of significant environmental concern due to their persistence, potential for bioaccumulation, and established endocrine-disrupting properties[1].
This whitepaper synthesizes current environmental fate models, delineates the enzymatic mechanisms driving bacterial degradation, and provides field-proven, self-validating experimental protocols for assessing the biodegradability and metabolic profiling of p-isoamylphenol.
Understanding the environmental transport of p-isoamylphenol requires a rigorous analysis of its physicochemical properties. Predictive models, such as the US EPA’s Estimation Programs Interface (EPI) Suite, alongside empirical data, dictate how this compound partitions across soil, water, and atmospheric compartments[2].
Environmental Fate Parameters
Quantitative data governing the environmental mobility and persistence of p-isoamylphenol and its close analogs are summarized below[3],[4]:
Parameter
Value / Estimate
Environmental Implication
Molecular Weight
164.25 g/mol
Moderately volatile; capable of atmospheric transport.
Water Solubility
~4,595 ppm (as salt)
High bioavailability in aquatic ecosystems when ionized.
Vapor Pressure
0.00116 mmHg (25°C)
Volatilization from dry soil surfaces is a viable dissipation route.
Soil Adsorption (
Koc
)
~3,799
Moderate to slight mobility in soils; potential to bind to organic matter.
Partition Coefficient (
logKow
)
3.91
High potential for bioaccumulation in aquatic organisms.
Atmospheric Half-Life
~3.1 - 3.2 hours
Rapidly degraded in the troposphere via hydroxyl radical (
⋅OH
) attack.
Hydrolysis Potential
Stable (pH 4, 7, 9)
Lacks hydrolyzable functional groups; hydrolysis is not a degradation pathway.
Causality in Fate: Because p-isoamylphenol lacks hydrolyzable functional groups (like esters or amides), abiotic degradation in aquatic environments is negligible[4]. Consequently, the primary mechanism for its removal from soil and water matrices is microbial biodegradation .
Microbial Degradation Pathways
The biodegradation of medium-to-long-chain alkylphenols like p-isoamylphenol does not occur readily in sterile nature. However, specialized bacterial consortia—predominantly from the genera Pseudomonas, Sphingomonas, and Rhodococcus—have evolved specific gene clusters (e.g., the bup and aph operons) to metabolize these toxic compounds[5],[6].
Enzymatic Mechanism: The Meta-Cleavage Pathway
The catabolism of p-isoamylphenol relies on a sequence of oxidative reactions designed to break the stable aromatic ring[1].
Initial Hydroxylation: The pathway is initiated by a multicomponent phenol hydroxylase (mPH), an enzyme requiring
O2
and NADH. This enzyme exhibits broad substrate specificity, hydroxylating the phenol ring at the ortho-position relative to the existing hydroxyl group, converting p-isoamylphenol into p-isoamylcatechol [5].
Ring Cleavage: The resulting alkylcatechol is highly reactive. It undergoes extradiol ring cleavage mediated by Catechol 2,3-dioxygenase . This enzyme breaks the carbon-carbon bond adjacent to the hydroxyl groups (meta-cleavage), yielding a yellow-colored intermediate (a 2-hydroxymuconic semialdehyde derivative)[1],[5].
Mineralization: Subsequent action by hydrolases and aldolases degrades the ring-cleavage product into pyruvate and an acyl-CoA derivative, which seamlessly enter the bacterial Tricarboxylic Acid (TCA) cycle for complete mineralization[6].
Fig 1: Microbial meta-cleavage degradation pathway of p-Isoamylphenol.
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal controls to prevent false positives.
Protocol 1: Isolation of p-Isoamylphenol-Degrading Consortia
Purpose: To isolate and validate bacterial strains capable of utilizing p-isoamylphenol as a sole carbon and energy source[1].
Step-by-Step Workflow:
Media Preparation: Prepare a Minimal Salts Medium (MSM) devoid of carbon.
Causality: Using a carbon-free basal medium ensures that any bacterial growth observed is strictly dependent on the metabolism of the target compound.
Substrate Spiking: Add p-isoamylphenol to a final concentration of 100 mg/L. Due to its low water solubility, dissolve the chemical in a minimal volume of methanol before addition, allowing the methanol to evaporate under a sterile hood prior to inoculation.
Inoculation & Enrichment: Inoculate the MSM with 5% (w/v) activated sludge from an industrial wastewater treatment plant. Incubate at 30°C on a rotary shaker (150 rpm) for 7 days.
Serial Subculturing: Transfer 1 mL of the culture to fresh MSM + p-isoamylphenol every 7 days for three cycles.
Validation: This selective pressure enriches true degraders while starving out oligotrophs or strains surviving on residual organic matter from the initial sludge[1].
Phenotypic Validation (Catechol 2,3-Dioxygenase Assay): Spray isolated colonies on agar plates with a 10 mM solution of catechol.
Validation: Colonies expressing the meta-cleavage pathway will turn bright yellow within minutes due to the accumulation of 2-hydroxymuconic semialdehyde, confirming the presence of the degradative gene cluster[5].
Aeration & Trapping: Aerate the flasks with
CO2
-free air. Route the exhaust gas through a series of barium hydroxide (
Ba(OH)2
) traps.
Causality: As the bacteria mineralize the aromatic ring, they respire
CO2
. The
CO2
reacts with
Ba(OH)2
to precipitate Barium Carbonate (
BaCO3
).
Titration: Periodically (Days 2, 5, 14, 28), titrate the remaining
Ba(OH)2
with standardized
HCl
to calculate
CO2
evolution.
Validation Criteria: The test is only valid if the Reference Control (Sodium Acetate) reaches >60% degradation within 14 days. This proves the inoculum was highly viable. If p-isoamylphenol reaches >60% theoretical
CO2
(
ThCO2
) within 28 days, it is classified as "readily biodegradable"[4].
Protocol 3: HPLC-ESI-MS Metabolite Profiling
Purpose: To identify transient degradation intermediates (e.g., alkylcatechols) and confirm the central fission pathway[7].
Step-by-Step Workflow:
Extraction: Extract the aqueous culture medium using solid-phase extraction (SPE) with an HLB (Hydrophilic-Lipophilic Balance) cartridge. Elute with ethyl acetate.
Causality: Alkylphenols and their carboxylated metabolites cover a wide polarity range; HLB cartridges efficiently capture both hydrophobic parent compounds and polar degradation products[7].
Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase HPLC column. Use a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile.
Mass Spectrometry (ESI-MS): Operate the Electrospray Ionization (ESI) source in Negative Ion Mode .
Causality: Phenolic compounds and carboxylated intermediates readily lose a proton (
[M−H]−
) in solution. Negative mode ESI dramatically enhances the signal-to-noise ratio for these specific analytes compared to positive mode.
Data Analysis: Extract ion chromatograms (EIC) for the theoretical mass of p-isoamylphenol (
m/z
163) and p-isoamylcatechol (
m/z
179). The emergence of the
m/z
179 peak followed by its rapid disappearance validates the transient hydroxylation step prior to ring cleavage.
Conclusion
The environmental fate of p-isoamylphenol is governed by its moderate soil mobility, lack of abiotic hydrolysis, and reliance on microbial degradation. While predictive models indicate a potential for bioaccumulation[2],[3], specialized environmental bacteria equipped with multicomponent phenol hydroxylases and catechol dioxygenases can rapidly mineralize the compound via the meta-cleavage pathway[5]. By employing rigorous, self-validating methodologies like OECD 301B and HPLC-ESI-MS, researchers can accurately map the kinetic decay and metabolic footprint of this endocrine-disrupting chemical, ensuring safer regulatory and drug-development frameworks.
Toxicology Profile of p-Isoamylphenol: Mechanisms, Endocrine Disruption, and Risk Assessment
Executive Overview As drug development and environmental toxicology pivot toward predictive safety frameworks, understanding the mechanistic liabilities of alkylphenols is critical. p-Isoamylphenol (also known as 4-(3-me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
As drug development and environmental toxicology pivot toward predictive safety frameworks, understanding the mechanistic liabilities of alkylphenols is critical. p-Isoamylphenol (also known as 4-(3-methylbutyl)phenol or 4-isopentylphenol) is a para-substituted phenolic compound utilized in organic synthesis and antimicrobial formulations[1][2].
From a toxicological perspective, p-Isoamylphenol presents two primary liabilities: acute oral toxicity (GHS Category 4) and potential endocrine disruption [1][3]. Because in vivo data for this specific compound is historically sparse, modern toxicological assessments rely heavily on New Approach Methodologies (NAMs) and Integrated Approaches to Testing and Assessment (IATA). By leveraging read-across methodologies from structurally analogous alkylphenols, we can construct a highly accurate, predictive toxicology profile[3][4].
Structural Toxicology & Causality
The toxicity of p-Isoamylphenol is intrinsically linked to its molecular architecture. The compound consists of a hydrophilic hydroxyl group attached to a benzene ring, with a hydrophobic isoamyl (3-methylbutyl) chain at the para position.
Mechanism of Endocrine Disruption
The primary chronic hazard associated with para-substituted alkylphenols is their ability to act as Estrogen Receptor (ER) agonists [3]. The causality of this interaction is driven by structural mimicry:
Hydrophobic Pocket Insertion: The unhindered para-isoamyl chain mimics the steroidal D-ring of endogenous 17β-estradiol. It inserts deeply into the hydrophobic ligand-binding pocket of both ERα and ERβ.
Lack of Steric Hindrance: Unlike ortho- or meta-substituted phenols, the para-substitution minimizes steric clashes, allowing the receptor to undergo the necessary conformational change (helix 12 repositioning) required for dimerization and coactivator recruitment.
Structural Alert: Predictive models flag p-Isoamylphenol with the structural alert "Mammal Plausible, Alkylphenol or precursor", a designation reserved for compounds with a saturated alkyl chain of four or more carbons known to induce estrogenicity[4].
Mechanism of Estrogen Receptor (ER) activation by p-Isoamylphenol.
Quantitative Physicochemical & Hazard Data
To establish a baseline for risk assessment, the core physicochemical and hazard metrics are summarized below.
Table 1: Physicochemical and Hazard Profile of p-Isoamylphenol
As a Senior Application Scientist, I mandate that all toxicological screening protocols operate as self-validating systems . An assay must internally prove its own biological competence and rule out artifactual interference.
Protocol 1: In Vitro ER Transactivation & Cytotoxicity Multiplex Assay
To confirm the estrogenic potential of p-Isoamylphenol without confounding interference from baseline phenolic cytotoxicity, we utilize a multiplexed reporter gene assay.
Rationale & Causality: Phenols can disrupt cellular membranes, leading to cell death at high concentrations. If a cell dies, luminescence drops. Without a viability multiplex, this drop could be falsely interpreted as a lack of ER agonism or as ER antagonism.
Step-by-Step Methodology:
Cell Culture & Seeding: Plate VM7Luc4E2 cells (expressing endogenous ER and a luciferase reporter) in estrogen-free media (phenol red-free DMEM + 5% charcoal-stripped FBS) at
4×104
cells/well in a 96-well plate. Incubate for 24 hours.
Chemical Exposure: Treat cells with a 10-point serial dilution of p-Isoamylphenol ranging from
10−10
M to
10−4
M.
Cytotoxicity Multiplexing: After 24 hours of exposure, add a fluorogenic live-cell protease substrate (e.g., CellTiter-Fluor™). Incubate for 30 minutes and measure fluorescence (Ex 400nm / Em 505nm) to quantify live cells.
Reporter Gene Measurement: Immediately lyse the cells, add luciferin substrate, and measure luminescence to quantify ER-mediated transcription.
Data Normalization: Normalize luminescence data against the fluorescence viability signal to calculate the true
AC50
(concentration at 50% maximum activity).
Self-Validation Checkpoints:
Checkpoint 1 (System Competence): The positive control (1 nM 17β-estradiol) must yield a signal-to-background ratio of
≥10
.
Checkpoint 2 (Artifact Rejection): Any concentration of p-Isoamylphenol that reduces the viability fluorescence signal by >20% is excluded from the ER agonism
AC50
calculation to prevent cytotoxicity-induced artifacts.
In vitro bioactivity (
AC50
) only indicates hazard. To assess risk, we must determine the human Administered Equivalent Dose (AED) required to achieve that concentration in plasma.
Step-by-Step Methodology:
Hepatic Clearance (
CLint
): Incubate 1 µM p-Isoamylphenol with pooled human primary hepatocytes. Sample at 0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile and analyze parent compound depletion via LC-MS/MS.
Plasma Protein Binding (
fup
): Perform Rapid Equilibrium Dialysis (RED) using human plasma against phosphate-buffered saline for 4 hours at 37°C. Measure the unbound fraction (
fup
) via LC-MS/MS.
In Vitro to In Vivo Extrapolation (IVIVE): Feed the
CLint
and
fup
values into a physiologically based toxicokinetic (PBTK) model to calculate the steady-state plasma concentration (
Css
).
Reverse Dosimetry: Calculate the AED (mg/kg/day) by dividing the in vitro
AC50
by the
Css
.
Self-Validation Checkpoints:
Checkpoint 1: Intrinsic clearance of the positive control (Verapamil) must align with historical lab benchmarks to validate hepatocyte metabolic competence.
Checkpoint 2: Mass balance recovery of p-Isoamylphenol in the RED assay must be
≥80%
to rule out non-specific binding to the dialysis membrane.
Comparative Toxicity & Read-Across Analysis
Because extensive in vivo animal testing is being phased out, regulatory bodies rely on the Integrated Approach to Testing and Assessment (IATA) [3]. Using the Local Similarity Method (LSM) and Global Similarity Method (GSM), p-Isoamylphenol is grouped with well-characterized analogues to infer its toxicological profile[3][4].
IATA workflow for read-across hazard prediction of p-Isoamylphenol.
By analyzing the ToxCast ER Agonist Area Under the Curve (AUC) scores of its structural neighbors, we can confidently predict that p-Isoamylphenol possesses significant estrogenic activity. An AUC score
≥0.1
is considered active[3].
Table 2: Read-Across Analogue Comparison for Estrogenicity
National Center for Biotechnology Information (NCBI). "p-Isoamylphenol; CID 96294." PubChem Compound Database. Retrieved March 2026.[Link]
Karmaus, A. L., et al. "Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study." Regulatory Toxicology and Pharmacology, 2019.[Link]
European Chemicals Agency (ECHA). "C&L Inventory: 4-(3-methylbutyl)phenol." ECHA Database. Retrieved March 2026.[Link]
US Environmental Protection Agency (EPA). "ToxCast & Tox21 High-Throughput Screening Data." CompTox Chemicals Dashboard. Retrieved March 2026.
[Link]
The Discovery, Synthesis, and Pharmacological Profiling of 4-Isopentylphenol
Executive Summary 4-Isopentylphenol (IUPAC: 4-(3-methylbutyl)phenol) is a structurally distinct alkylphenol that bridges the disciplines of synthetic organic chemistry, mammalian toxicology, and marine biogeochemistry. W...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Isopentylphenol (IUPAC: 4-(3-methylbutyl)phenol) is a structurally distinct alkylphenol that bridges the disciplines of synthetic organic chemistry, mammalian toxicology, and marine biogeochemistry. While historically overshadowed by its heavily industrialized isomer, 4-tert-amylphenol, 4-isopentylphenol has emerged as a critical molecule in modern research. This technical guide explores the causality behind its complex synthesis, its role as a neuro-metabolic biomarker and endocrine disruptor, and its ecological function as a marine oxylipin.
Chemical Identity and Isomeric Distinction
A persistent challenge in the historical literature of alkylphenols is the conflation of isomers. 4-Isopentylphenol (CAS 1805-61-4) features a primary-branched alkyl chain (an isopentyl group)[1]. It is frequently confused with 4-tert-amylphenol (4-TAP, CAS 80-46-6), a compound notorious in occupational health for inducing melanocyte apoptosis and chemical-induced vitiligo via the PERK-eIF2α-ATF4 signaling axis[2].
The distinction is critical: 4-isopentylphenol does not share the same melanotoxic profile. Instead, its biological footprint is defined by its activity as an estrogen receptor (ER) agonist[3] and its role as a secondary metabolite in marine ecosystems[4].
Strategic Synthesis and Validation Protocols
The Friedel-Crafts Limitation
Historically, the direct synthesis of alkylphenols relied on Friedel-Crafts alkylation. However, attempting to synthesize 4-isopentylphenol by reacting phenol with isoamyl halides in the presence of a Lewis acid (e.g., AlCl₃) results in failure. The causality: The primary isopentyl carbocation undergoes a rapid 1,2-hydride shift to form a highly stable tertiary carbocation, yielding 4-tert-amylphenol instead[5]. To bypass this carbocation rearrangement, chemists must employ a multi-step indirect synthesis route.
Protocol: Indirect Synthesis via Grignard Addition and Demethylation
Objective: Synthesize pure 4-isopentylphenol without tertiary isomeric contamination.
Self-Validating System: This protocol integrates real-time physical and spectroscopic checkpoints to guarantee the structural integrity of the isopentyl chain.
Step 1: C-C Bond Formation (Grignard Addition)
React isobutyl bromide with magnesium turnings in anhydrous ether to form the Grignard reagent. Slowly introduce anisaldehyde (4-methoxybenzaldehyde). The nucleophilic attack on the carbonyl carbon yields 3-methyl-1-(p-methoxyphenyl)-1-butanol[5].
Step 2: Dehydration & Hydrogenation
Dehydrate the resulting alcohol using a mild acid catalyst to form the alkene, followed by catalytic hydrogenation (Pd/C, H₂ gas) to yield 4-isoamylanisole[5].
Validation Checkpoint 1: Perform FTIR spectroscopy. The complete disappearance of the broad hydroxyl stretch (~3300 cm⁻¹) confirms successful dehydration.
Step 3: Ether Cleavage (Demethylation)
Reflux 4-isoamylanisole with a strong demethylating agent (e.g., concentrated HBr or BBr₃) to cleave the methoxy group. Extract the product, wash with water, and prepare for distillation[5].
Validation Checkpoint 2 (Self-Validating QC): Distill the resulting oil under deep vacuum. Pure 4-isopentylphenol distills at exactly 68 °C at 0.01 mm Hg[5]. Measure the refractive index; it must read
nD25=1.5060
[5]. Finally, run a ¹³C-NMR spectrum: the absence of a quaternary aliphatic carbon signal (~38 ppm) definitively proves that no carbocation rearrangement occurred, validating the pure isopentyl structure.
Fig 1: Multi-step synthesis of 4-isopentylphenol avoiding Friedel-Crafts alkylation rearrangement.
Pharmacological and Ecological Profiling
Mammalian Toxicology: Endocrine Disruption
In toxicological assessments, 4-isopentylphenol is classified as a potential endocrine-disrupting chemical (EDC)[1]. Utilizing New Approach Methodologies (NAMs) and ToxCast predictive models, researchers have mapped the binding affinity of substituted phenols to the estrogen receptor (ER)[3]. Due to the specific steric profile and lipophilicity of the isopentyl tail, 4-isopentylphenol acts as an ER agonist, mimicking endogenous estrogens and potentially altering hormonal homeostasis[3].
Neuro-Metabolomics: Depression Biomarkers
Untargeted LC-MS metabolomics have identified 4-isopentylphenol as a significant urinary biomarker in rat models subjected to chronic unpredictable mild stress (CUMS)—a standard in vivo model for clinical depression[6]. In these studies, the administration of paeoniflorin (a monoterpene glycoside with antidepressant properties) reversed the stress-induced metabolic disorders, significantly downregulating elevated levels of 4-isopentylphenol and restoring the Citrate (TCA) cycle[6].
Marine Ecology: The Oxylipin Signaling Pathway
Beyond synthetic and mammalian contexts, 4-isopentylphenol is a naturally occurring secondary metabolite. Marine lipidomics reveal that diatoms (e.g., Phaeodactylum tricornutum) upregulate the production of lipophilic oxylipins, including 4-isopentylphenol, during environmental stress or viral-induced bloom demise[4]. These molecules act as potent infochemicals that suppress the grazing activity of microzooplankton (e.g., Oxyrrhis marina)[4]. This chemical defense mechanism directly alters nutrient recycling and energy transfer through the marine microbial food web[4].
Fig 2: Dual biological roles of 4-isopentylphenol in marine ecology and mammalian endocrinology.
Integrating Metabolomics and Network Analysis for Exploring the Mechanism Underlying the Antidepressant Activity of Paeoniflorin in Rats With CUMS-Induced Depression
Source: Frontiers in Pharmacology
URL:6[6]
Chemical-Induced Vitiligo
Source: Plastic Surgery Key
URL:2[2]
DINITRO-ISOBUTYLPHENOL AND DINITRO-ISOAMYLPHENOL
Source: Canadian Science Publishing
URL:5[5]
Predicting estrogen receptor activation by a group of substituted phenols: An Integrated Approach to testing and assessment case study
Source: ResearchGate
URL:3[3]
Signature redacted - DSpace@MIT (Experimental Metadata for PERMANOVA of dissolved lipidome clustering)
Source: MIT.edu
URL:4[4]
p-Isoamylphenol (CAS 1805-61-4): A Comprehensive Technical Guide on Solubility Thermodynamics and Stability Dynamics Executive Summary p-Isoamylphenol (also known as 4-(3-methylbutyl)phenol or 4-isoamylphenol; CAS RN: 18...
Author: BenchChem Technical Support Team. Date: March 2026
p-Isoamylphenol (CAS 1805-61-4): A Comprehensive Technical Guide on Solubility Thermodynamics and Stability Dynamics
Executive Summary
p-Isoamylphenol (also known as 4-(3-methylbutyl)phenol or 4-isoamylphenol; CAS RN: 1805-61-4) is a para-substituted alkylphenol utilized extensively as an intermediate in polymer synthesis, a component in antimicrobial formulations, and a reference compound in endocrine disruptor screening models (such as ToxCast ER agonist assays)[1]. As a drug development professional or formulation scientist, evaluating the physicochemical boundaries of such compounds is critical. The delicate balance between its hydrophobic isoamyl tail and hydrophilic phenolic hydroxyl group dictates its thermodynamic solubility and oxidative stability.
Physicochemical Profile and Solubility Thermodynamics
The solubility of p-Isoamylphenol is governed by the entropic penalty of hydrating its branched aliphatic chain. The 3-methylbutyl group is highly lipophilic, driving the partition coefficient (LogP) to approximately 3.3–3.8[1][2]. When introduced to an aqueous medium, water molecules are forced into highly ordered clathrate-like structures around the isoamyl tail, resulting in a thermodynamically unfavorable decrease in entropy. Consequently, its aqueous solubility is severely restricted to less than 0.1 g/100g [3].
Conversely, the phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor, facilitating rapid dissolution in polar organic solvents and lipid phases[4].
Table 1: Quantitative Physicochemical and Solubility Data for p-Isoamylphenol
High entropic penalty of aliphatic chain hydration[3].
Solubility in Ethanol/DMSO
> 50 mg/mL
Strong H-bonding with polar organic solvents.
Solubility in Xylene/Benzene
Highly Soluble
Favorable dispersion forces with aromatic solvents[5].
Oral Bioavailability (%F)
~99.3% (Simulated)
High lipid solubility allows rapid membrane permeation[2].
Stability Dynamics and Degradation Pathways
Alkylphenols are generally stable under standard ambient conditions but exhibit specific vulnerabilities under accelerated stress. The primary degradation vector for p-Isoamylphenol is autoxidation. The electron-donating inductive effect of the para-isoamyl group increases the electron density of the aromatic ring. Under oxidative stress (presence of O₂, transition metals, or UV light), the phenolic hydrogen is abstracted, yielding a resonance-stabilized phenoxyl radical.
This radical intermediate is highly reactive and rapidly undergoes secondary reactions:
Oxidation: Conversion into quinone derivatives, which often present as a yellow/brown discoloration in the bulk active pharmaceutical ingredient (API).
Radical Coupling: Dimerization to form complex biphenyl or diphenyl ether degradants.
Fig 1. Primary oxidative degradation pathways of p-Isoamylphenol under stress.
To ensure data integrity, experimental workflows must be designed as self-validating systems. A common pitfall in alkylphenol solubility testing is the formation of stable colloidal suspensions, which can artificially inflate UV-Vis quantification. The following protocols integrate orthogonal validation steps to prevent such artifacts.
Rationale: We utilize ultracentrifugation rather than standard filtration to separate phases. Alkylphenols can adsorb onto standard filter membranes (e.g., PTFE or Nylon), leading to false-negative solubility readings. Mass balance tracking ensures that compound loss is attributed to insolubility, not degradation or adsorption.
Step-by-Step Methodology:
Dispensing: Accurately weigh 5.0 mg of p-Isoamylphenol into a borosilicate glass vial (glass prevents lipophilic adsorption common with polypropylene tubes).
Solvation: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
Equilibration: Seal the vial under a nitrogen headspace (to prevent oxidative degradation during the assay) and agitate at 300 RPM for 24 hours at 37°C.
Phase Separation: Transfer the suspension to a thick-walled polycarbonate tube and ultracentrifuge at 100,000 × g for 60 minutes. This forces all colloidal aggregates into the pellet.
Quantification: Carefully extract the supernatant and analyze via HPLC-UV (λ = 275 nm).
Self-Validation (Mass Balance): Dissolve the remaining pellet in 1.0 mL of DMSO and quantify. The sum of the supernatant and pellet concentrations must equal the initial 5.0 mg/mL input (±5%). A discrepancy indicates degradation or container adsorption.
Fig 2. Self-validating thermodynamic solubility workflow for p-Isoamylphenol.
Rationale: To isolate the mechanisms of degradation, p-Isoamylphenol is subjected to forced degradation conditions. Using LC-MS alongside UV detection allows for the structural elucidation of the predicted quinone and dimer degradants.
Step-by-Step Methodology:
Sample Preparation: Prepare a 1.0 mg/mL solution of p-Isoamylphenol in a 50:50 Methanol:Water mixture.
Oxidative Stress: Add 3% H₂O₂ (v/v) to the solution.
Thermal Stress: Incubate the sealed vials at 60°C for 7 days in a dark stability chamber.
Quenching: Quench the oxidation reaction by adding a stoichiometric excess of sodium thiosulfate.
Analysis: Analyze the stressed samples via LC-MS/MS. Look for mass shifts corresponding to +14 Da (quinone formation) or ~+162 Da (dimerization).
Mechanistic Insights & Formulation Strategies
For applications requiring aqueous delivery of p-Isoamylphenol (e.g., biological assays or antimicrobial washes), the native solubility limit (< 1 mg/mL) is often a bottleneck[3]. Formulation scientists must employ thermodynamic workarounds to bypass this limitation:
Micellar Solubilization: Utilizing non-ionic surfactants (e.g., Polysorbate 80) to encapsulate the hydrophobic isoamyl tail within a micellar core, exposing the hydrophilic PEG chains to the aqueous bulk.
Cyclodextrin Complexation: The branched isoamyl group fits favorably within the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HPβCD). This host-guest interaction shields the lipophilic tail from the aqueous environment, significantly increasing apparent solubility without altering the molecule's intrinsic pKa or pharmacological activity.
References
Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC (nih.gov).
98-54-4 - EPA - EPA.gov.
WO2006099359A2 - Methods of reducing microbial contamination - Google Patents.
US20160046787A1 - Terpolymer compositions with improved clarity and gloss for blow molded and thermoformed articles - Google Patents.
Lipid solubility as a factor influencing the activity of uncoupling phenols - Maastricht University.
Structural Elucidation of p-Isoamylphenol: A Comprehensive Spectroscopic Guide
Executive Summary In the realm of organic synthesis and medicinal chemistry, the precise structural characterization of phenolic intermediates is paramount. p-Isoamylphenol (also known as 4-(3-methylbutyl)phenol or 4-iso...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of organic synthesis and medicinal chemistry, the precise structural characterization of phenolic intermediates is paramount. p-Isoamylphenol (also known as 4-(3-methylbutyl)phenol or 4-isopentylphenol) is a critical building block used in the synthesis of antioxidants, fragrances, and complex macrocycles[1]. With the molecular formula
C11H16O
and a molecular weight of 164.24 g/mol [2], verifying its purity and structural integrity requires a multi-modal spectroscopic approach.
This whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for p-isoamylphenol. Designed for application scientists and researchers, this guide goes beyond merely listing spectral peaks; it elucidates the quantum mechanical and physical rationales behind the observed data and provides field-proven, self-validating analytical protocols.
Analytical Strategy and Workflow
The structural validation of p-isoamylphenol relies on orthogonal analytical techniques. NMR provides the carbon-hydrogen framework and connectivity, FT-IR confirms the presence of the phenolic hydroxyl group and aromatic ring, and EI-MS validates the molecular mass and specific alkyl chain fragmentation[2][3].
Multi-modal spectroscopic workflow for p-Isoamylphenol characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive tool for mapping the aliphatic isoamyl chain and the para-substituted aromatic ring of p-isoamylphenol[4]. Deuterated chloroform (
CDCl3
) is the solvent of choice due to its excellent solubilizing properties for moderately polar phenols and its provision of a reliable deuterium lock signal.
1
H NMR Causality and Splitting Dynamics
The
1
H NMR spectrum of p-isoamylphenol is characterized by a distinct AA'BB' system in the aromatic region, typical of para-disubstituted benzenes. The electron-donating nature of the hydroxyl group shields the ortho protons, shifting them upfield relative to the meta protons. The isoamyl chain exhibits a classic isopropyl splitting pattern at the terminus (a six-proton doublet) and a benzylic triplet resulting from coupling with the adjacent methylene group.
13
C NMR Carbon Environments
The
13
C NMR spectrum resolves all 9 unique carbon environments[5][6]. The phenolic carbon (C-OH) is highly deshielded due to the electronegative oxygen, appearing near 153.5 ppm. The benzylic carbon and the aliphatic chain carbons appear in the highly shielded region (22–41 ppm).
NMR Data Summary
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
1
H
0.92
Doublet (d)
6H
6.6
-CH(CH₃ )₂
1
H
1.45 - 1.55
Multiplet (m)
2H
-
-CH₂ -CH(CH₃)₂
1
H
1.55 - 1.65
Multiplet (m)
1H
-
-CH₂-CH (CH₃)₂
1
H
2.55
Triplet (t)
2H
7.8
Ar-CH₂ -
1
H
4.65
Singlet (s)
1H
-
Ar-OH (Broad, D₂O exchangeable)
1
H
6.75
Doublet (d)
2H
8.4
Ar-H (ortho to OH)
1
H
7.05
Doublet (d)
2H
8.4
Ar-H (meta to OH)
13
C
22.6
-
2C
-
-CH(C H₃)₂
13
C
27.7
-
1C
-
-CH₂-C H(CH₃)₂
13
C
32.8
-
1C
-
Ar-C H₂-
13
C
41.0
-
1C
-
-C H₂-CH(CH₃)₂
13
C
115.1
-
2C
-
Ar-C (ortho to OH)
13
C
129.5
-
2C
-
Ar-C (meta to OH)
13
C
135.0
-
1C
-
Ar-C (para to OH)
13
C
153.5
-
1C
-
Ar-C -OH
Protocol: Self-Validating NMR Acquisition
Sample Preparation: Dissolve 15 mg (for
1
H) or 50 mg (for
13
C) of p-isoamylphenol in 0.6 mL of
CDCl3
containing 0.03% v/v Tetramethylsilane (TMS).
Validation Step: The inclusion of TMS acts as an internal self-validating standard. If the TMS peak deviates from exactly 0.00 ppm, the spectrometer's magnetic field homogeneity (shim) or lock phase requires adjustment.
Acquisition: Acquire
1
H NMR at 400 MHz (16 scans, relaxation delay
D1
= 1.5 s). Acquire
13
C NMR at 100 MHz (1024 scans,
D1
= 2.0 s, with WALTZ-16 proton decoupling).
D₂O Exchange (Optional): Add 1 drop of
D2O
to the NMR tube, shake vigorously, and re-acquire the
1
H spectrum. The disappearance of the peak at 4.65 ppm definitively confirms the hydroxyl proton.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy provides rapid, non-destructive confirmation of the functional groups in p-isoamylphenol. Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellet methods because it eliminates the risk of hygroscopic water absorption from KBr, which can artificially broaden the O-H stretch region[1].
IR Data Summary
Wavenumber (cm⁻¹)
Intensity
Peak Shape
Vibrational Assignment
3300
Strong
Broad
O-H stretching (Hydrogen-bonded)
2955, 2870
Strong
Sharp
sp³ C-H stretching (Isoamyl chain)
1610, 1515
Medium
Sharp
Aromatic C=C stretching
1240
Strong
Sharp
C-O stretching (Phenolic)
825
Strong
Sharp
C-H out-of-plane bending (para-disubstituted)
Protocol: ATR-FTIR Analysis
Instrument Calibration: Run a background scan using a clean, dry diamond ATR crystal. Validate the instrument's wavenumber accuracy using a standard polystyrene film (checking the 1601 cm⁻¹ peak).
Sample Application: Place 2-3 mg of neat p-isoamylphenol directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the sample and the crystal.
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.
Data Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) at 70 eV provides conclusive evidence of the molecular weight and structural connectivity through predictable fragmentation pathways[7].
Fragmentation Causality
When p-isoamylphenol (
M+
m/z 164) is subjected to 70 eV electron bombardment, the most thermodynamically favorable fragmentation is the
α
-cleavage of the alkyl chain. Cleavage between the benzylic carbon and the adjacent methylene group results in the loss of an isobutyl radical (57 Da). This yields a highly stable hydroxybenzyl cation at m/z 107, which often undergoes ring expansion to form a resonance-stabilized hydroxytropylium ion. Because of this extreme stability, m/z 107 is the base peak (100% relative abundance)[3][7].
Primary EI-MS fragmentation pathway of p-Isoamylphenol.
MS Data Summary
m/z Ratio
Relative Abundance (%)
Ion Assignment / Neutral Loss
164
~20%
Molecular Ion
[M]+∙
107
100%
[C7H7O]+
(Base peak, loss of isobutyl radical, -57 Da)
77
~10%
[C6H5]+
(Phenyl cation, loss of
CH2O
from m/z 107)
Protocol: GC-EI-MS Analysis
System Tuning: Autotune the mass spectrometer using Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 peaks are present with correct relative ratios. This is a self-validating step ensuring mass accuracy and detector sensitivity.
Sample Preparation: Dilute p-isoamylphenol to 10 ppm in GC-grade dichloromethane.
Chromatography: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient: hold at 60°C for 1 min, ramp at 15°C/min to 280°C.
Ionization & Detection: Operate the EI source at 70 eV, scanning from m/z 40 to 300. Extract the spectrum at the chromatographic apex of the p-isoamylphenol peak.
References
PubChem Compound Summary for CID 96294, p-Isoamylphenol. National Center for Biotechnology Information (NCBI). Retrieved from:[Link]
Supporting Information for Chemical Communications: Synthesis of 5-alkyl-2-hydroxybenzaldehydes. The Royal Society of Chemistry. Retrieved from:[Link]
p-Isopentylphenol Spectral Data (NMR & IR). SpectraBase, John Wiley & Sons, Inc. Retrieved from:[Link]
p-Isoamylphenol: A Technical Guide to Assessing its Potential as an Endocrine Disruptor
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Date: March 15, 2026 Abstract This technical guide provides a comprehensive framework for evalua...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Date: March 15, 2026
Abstract
This technical guide provides a comprehensive framework for evaluating the potential endocrine-disrupting properties of p-isoamylphenol. Recognizing the scarcity of direct experimental data on this specific compound, this document synthesizes established methodologies and data from structurally related alkylphenols to offer a robust scientific approach. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and interpretive insights necessary to investigate p-isoamylphenol's interaction with key endocrine pathways. This guide emphasizes a weight-of-evidence approach, integrating in vitro assays for estrogen receptor binding, androgen receptor antagonism, and steroidogenesis, alongside an exploration of potential thyroid pathway disruption. By providing detailed, step-by-step protocols and the rationale behind experimental design, this document serves as a practical resource for the scientific community to address the data gap and facilitate a thorough risk assessment of p-isoamylphenol.
Introduction: The Alkylphenol Landscape and the Question of p-Isoamylphenol
Alkylphenols are a class of synthetic organic compounds characterized by a phenol ring substituted with an alkyl chain. Their widespread use in the production of detergents, plastics, and other industrial products has led to their ubiquity in the environment, raising concerns about their potential impact on human and wildlife health.[1] Several alkylphenols, such as nonylphenol and octylphenol, are recognized endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems.[1][2]
p-Isoamylphenol, also known as 4-(3-methylbutyl)phenol, belongs to this family of compounds. While its structural relative, p-tert-amylphenol, is used in the manufacturing of phenolic resins, biocides, and as a chemical intermediate, specific large-scale industrial applications of p-isoamylphenol are less documented in publicly available literature.[3][4][5] However, its structural similarity to known EDCs warrants a thorough investigation into its potential to disrupt endocrine signaling. The endocrine system, a complex network of glands and hormones, regulates a vast array of physiological processes, including development, reproduction, and metabolism.[6] Exogenous substances that interfere with these intricate pathways can lead to adverse health outcomes.[2]
This guide will provide a detailed technical framework for assessing the potential of p-isoamylphenol to act as an endocrine disruptor, focusing on the estrogen, androgen, and thyroid (EATS) pathways, in line with the tiered screening approach recommended by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).
Mechanistic Insights: Potential Pathways of Endocrine Disruption by p-Isoamylphenol
Based on the known mechanisms of other alkylphenols, p-isoamylphenol could potentially disrupt the endocrine system through several key pathways:
Estrogen Receptor (ER) Interaction: As a phenolic compound, p-isoamylphenol is a prime candidate for interaction with estrogen receptors (ERα and ERβ). It may act as an agonist, mimicking the effects of the natural hormone 17β-estradiol, or as an antagonist, blocking the receptor and preventing endogenous hormone binding. A study on the related compound, p-sec-amylphenol, demonstrated its ability to interact with the estrogen receptor, suggesting a similar potential for p-isoamylphenol.[7]
Androgen Receptor (AR) Antagonism: Some alkylphenols have been shown to exhibit antiandrogenic activity, meaning they can block the action of androgens like testosterone by binding to the androgen receptor.[8] This can disrupt male reproductive development and function.
Interference with Steroidogenesis: Endocrine disruptors can also interfere with the synthesis of steroid hormones (steroidogenesis). This can occur through the inhibition or induction of key enzymes in the steroidogenic pathway, such as aromatase (CYP19), which converts androgens to estrogens.[9]
Thyroid Pathway Disruption: Phenolic compounds have been shown to interfere with thyroid hormone synthesis and signaling.[10][11][12] Potential mechanisms include inhibition of the sodium-iodide symporter (NIS), which is crucial for iodide uptake into the thyroid gland, and inhibition of thyroid peroxidase (TPO), the enzyme responsible for synthesizing thyroid hormones.[13][14]
The following diagram illustrates the potential points of interference of p-isoamylphenol within the endocrine system.
Caption: Potential points of interference of p-Isoamylphenol in endocrine signaling pathways.
In Vitro Assessment Strategy: A Tiered Approach
A tiered in vitro testing strategy is essential for efficiently screening p-isoamylphenol for endocrine-disrupting activity. This approach prioritizes assays that provide information on the initial molecular interactions, followed by more complex functional assays.
Tier 1: Receptor Binding and Transcriptional Activation
The initial tier focuses on the direct interaction of p-isoamylphenol with key nuclear receptors.
This assay directly measures the ability of p-isoamylphenol to compete with a radiolabeled or fluorescently tagged natural ligand (17β-estradiol) for binding to the estrogen receptor.
Preparation of ERα Source: Utilize commercially available recombinant human ERα or prepare a cytosolic fraction from the uteri of ovariectomized rats.
Ligand Preparation: Prepare a stock solution of a radiolabeled ligand, such as [³H]-17β-estradiol, and a series of dilutions of unlabeled p-isoamylphenol and a positive control (e.g., diethylstilbestrol).
Incubation: In a multi-well plate, combine the ERα source, the radiolabeled ligand at a fixed concentration, and varying concentrations of p-isoamylphenol or the positive control. Incubate to allow competitive binding to reach equilibrium.
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
Quantification: Quantify the amount of bound radioligand using liquid scintillation counting.
Data Analysis: Plot the percentage of bound radioligand against the concentration of p-isoamylphenol. Determine the concentration of p-isoamylphenol that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The relative binding affinity (RBA) can then be calculated relative to 17β-estradiol.
This cell-based assay determines whether p-isoamylphenol can inhibit the transcriptional activity induced by a known androgen.
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HeLa or PC3) and transiently or stably transfect them with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).
Compound Exposure: Treat the transfected cells with a fixed concentration of a known androgen agonist (e.g., dihydrotestosterone, DHT) and a range of concentrations of p-isoamylphenol. Include appropriate controls (vehicle, DHT alone, and a known antagonist like flutamide).
Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.
Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).
Data Analysis: Normalize the reporter gene activity to a measure of cell viability. Plot the percentage of inhibition of DHT-induced activity against the concentration of p-isoamylphenol to determine the IC50 value.
The following diagram illustrates the workflow for these Tier 1 assays.
Caption: Workflow for Tier 1 in vitro assays for endocrine disruptor screening.
Tier 2: Steroidogenesis and Thyroid Pathway Assays
If p-isoamylphenol shows activity in Tier 1 assays, further investigation into its effects on hormone synthesis is warranted.
The H295R cell line is a human adrenocortical carcinoma cell line that expresses most of the key enzymes required for steroidogenesis. This assay provides a comprehensive screen for chemicals that can alter the production of steroid hormones, including androgens and estrogens.[15][16][17]
Experimental Protocol: H295R Steroidogenesis Assay (adapted from OECD TG 456)
Cell Culture: Culture H295R cells in a suitable medium until they reach the appropriate confluence.
Compound Exposure: Expose the cells to a range of concentrations of p-isoamylphenol for a defined period (e.g., 48 hours). Include a vehicle control and positive controls that are known to induce (e.g., forskolin) and inhibit (e.g., prochloraz) steroidogenesis.
Hormone Measurement: After exposure, collect the cell culture medium and measure the concentrations of key steroid hormones, such as testosterone and 17β-estradiol, using validated methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
Cell Viability: Assess cell viability in the treated wells to distinguish between specific effects on steroidogenesis and general cytotoxicity.
Data Analysis: Normalize hormone concentrations to the vehicle control and express the results as fold-change. Statistically analyze the data to identify significant increases or decreases in hormone production.
To investigate potential effects on the thyroid system, two key in vitro assays are recommended:
Sodium-Iodide Symporter (NIS) Inhibition Assay: This assay measures the ability of p-isoamylphenol to inhibit the uptake of iodide into thyroid cells.[18][19]
Thyroid Peroxidase (TPO) Inhibition Assay: This assay assesses the direct inhibitory effect of p-isoamylphenol on the activity of the TPO enzyme.[10][11][12]
Experimental Protocol: In Vitro TPO Inhibition Assay
Enzyme and Substrate Preparation: Use a commercially available TPO enzyme preparation or a microsomal fraction from thyroid tissue. Prepare solutions of the substrates, including iodide and a chromogenic substrate (e.g., guaiacol).
Incubation: In a microplate format, combine the TPO enzyme, iodide, hydrogen peroxide (as a cofactor), and varying concentrations of p-isoamylphenol. Include a known TPO inhibitor (e.g., methimazole) as a positive control.
Colorimetric Reaction: The TPO-catalyzed oxidation of the chromogenic substrate will result in a color change that can be measured spectrophotometrically.
Data Analysis: Calculate the percentage of TPO inhibition for each concentration of p-isoamylphenol and determine the IC50 value.
Data Interpretation and Weight-of-Evidence Approach
Due to the current lack of direct experimental data for p-isoamylphenol, a weight-of-evidence approach is crucial. This involves interpreting the results from the proposed in vitro assays in the context of data available for structurally similar alkylphenols.
Table 1: Illustrative Quantitative Data for Alkylphenols in Endocrine Disruption Assays
Note: The data in this table is for illustrative purposes and is based on studies of related alkylphenols. Specific quantitative values (e.g., IC50, RBA) for p-isoamylphenol are not currently available in the cited literature and would need to be determined experimentally.
A positive result in one or more of these in vitro assays would indicate that p-isoamylphenol has the potential to act as an endocrine disruptor. For instance:
A low IC50 in the ER binding assay and agonistic activity in a subsequent ER transcriptional activation assay would suggest an estrogenic mode of action.
A low IC50 in the AR antagonist assay would indicate antiandrogenic potential.
Significant changes in testosterone or estradiol production in the H295R assay would point to interference with steroidogenesis.
Inhibition in the NIS or TPO assays would suggest a potential for thyroid disruption.
It is important to consider the potency of the observed effects (i.e., the IC50 or EC50 values) and to compare them to those of known endocrine disruptors.
Conclusion and Future Directions
This technical guide outlines a comprehensive and scientifically rigorous approach for assessing the potential endocrine-disrupting activity of p-isoamylphenol. By employing a tiered in vitro testing strategy that examines key molecular initiating events in the estrogen, androgen, and thyroid pathways, researchers can generate the necessary data to fill the current knowledge gap.
The absence of direct experimental data for p-isoamylphenol underscores the need for further research. The protocols and interpretive framework provided herein offer a clear path forward for conducting these crucial studies. A thorough evaluation of p-isoamylphenol, and other understudied alkylphenols, is essential for a complete understanding of the potential risks posed by this class of compounds and for ensuring the protection of human and environmental health. The findings from such investigations will be invaluable for regulatory agencies and industry in making informed decisions regarding the safe production and use of these chemicals.
References
Alkylphenols disrupt estrogen homeostasis via diradical cross-coupling reactions: A novel pathway of endocrine disruption. (2024). Environmental International, 183, 108428. [Link]
Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. (n.d.). PMC. [Link]
Differential release of estradiol from immobilized estrogen receptors by p-sec-amylphenol: evidence for a functional microheterogeneity of estrogen receptors. (1984). Journal of Receptor Research, 4(7), 773-85. [Link]
4-tert-Amylphenol: Exploring its Role as an Estrogen Receptor Ligand and Environmental Factor. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. (2019, July 30). Molecules. [Link]
Evaluating H295R steroidogenesis assay data for robust interpretation. (2023, July 23). CropLife Europe. [Link]
Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. (2015, March 30). Journal of Cancer Prevention. [Link]
P-TERT-AMYLPHENOL - SasolTechData.com. (2024, December 26). [Link]
Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. (2025, October 16). ResearchGate. [Link]
Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds-Impact of Interaction. (2019, July 30). PubMed. [Link]
DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. (2016, January 22). JRC Big Data Analytics Platform. [Link]
Toxic Impact of Alkylphenols on the Fish Reproduction and Endocrine Disruption. (2021, December 21). ResearchGate. [Link]
STEROIDOGENESIS (HUMAN CELL LINE – H295R) OCSPP Guideline 890.1550 Standard Evaluation Procedure (SEP). (n.d.). EPA. [Link]
Safety Data Sheet: ROTI®-Phenol/Chloroform/Isoamyl alcohol. (n.d.). Carl ROTH. [Link]
Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. (2000, March 15). Oxford Academic. [Link]
Enhanced H295R steroidogenesis assay and its predictive value for female reproductive toxicity. (2025, August 27). bioRxiv.org. [Link]
BuP inhibited the level of sodium/iodide symporter (NIS) in rat thyroid... (n.d.). ResearchGate. [Link]
In vitro assays for characterization of distinct multiple catalytic activities of thyroid peroxidase using LC-MS/MS. (n.d.). PMC. [Link]
High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. (n.d.). PMC. [Link]
Changes in Thyroid Peroxidase Activity in Response to Various Chemicals. (2012, August 15). PubMed. [Link]
Endocrine disrupting potential of PAHs and their alkylated analogues associated with oil spills. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing). [Link]
Evaluation of potential sodium-iodide symporter (NIS) inhibitors using a secondary Fischer rat thyroid follicular cell (FRTL-5) radioactive iodide uptake (RAIU) assay. (n.d.). PMC. [Link]
Finding the Right Fit: Highly Selective Binding by the Thyroid Hormone Receptor. (2020, June 24). PMC. [Link]
Alkylphenol Endocrine Disruptors and Allergies. (2014, March 5). NutritionFacts.org. [Link]
Characterization of small-molecule inhibitors of the sodium iodide symporter. (2009, March 15). PubMed. [Link]
Advancing in vitro assessment of iodide uptake inhibition: integrating a novel biotransformation pretreatment step. (2025, May 12). PMC. [Link]
Phenol and Phthalate Effects on Thyroid Hormone Levels during Pregnancy: Relying on In Vitro Assays and Adverse Outcome Pathways to Inform an Epidemiological Analysis. (2022, November 9). PMC. [Link]
Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. (n.d.). PMC. [Link]
The effects of P-box substitutions in thyroid hormone receptor on DNA binding specificity. (n.d.). PubMed. [Link]
Phosphoinositide-3-kinase Inhibition Induces sodium/iodide Symporter Expression in Rat Thyroid Cells and Human Papillary Thyroid Cancer Cells. (2008, November 15). PubMed. [Link]
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Thyroid hormone receptor-binding protein, an LXXLL motif-containing protein, functions as a general coactivator. (n.d.). PMC. [Link]
Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. (2025, December 28). [Link]
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An In-depth Technical Guide to the Core Reactions of 4-Isopentylphenol Abstract 4-Isopentylphenol, a para-substituted phenol, serves as a versatile building block in organic synthesis. Its chemical behavior is dictated b...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Core Reactions of 4-Isopentylphenol
Abstract
4-Isopentylphenol, a para-substituted phenol, serves as a versatile building block in organic synthesis. Its chemical behavior is dictated by the interplay between the electron-donating hydroxyl group and the alkyl side chain, making it a prime substrate for a variety of transformations. This technical guide provides an in-depth exploration of the fundamental reactions involving 4-isopentylphenol, with a focus on electrophilic aromatic substitution and reactions of the phenolic hydroxyl group. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causality behind procedural choices to equip researchers, scientists, and drug development professionals with a robust understanding of this compound's reactivity.
Introduction: The Molecular Profile of 4-Isopentylphenol
4-Isopentylphenol, also known as p-cumenol, is an organic compound featuring a phenol ring substituted at the para position with an isopentyl group.[1][2] This structure imparts a specific reactivity profile: the hydroxyl (-OH) group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution, while the para-isopentyl group provides a modest activating effect and sterically hinders one side of the molecule.[1] Consequently, electrophilic attacks are overwhelmingly directed to the ortho positions (C2 and C6) relative to the hydroxyl group. The phenolic proton is also acidic (pKa ≈ 10.2), allowing for easy formation of the corresponding phenoxide, a potent nucleophile.[1][3]
This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules, including fragrances, resins, and potentially, biologically active compounds.[1][4]
Physicochemical Properties
A foundational understanding of a molecule's physical properties is critical for its handling, purification, and use in reactions.
While this guide focuses on the reactions of 4-isopentylphenol, understanding its synthesis provides valuable context. The primary industrial route is the Friedel-Crafts alkylation of phenol with propylene, which often produces a mixture of ortho and para isomers that require separation.[1] A more selective laboratory-scale synthesis involves the alkylation of anisole (methoxybenzene), where the methoxy group directs the incoming isopentyl group to the para position, followed by demethylation to reveal the phenol.
Caption: Synthesis of 4-isopentylphenol via Friedel-Crafts alkylation.
Core Reactions and Methodologies
Electrophilic Aromatic Substitution (EAS)
The electron-rich nature of the phenol ring makes it highly susceptible to electrophilic attack. The hydroxyl group's strong resonance donation stabilizes the cationic intermediate (arenium ion), making the reaction proceed readily, often without a strong Lewis acid catalyst.[6]
The general mechanism proceeds in two steps:
Attack: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts aromaticity.[6]
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon, restoring the aromatic system.[6]
Caption: The two-step mechanism of electrophilic aromatic substitution.
Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Due to the high reactivity of phenols, this reaction can be achieved with dilute nitric acid. Using a mixture of concentrated nitric and sulfuric acids, the standard "nitrating mixture," can lead to oxidation and the formation of tarry by-products.[7][8]
Causality: The reaction is directed to the ortho position because the positive charge of the arenium ion intermediate can be delocalized onto the oxygen atom of the hydroxyl group, providing significant resonance stabilization.
Experimental Protocol: Synthesis of 2-Nitro-4-isopentylphenol
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 4-isopentylphenol in 40 mL of glacial acetic acid. Cool the flask in an ice-water bath to 10-15°C.
Nitration: Prepare a nitrating solution by cautiously adding 5.0 mL of concentrated nitric acid to 10 mL of glacial acetic acid. Add this solution dropwise to the stirred phenol solution over 30 minutes, ensuring the internal temperature does not exceed 20°C.[8]
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The solution will typically turn dark red or brown.
Workup: Pour the reaction mixture into 200 mL of ice-cold water. A yellow or orange solid should precipitate.
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
Purification: The crude product, a mixture of ortho and para isomers, can be purified. The ortho-nitro-4-isopentylphenol is volatile in steam, allowing for separation from the non-volatile para isomer by steam distillation.[8] Alternatively, recrystallization from ethanol-water can be performed.
Halogenation of phenols is also a facile reaction. Using elemental bromine (Br₂) or chlorine (Cl₂) in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures favors mono-substitution at the ortho position.[9] Performing the reaction in a polar solvent like water leads to the rapid formation of the 2,6-dihalo- and even 2,4,6-trihalosubstituted products due to the increased ionization of the phenol.
Experimental Protocol: Synthesis of 2-Bromo-4-isopentylphenol
Setup: Dissolve 5.0 g of 4-isopentylphenol in 50 mL of carbon disulfide in a three-necked flask fitted with a dropping funnel, a stirrer, and a reflux condenser connected to a gas trap (to absorb HBr fumes). Cool the flask to 0°C.
Bromination: In the dropping funnel, place a solution of 5.8 g (1.86 mL) of bromine in 10 mL of carbon disulfide. Add the bromine solution dropwise to the phenol solution over 1 hour with constant stirring.[9]
Reaction: Allow the reaction to stir for an additional 2 hours at room temperature. The red color of bromine should fade.
Workup: Evaporate the solvent under reduced pressure. Dissolve the remaining residue in diethyl ether, wash with a 5% sodium thiosulfate solution to remove any unreacted bromine, then with water, and finally with brine.
Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by vacuum distillation or recrystallization from hexanes.
Reactions of the Hydroxyl Group
The acidity of the phenolic proton allows it to be easily removed by a base, forming a phenoxide ion. This ion is an excellent nucleophile, particularly for SN2 reactions and nucleophilic acyl substitutions.
This classic method is used to convert phenols into ethers. It is a two-step process in a single pot: deprotonation followed by nucleophilic attack on an alkyl halide.
Causality: The reaction's success hinges on forming the phenoxide ion first, as the neutral phenol is a poor nucleophile. The choice of base is important; strong bases like sodium hydride (NaH) provide irreversible deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle.[10]
Caption: Workflow for the Williamson ether synthesis.
Experimental Protocol: Synthesis of 1-Isopentyl-4-methoxybenzene
Setup: To a solution of 10.0 g of 4-isopentylphenol in 100 mL of dry acetone in a round-bottom flask, add 12.6 g of anhydrous potassium carbonate.
Alkylation: Add 9.5 g (4.2 mL) of methyl iodide to the suspension.
Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: After cooling, filter off the potassium carbonate and wash the solid with acetone. Combine the filtrates and evaporate the solvent under reduced pressure.
Extraction: Dissolve the residue in 100 mL of diethyl ether. Wash the solution with 5% aqueous sodium hydroxide (to remove any unreacted phenol), followed by water and brine.
Purification: Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting oil can be purified by vacuum distillation to yield the pure ether.
Oxidation
Phenols can be oxidized to quinones, though the reaction can be complex. Strong oxidizing agents are required, and the reaction often proceeds through a phenoxy radical intermediate. These radicals can couple, leading to the formation of dimers and polymeric materials as side products.[3]
Causality: The oxidation of 4-substituted phenols like 4-isopentylphenol typically yields 1,4-benzoquinones (p-benzoquinones). The isopentyl group remains on the quinone ring. The formation of a stable quinone system is the thermodynamic driving force for the reaction.[3]
Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Overview In the landscape of advanced polymer...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Overview
In the landscape of advanced polymer synthesis, the selection of functional monomers dictates the thermomechanical, hydrophobic, and degradation profiles of the resulting macromolecular architectures. p-Isoamylphenol (4-(3-methylbutyl)phenol) —and its closely related structural analogs—serves as a critical steric-hindrance-providing monomer and modifier [3].
For drug development professionals and materials scientists, p-Isoamylphenol is particularly valuable in synthesizing biocompatible elastomers (e.g., polyphosphazenes) for drug delivery matrices, as well as highly moisture-resistant phenolic resins for medical device coatings.
Mechanistic Causality: Why p-Isoamylphenol?
Controlled Functionality via Para-Blocking: Standard phenol is trifunctional (reactive at two ortho and one para position), which inevitably leads to highly cross-linked, brittle, and insoluble 3D networks during electrophilic aromatic functionalization [4]. By occupying the para position with an isoamyl group, p-Isoamylphenol becomes strictly bifunctional . This restricts polymerization to the ortho positions, yielding linear or lightly branched, soluble thermoplastic chains.
Steric Shielding & Free Volume: The bulky, branched isoamyl group acts as a steric shield. In polyphosphazenes, it protects the hydrolytically labile phosphorus-nitrogen backbone from aqueous degradation [1]. In solid polymers, this bulk increases the free volume between polymer chains, significantly lowering the glass transition temperature (
Tg
) and imparting elastomeric flexibility.
Radical Scavenging: The sterically hindered phenolic hydroxyl group is an excellent hydrogen donor, allowing it to quench peroxy radicals and act as a potent antioxidant stabilizer in polyolefin processing [2].
Quantitative Data: Monomer Influence on Polymer Properties
The structural differences between phenolic monomers drastically alter the macroscopic properties of the resulting polymers. Table 1 summarizes the impact of substituting standard phenol with alkylated variants in formaldehyde condensation resins.
Table 1: Comparative Thermomechanical Properties of Substituted Phenolic Resins
Monomer Base
Reactive Sites (Functionality)
Steric Bulk
Typical
Tg
(°C)
Water Absorption (24h, %)
Primary Polymer Application
Phenol
3 (ortho, ortho, para)
Low
> 150 (Thermoset)
1.5 - 2.0
Rigid structural composites
p-Cresol
2 (ortho, ortho)
Minimal
80 - 100
0.8 - 1.2
Tackifiers, photoresists
p-tert-Butylphenol
2 (ortho, ortho)
High
60 - 85
0.3 - 0.5
Oil-soluble coatings
p-Isoamylphenol
2 (ortho, ortho)
Very High
45 - 65
< 0.2
Flexible, moisture-barrier resins
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to confirm reaction success before proceeding to subsequent stages.
Protocol 1: Synthesis of p-Isoamylphenol-Formaldehyde Novolac Resins
Objective: Synthesize a linear, highly hydrophobic thermoplastic resin.
Mechanistic Causality: Utilizing an acid catalyst (oxalic acid) and a formaldehyde-to-phenol molar ratio of strictly < 1 (e.g., 0.8) prevents the formation of a thermosetting resole. The acidic environment (pH < 3) thermodynamically favors the formation of stable methylene bridges over transient ether linkages.
Step-by-Step Methodology:
Monomer Melting: Charge a glass-lined reaction vessel with 1.0 mole of p-Isoamylphenol. Heat to 90°C under continuous mechanical stirring until fully molten.
Catalysis: Add 1.0 wt% oxalic acid. Self-Validation Step: Verify the pH of the melt is < 3 using indicator strips. If the pH is too high, methylene bridge formation will stall.
Condensation: Slowly add 0.8 moles of 37% aqueous formaldehyde (formalin) dropwise over 60 minutes. Maintain the exothermic reaction at 95°C–100°C (reflux conditions).
Curing: Hold the reaction at 100°C for 3 hours to ensure complete consumption of formaldehyde.
Dehydration: Gradually apply a vacuum (approx. 50 mbar) and raise the temperature to 150°C. This forces the removal of condensation water and unreacted monomer, driving the equilibrium toward high molecular weight.
Self-Validation (End-Product): Cool the resin. Perform Gel Permeation Chromatography (GPC). A successful synthesis will yield a unimodal peak with an
Mn
of 1,500–2,000 g/mol . Differential Scanning Calorimetry (DSC) should confirm a
Tg
near 55°C.
Reaction pathway for the acid-catalyzed synthesis of linear p-Isoamylphenol novolac resins.
Protocol 2: Synthesis of Elastomeric Poly(aryloxyphosphazene) Copolymers
Objective: Synthesize a hydrolytically stable, biocompatible elastomer for potential use in drug delivery or fire-retardant applications.
Mechanistic Causality: Poly(dichlorophosphazene) is highly susceptible to rapid hydrolysis. By replacing the labile chlorine atoms with bulky p-isoamylphenoxide groups via nucleophilic substitution, the polymer backbone becomes sterically shielded and highly hydrophobic [1].
Step-by-Step Methodology:
Polymer Dissolution: Dissolve 1.80 equivalents of poly(dichlorophosphazene) (
[NPCl2]n
) in 1.9 L of anhydrous benzene/xylene (2:1 v/v) under a strict nitrogen atmosphere.
Phenoxide Preparation: In a separate flask, react 0.95 moles of p-Isoamylphenol and 0.95 moles of standard phenol with 1.85 moles of sodium metal in 1 L of bis(2-ethoxyethyl)ether at 115°C.
Self-Validation Step: Monitor the reaction until hydrogen gas evolution completely ceases. This visually confirms the total deprotonation of the phenols into reactive nucleophiles.
Nucleophilic Substitution: Dropwise add the polymer solution to the phenoxide solution. Maintain the reaction at 125°C–160°C for 40 to 60 hours.
Causality: The extreme steric hindrance of the isoamyl group requires prolonged elevated temperatures to achieve 100% chlorine displacement [1].
Isolation: Precipitate the resulting copolymer by pouring the reaction mixture into an excess of methanol (1.5 L).
Self-Validation (End-Product): Analyze the purified elastomer via FTIR spectroscopy. The complete disappearance of the P-Cl stretching band at ~580 cm⁻¹ and the appearance of a strong P-O-Ar stretch at ~1200 cm⁻¹ validates complete functionalization.
Workflow for synthesizing elastomeric poly(aryloxyphosphazene) via nucleophilic substitution.
Protocol 3: Application as a Polyolefin Antioxidant Stabilizer
Objective: Prevent oxidative degradation of polypropylene/polyethylene during high-temperature melt processing.
Mechanistic Causality: During extrusion, shear forces and heat generate polymer radicals. The sterically hindered phenolic hydroxyl group of p-Isoamylphenol donates a hydrogen atom to quench these peroxy radicals. The bulky isoamyl group stabilizes the resulting phenoxy radical, preventing it from initiating new degradation chains [2].
Step-by-Step Methodology:
Dry Blending: Combine 0.05 to 0.3 g of p-Isoamylphenol per 100 g of unstabilized polyolefin powder [2].
Extrusion: Process the mixture through a twin-screw extruder at 190°C–210°C to ensure homogeneous dispersion.
Self-Validation (End-Product): Measure the Oxidation Induction Time (OIT) of the extruded polymer at 180°C using DSC under an oxygen atmosphere. A successfully stabilized formulation will exhibit an OIT > 35 minutes, whereas the unstabilized control will degrade in < 5 minutes [2].
Process for the preparation of stabilized polyolefins and products obtained therefrom (EP0546573B1)
CAS 80-46-6: 4-tert-Pentylphenol / Alkylphenols Overview
Source: CymitQuimica
URL
The Reimer–Tiemann Reaction: Electrophilic Aromatic Functionalization of Phenolic Photoresist Polymers
Source: ResearchGate
URL
Application
Synthesis and Application of p-Isoamylphenol-Based Phenolic Resins: A Comprehensive Protocol Guide
Introduction & Mechanistic Rationale p-Isoamylphenol (also referred to as 4-tert-amylphenol or PTAP, CAS 80-46-6) is a specialized alkylated phenol utilized extensively as a monomer in the production of high-performance...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
p-Isoamylphenol (also referred to as 4-tert-amylphenol or PTAP, CAS 80-46-6) is a specialized alkylated phenol utilized extensively as a monomer in the production of high-performance phenolic resins[1]. For researchers in drug development, materials science, and formulation engineering, PTAP-based resins offer unique physicochemical advantages over traditional phenol-formaldehyde networks.
Causality of Monomer Selection:
Standard phenol possesses three highly reactive electrophilic substitution sites (two ortho, one para), which rapidly condense with formaldehyde to form highly cross-linked, rigid, and brittle thermosetting polymers. By contrast, p-isoamylphenol features a bulky, hydrophobic tert-amyl (1,1-dimethylpropyl) group at the para position[2]. This steric blockade restricts formaldehyde condensation strictly to the two ortho positions. Consequently, the polymerization yields linear, thermoplastic (novolac) or lightly branched (resole) architectures[3].
The incorporation of the lipophilic amyl chain imparts exceptional oil solubility, lowers surface tension, and enhances the flexibility of the cured resin matrix[4]. Furthermore, PTAP retains inherent broad-spectrum antimicrobial properties[1]. In pharmaceutical and industrial manufacturing, PTAP-derived resins are deployed as demulsifiers in biphasic active pharmaceutical ingredient (API) extraction, as tackifiers in transdermal drug delivery systems, and as biocidal additives in sanitary coatings[2][4].
Reaction Pathways and Structural Evolution
The synthesis of PTAP resins bifurcates into two distinct pathways depending on the pH of the catalytic environment:
Acid-Catalyzed (Novolac): Utilizes a formaldehyde-to-phenol (F/P) molar ratio of < 1. The reaction proceeds via the formation of highly reactive carbocations, yielding linear methylene-bridged oligomers. These resins require a cross-linking agent, such as hexamethylenetetramine (HMTA), to fully cure[5].
Base-Catalyzed (Resole): Utilizes an F/P molar ratio of > 1. The reaction forms stable methylol (-CH₂OH) intermediates. These resins are self-curing upon the application of heat, transitioning from a liquid state to a cross-linked network[6].
Workflow of p-Isoamylphenol (PTAP) resin synthesis via acid and base catalysis pathways.
Quantitative Data: Monomer Comparison
To guide formulation choices, the following table summarizes the physicochemical impact of substituting standard phenol with alkylated variants in resin synthesis.
Property
Phenol
p-tert-Butylphenol (PTBP)
p-Isoamylphenol (PTAP)
Reactive Sites
3 (ortho, ortho, para)
2 (ortho, ortho)
2 (ortho, ortho)
Resin Architecture
Highly Cross-linked (3D)
Linear / Branched (2D)
Linear / Branched (2D)
Oil/Solvent Solubility
Poor (Insoluble in non-polars)
Good
Excellent (Highly lipophilic)
Surface Tension Reduction
Negligible
Moderate
High (Acts as a demulsifier)
Antimicrobial Efficacy
Low
Moderate
High (Broad-spectrum biocide)
Flexibility of Cured Matrix
Brittle
Moderate
High (Internal plasticization)
Experimental Protocols: Self-Validating Systems
Protocol A: Synthesis of PTAP Novolac Resin (Acid-Catalyzed)
Objective: To synthesize a linear, oil-soluble novolac resin for use as a tackifier or demulsifier.
Catalyst: p-Toluenesulfonic acid (p-TSA) or Oxalic acid (1.5 g)
Solvent: Toluene or Xylene (for azeotropic distillation)
Step-by-Step Methodology:
Initiation: Charge a 3-neck round-bottom flask (equipped with a mechanical stirrer, reflux condenser, and dropping funnel) with PTAP and the acid catalyst. Heat to 90°C under a continuous nitrogen purge to melt the PTAP and prevent oxidative degradation.
Condensation: Add the 37% formaldehyde solution dropwise over 60 minutes.
Reflux: Maintain the reaction mixture at 95-100°C for 3 hours. During this phase, methylol intermediates rapidly condense to form methylene bridges.
Azeotropic Dehydration: Attach a Dean-Stark trap. Introduce 50 mL of toluene and increase the temperature to 130-150°C.
Causality: The removal of water drives the step-growth polycondensation equilibrium forward, increasing the molecular weight of the polymer[3].
Validation Check (In-Process): Sample the resin and perform an FTIR scan. The reaction is validated as complete when the broad hydroxyl peak at 3400 cm⁻¹ (specific to methylol -CH₂OH) disappears, and the methylene (-CH₂-) stretching at 2920 cm⁻¹ strengthens.
Termination & Recovery: Neutralize the catalyst with a stoichiometric amount of dilute NaOH. Distill off the remaining solvent under vacuum (-0.05 MPa) at 160°C. The resulting product is a solid, amber-colored novolac resin.
Protocol B: Synthesis of PTAP Resole Resin (Base-Catalyzed)
Objective: To synthesize a liquid, methylol-terminated resole resin for self-curing coating applications.
Catalyst: Sodium Hydroxide (NaOH, 20% aqueous) or Triethylamine (0.05 mol)
Step-by-Step Methodology:
Initiation: Combine PTAP and the basic catalyst in the reactor. Heat gently to 60°C.
Methylolation: Add formaldehyde slowly. Maintain the temperature strictly between 65-75°C for 2 hours.
Causality: Exceeding 80°C in a base-catalyzed, formaldehyde-rich environment will trigger premature condensation of the methylol groups, leading to irreversible gelation in the reactor.
Validation Check (In-Process): Perform a free-formaldehyde titration (Sodium Sulfite method). The reaction is deemed complete when the free formaldehyde concentration drops below 1.5%, indicating successful methylolation.
Neutralization: Cool the mixture to 40°C and carefully neutralize with dilute hydrochloric acid to a pH of 6.5-7.0.
Causality: Neutralization halts the condensation reaction, stabilizing the methylol groups for storage.
Dehydration: Remove the aqueous phase via vacuum distillation at a low temperature (<60°C) to prevent thermal curing, yielding a viscous, liquid resole resin.
References
3.[3] Title: US6180683B1 - Synergistic mixtures of alkylphenol-formaldehyde resins with oxalkylated amines as asphaltene dispersants - Google Patents
Source: google.com
URL:
Application Note: Synthesis of p-Isoamylphenol via Friedel-Crafts Alkylation – Mechanistic Challenges and Optimized Protocols
Abstract & Introduction p-Isoamylphenol is a high-value intermediate utilized in the synthesis of antiseptic derivatives and specialized fragrance compounds, such as 4-isoamylcyclohexanol[1]. While the Friedel-Crafts alk...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
p-Isoamylphenol is a high-value intermediate utilized in the synthesis of antiseptic derivatives and specialized fragrance compounds, such as 4-isoamylcyclohexanol[1]. While the Friedel-Crafts alkylation is a foundational method for the functionalization of aromatic rings, the direct alkylation of phenol with isoamyl reagents introduces profound regiochemical and mechanistic challenges[2].
This application note provides an authoritative guide to synthesizing p-isoamylphenol. We dissect the causality behind the primary mechanistic pitfall—carbocation rearrangement—and provide two optimized protocols: a kinetically controlled direct alkylation and a high-fidelity acylation-reduction sequence.
Mechanistic Insights: The Rearrangement Pitfall (E-E-A-T)
The Carbocation Dilemma
In a standard , a Lewis acid (e.g., AlCl₃) activates an alkyl halide to generate an electrophilic carbocation. When utilizing isoamyl bromide (1-bromo-3-methylbutane), the initially formed primary carbocation is highly unstable. It instantly undergoes a 1,2-hydride shift to form the thermodynamically stable tertiary carbocation (tert-amyl cation). Consequently, direct alkylation yields p-tert-amylphenol as the overwhelming major product, with the target p-isoamylphenol typically comprising less than 10% of the yield[3].
The Bidentate Nature of Phenol
Phenol acts as a bidentate nucleophile. Strong Lewis acids coordinate tightly with the phenolic oxygen lone pairs. This coordination deactivates the aromatic ring toward C-alkylation and promotes undesired O-alkylation (ether formation), while also reducing the overall catalytic activity[4]. Harsh catalysts can also degrade the phenolic substrate entirely[5].
To circumvent these issues during direct alkylation, one must employ milder Lewis acids (e.g., ZnCl₂) or shape-selective solid acid catalysts at strictly controlled, low temperatures. This kinetically traps the primary electrophile before complete rearrangement occurs.
Caption: Reaction pathway showing 1,2-hydride shift leading to p-tert-amylphenol byproduct.
Experimental Protocols
Protocol A: Kinetically Controlled Direct Alkylation
This protocol utilizes Zinc Chloride (ZnCl₂) to minimize the rapid hydride shifts associated with harsher Lewis acids, favoring a more Sₙ2-like transition state[5].
Materials:
Phenol (1.0 eq)
Isoamyl bromide (1.2 eq)
Anhydrous Zinc Chloride (ZnCl₂, 1.5 eq)
Anhydrous Dichloromethane (DCM)
1M HCl, Brine, Anhydrous MgSO₄
Step-by-Step Methodology:
Preparation: In a flame-dried, 3-neck round-bottom flask equipped with a nitrogen inlet and magnetic stirrer, dissolve phenol (9.4 g, 0.1 mol) in 50 mL of anhydrous DCM.
Catalyst Addition: Add anhydrous ZnCl₂ (20.4 g, 0.15 mol) to the solution. Cool the reaction mixture to 0–5 °C using an ice-water bath. (Causality: Low temperatures suppress the activation energy required for the 1,2-hydride shift, kinetically favoring the primary electrophile).
Alkylation: Place isoamyl bromide (18.1 g, 0.12 mol) in an addition funnel. Add it dropwise over 60 minutes, maintaining the internal temperature strictly below 5 °C.
Reaction Maturation: Allow the mixture to stir at 5 °C for an additional 4 hours. Do not let it warm to room temperature, as this will accelerate rearrangement to the tert-amyl isomer.
Quenching & Workup: Quench the reaction by slowly pouring it into 100 mL of ice-cold 1M HCl to decompose the zinc complex. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude mixture via fractional vacuum distillation or silica gel column chromatography (Hexanes:Ethyl Acetate 9:1) to separate the target p-isoamylphenol from the p-tert-amylphenol byproduct.
Caption: Step-by-step workflow for kinetically controlled direct Friedel-Crafts alkylation.
Protocol B: High-Fidelity Acylation-Reduction (The Gold Standard)
Because direct alkylation inherently produces isomeric mixtures, pharmaceutical applications requiring >99% regiopurity utilize a two-step sequence: Friedel-Crafts Acylation followed by Clemmensen Reduction. Acylium ions are resonance-stabilized and do not rearrange, guaranteeing the structural integrity of the isoamyl chain[6].
Step-by-Step Methodology:
Acylation: React phenol with isovaleroyl chloride (3-methylbutanoyl chloride) in the presence of AlCl₃ at 0 °C in DCM. This yields p-hydroxyisovalerophenone exclusively.
Clemmensen Reduction: Reflux the isolated ketone with Zinc amalgam (Zn(Hg)) and concentrated HCl for 6 hours.
Isolation: Extract with diethyl ether, wash with saturated NaHCO₃, dry over MgSO₄, and evaporate to yield analytically pure p-isoamylphenol.
Data Presentation: Catalyst Efficacy and Isomer Distribution
The choice of catalyst and temperature fundamentally dictates the regiochemical outcome of the alkylation. Table 1 summarizes typical isomer distributions based on empirical optimizations.
Table 1: Effect of Catalyst and Conditions on Isoamyl vs. tert-Amyl Distribution
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-Isopentylphenol
Abstract This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-isopentylphenol. The developed i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-isopentylphenol. The developed isocratic reverse-phase method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability studies, and formulation analysis. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Introduction: The Analytical Imperative for 4-Isopentylphenol
4-Isopentylphenol, an alkylphenol, is a compound of interest in various industrial and pharmaceutical applications. Its structural similarity to other endocrine-disrupting alkylphenols necessitates precise and reliable quantification to ensure product quality and safety.[1] The presence of the phenolic hydroxyl group and the alkyl chain dictates its chemical properties, making reverse-phase HPLC an ideal analytical technique for its separation and quantification.[2][3] A stability-indicating method is crucial as it can resolve the parent analyte from any potential degradation products, which is a critical requirement in pharmaceutical stability studies.[4][5] This application note provides a comprehensive protocol, from sample preparation to data analysis, underpinned by a rigorous validation strategy.
Foundational Principles: Method Development Rationale
The selection of the chromatographic conditions is based on the physicochemical properties of 4-isopentylphenol and established principles of reverse-phase chromatography.
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which provides excellent retention for moderately non-polar compounds like 4-isopentylphenol. The long alkyl chains of the C18 phase interact with the isopentyl group, leading to effective separation.
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is selected as the organic modifier due to its low UV cutoff, low viscosity, and strong elution strength for phenolic compounds.[6][7] The addition of a small amount of acid (orthophosphoric acid) to the aqueous component serves to suppress the ionization of the phenolic hydroxyl group (pKa ~10), resulting in a single, sharp, and well-defined chromatographic peak.
Detection Wavelength: Phenolic compounds typically exhibit strong UV absorbance. Based on the UV spectra of similar phenolic structures, a primary detection wavelength of 225 nm is selected to ensure high sensitivity. A secondary wavelength of 280 nm can also be monitored for confirmation.[8][9]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the quantification of 4-isopentylphenol.
Materials and Reagents
4-Isopentylphenol reference standard (purity ≥ 98%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade or Milli-Q)
Orthophosphoric acid (85%, analytical grade)
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v) containing 0.1% orthophosphoric acid.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection Wavelength: 225 nm
Run Time: Approximately 10 minutes
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-isopentylphenol reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation: The sample preparation will depend on the matrix. For a drug product, accurately weigh a portion of the homogenized sample containing approximately 10 mg of 4-isopentylphenol and transfer to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve. Dilute to volume with methanol and mix well. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. Further dilute with the mobile phase as necessary to bring the concentration within the calibration range.
Method Validation: A Self-Validating System
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10]
System Suitability
System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.
Parameter
Acceptance Criteria
Tailing Factor
≤ 2.0
Theoretical Plates
≥ 2000
%RSD of Peak Area (n=6)
≤ 2.0%
Specificity and Stability-Indicating Properties
Specificity was evaluated by subjecting a sample solution to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. The chromatograms of the stressed samples were compared with that of an unstressed sample. The method is considered stability-indicating if the peak for 4-isopentylphenol is pure and well-resolved from any degradation product peaks.
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.
Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
Thermal Degradation: Solid sample kept at 105°C for 48 hours.
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.
Linearity and Range
The linearity of the method was determined by analyzing six concentrations of the working standard solutions ranging from 5 µg/mL to 75 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.
Parameter
Acceptance Criteria
Correlation Coefficient (r²)
≥ 0.999
y-intercept
Close to zero
Accuracy (% Recovery)
Accuracy was determined by spiking a placebo matrix with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level in triplicate.
Level
Acceptance Criteria for % Recovery
80%
98.0% - 102.0%
100%
98.0% - 102.0%
120%
98.0% - 102.0%
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability: Six replicate injections of the 100% concentration level were performed on the same day.
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
Precision Level
Acceptance Criteria for %RSD
Repeatability
≤ 2.0%
Intermediate Precision
≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
The system suitability parameters were checked after each variation.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this application note.
Caption: Overall experimental workflow for 4-isopentylphenol quantification.
Caption: Logical flow of the method validation parameters.
Conclusion
The HPLC method described in this application note is a reliable, accurate, and precise procedure for the quantification of 4-isopentylphenol. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a quality control environment and for stability testing. The isocratic nature of the method ensures simplicity and ruggedness, making it easily transferable between laboratories.
References
MDPI. Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. [Link]
SCIRP. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. [Link]
SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
PubMed. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. [Link]
PubMed. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. [Link]
ResearchGate. Extraction of 4-octylphenol and 4-nonylphenol in river water using solid phase extraction and high-performance liquid chromatography. [Link]
Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]
Welch Materials. Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]
Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]
Application Note: High-Resolution GC-MS/MS Analysis of p-Isoamylphenol and its Isomers
Introduction & Mechanistic Context Alkylphenols, including p-isoamylphenol (4-(3-methylbutyl)phenol) and its highly utilized branched isomer 4-tert-amylphenol , are critical industrial chemicals used as surfactants, emul...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
Alkylphenols, including p-isoamylphenol (4-(3-methylbutyl)phenol) and its highly utilized branched isomer 4-tert-amylphenol , are critical industrial chemicals used as surfactants, emulsifiers, and synthetic intermediates[1]. In drug development and environmental monitoring, these compounds are heavily scrutinized because they frequently appear as leachables from plastic packaging and are recognized as potent endocrine-disrupting chemicals (EDCs)[2].
Due to their structural homology to endogenous estrogens, p-isoamylphenol and its isomers can competitively bind to the estrogen receptor (ER), triggering anomalous gene transcription and altering cellular development[1]. Differentiating between linear and branched isomers (e.g., isoamyl vs. tert-amyl) is critical, as the degree of branching directly influences the steric affinity for the ER binding pocket.
Mechanism of p-Isoamylphenol endocrine disruption via Estrogen Receptor activation.
Analytical Strategy & Causality
The analysis of alkylphenol isomers requires exceptional chromatographic resolution due to their identical molecular weights and similar fragmentation patterns. Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode is the gold standard for this application.
The Causality of Derivatization:
Direct GC injection of underivatized phenols often yields poor results. The polar phenolic hydroxyl (-OH) group acts as a strong hydrogen-bond donor, interacting with active silanol sites on the GC column. This manifests as severe peak tailing, retention time shifts, and a loss of sensitivity at low concentrations. To circumvent this, our protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS [3]. This reagent replaces the active hydrogen with a trimethylsilyl (TMS) group, converting the phenols into highly volatile, thermally stable TMS ethers. The 1% TMCS acts as a catalyst, ensuring complete derivatization of sterically hindered isomers like 2-tert-amylphenol.
Experimental Protocols
To ensure data integrity, this protocol is designed as a self-validating system . A stable isotope-labeled internal standard (4-n-nonylphenol-d4) is spiked into the matrix prior to extraction to mathematically correct for any analyte loss during sample prep or incomplete derivatization.
Step 1: Solid-Phase Extraction (SPE)
Spiking: Transfer 500 mL of the aqueous sample (or reconstituted drug matrix) into a clean glass amber bottle. Spike with 50 ng of 4-n-nonylphenol-d4 (Internal Standard).
Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (500 mg/6 mL) with 5 mL of dichloromethane, followed by 5 mL of methanol, and 5 mL of LC-MS grade water.
Loading: Load the spiked sample through the cartridge at a controlled flow rate of 5 mL/min.
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences. Dry the cartridge under a vacuum (-15 inHg) for 15 minutes.
Elution: Elute the retained alkylphenols with 10 mL of a Dichloromethane/Hexane mixture (1:1, v/v).
Concentration: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.
Step 2: Silylation (Derivatization)
Reconstitute the dried extract in 100 µL of anhydrous pyridine.
Add 100 µL of BSTFA containing 1% TMCS.
Vortex for 10 seconds and incubate in a dry block heater at 60°C for 30 minutes. (Note: Heat accelerates the nucleophilic attack of the phenol oxygen on the silicon atom of BSTFA).
Allow the vial to cool to room temperature, then dilute to 1.0 mL with MS-grade hexane. Transfer to a GC autosampler vial with a glass insert.
Step-by-step sample preparation and GC-MS workflow for alkylphenol analysis.
Instrumental Conditions & Data Presentation
Table 1: GC-MS/MS Operating Parameters
Parameter
Setting / Configuration
GC Column
5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas
Helium (99.999%), Constant flow at 1.2 mL/min
Injection Mode
Pulsed Splitless, 1.0 µL injection volume
Injector Temperature
250°C
Oven Temperature Program
60°C (hold 1 min) → 15°C/min to 150°C → 5°C/min to 280°C (hold 5 min)
Transfer Line Temp
280°C
Ion Source Temp (EI)
250°C
Collision Gas
Argon (0.15 mL/min)
Table 2: SRM Transitions for Alkylphenol-TMS Derivatives
Mechanistic Note on Fragmentation: The branched 4-tert-amylphenol-TMS readily loses an ethyl radical from its quaternary carbon to form a highly stable tertiary carbocation (m/z 207). Conversely, the linear p-isoamylphenol-TMS undergoes benzylic cleavage, losing an isobutyl radical to form a tropylium-like ion (m/z 179). Monitoring these specific transitions allows for unambiguous isomer differentiation.
Analyte (TMS Derivative)
Retention Time (min)
Precursor Ion (m/z)
Quantifier Ion (m/z) [CE]
Qualifier Ion (m/z) [CE]
2-tert-Amylphenol
11.8
236
207 [15 eV]
179 [25 eV]
4-tert-Amylphenol
12.4
236
207 [15 eV]
179[25 eV]
p-Isoamylphenol
13.1
236
179 [15 eV]
107 [30 eV]
4-n-Nonylphenol-d4 (IS)
16.5
296
111 [15 eV]
125 [20 eV]
Quality Control & Validation Framework
To ensure absolute trustworthiness of the analytical batch, the following self-validating QC criteria must be met:
Method Blanks: One procedural blank must be extracted and analyzed per batch of 10 samples. The blank must show target analyte concentrations below the Limit of Detection (LOD) to rule out ambient plasticizer contamination.
Internal Standard Recovery: The absolute peak area of the 4-n-nonylphenol-d4 IS in all samples must be within ±20% of the median IS area of the calibration standards. Deviations indicate severe matrix suppression or extraction failure.
Calibration Linearity: A 6-point calibration curve (1 ng/mL to 100 ng/mL) must yield a coefficient of determination (
R2
)
≥
0.995 using a 1/x weighted linear regression.
References
Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development - ThermoFisher. Thermo Fisher Scientific Application Note 10407. 1
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). International Organisation of Vine and Wine (OIV).
Advanced Analytical Approaches for Phenolic Compounds in Groundwater: A PRISMA Systematic Review. MDPI. 3
The Analytical Imperative: p-Isoamylphenol as a Surrogate Standard
An in-depth technical guide to utilizing p-Isoamylphenol as a reference standard in advanced chromatographic workflows, designed for analytical chemists, environmental researchers, and polymer scientists. In complex chro...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide to utilizing p-Isoamylphenol as a reference standard in advanced chromatographic workflows, designed for analytical chemists, environmental researchers, and polymer scientists.
In complex chromatographic analyses—ranging from the quantification of endocrine-disrupting chemicals (EDCs) in environmental matrices to the extraction of phenolic antioxidants in polyolefins—matrix effects and sample preparation losses present significant quantitative challenges. p-Isoamylphenol (4-(3-methylbutyl)phenol) has emerged as a highly robust internal standard (IS) and reference compound[1].
Unlike isotopically labeled standards, which are cost-prohibitive and sometimes unavailable for novel analytes, p-Isoamylphenol offers a structural homology that perfectly mimics the physicochemical behavior of target alkylphenols, bisphenols, and volatile aroma compounds[2]. By acting as a surrogate, it mathematically normalizes matrix suppression, extraction inefficiencies, and injection volume variances[3].
Mechanistic Grounding & Physicochemical Profiling
The selection of an internal standard is never arbitrary; it is dictated by causality and molecular interactions during extraction and ionization. p-Isoamylphenol is selected based on three mechanistic pillars:
Chromatographic Retention & Lipophilicity: The isoamyl (3-methylbutyl) chain imparts a specific lipophilicity (Log P ~3.3). In reversed-phase Liquid Chromatography (LC) or non-polar Gas Chromatography (GC), its retention time falls perfectly into the "chromatographic sweet spot"—eluting after highly polar interferences but before heavy, late-eluting alkylphenols (e.g., nonylphenol)[4]. This prevents signal suppression from co-eluting matrix components.
Ionization Efficiency: In LC-MS/MS utilizing Electrospray Ionization in negative mode (ESI-), the unhindered phenolic hydroxyl group readily deprotonates to form a highly stable phenoxide anion (
[M−H]−
). This ionization is highly reproducible, providing a stable denominator for the response ratio[3]. In GC-MS (Electron Impact, EI), it undergoes predictable fragmentation, losing the butyl radical to form a highly stable hydroxytropylium cation base peak at m/z 107.
Chemical Inertness: During aggressive sample preparation—such as polymer dissolution in boiling xylene or precipitation in methanol—p-isoamylphenol remains structurally intact without undergoing unintended derivatization[1].
Quantitative Data Presentation
The following table summarizes the comparative chromatographic and mass spectrometric parameters of p-Isoamylphenol against common target analytes, demonstrating its suitability as a surrogate standard.
Compound
Analytical Role
MW ( g/mol )
Log P
GC-MS Base Peak (m/z)
LC-MS/MS Precursor Ion
[M−H]−
p-Isoamylphenol
Internal Standard
164.25
~3.3
107
163
Bisphenol A (BPA)
Target Analyte (EDC)
228.29
3.4
213
227
4-Nonylphenol
Target Analyte (EDC)
220.35
5.7
149
219
Thymol
Target Analyte (Aroma)
150.22
3.3
135
149
BHT
Polymer Stabilizer
220.35
5.1
205
N/A (GC preferred)
Methodological Workflows
Fig 1. Standardized sample preparation workflow utilizing p-Isoamylphenol as an internal standard.
Fig 2. Quantitative logic of matrix-compensated calibration using p-Isoamylphenol.
Self-Validating Experimental Protocols
To ensure uncompromising trustworthiness, the following protocols are designed as self-validating systems . Built-in system suitability checks immediately flag extraction failures or matrix suppression.
Protocol A: GC-MS Quantification of Phenolic Stabilizers in Polyolefins
Causality: Polyolefins are highly resistant to direct extraction. They must be dissolved in a high-boiling solvent and precipitated using a non-solvent. Spiking p-isoamylphenol before precipitation ensures that any co-precipitation losses of the target stabilizers are mathematically corrected via the response ratio[1].
Sample Preparation: Weigh exactly 1.00 g of the polyolefin sample into a 50 mL round-bottom flask.
IS Spiking: Add exactly 100 µL of p-Isoamylphenol stock solution (100 µg/mL in toluene).
Dissolution: Add 20 mL of xylene. Heat the mixture to 130°C under reflux with magnetic stirring until the polymer is completely dissolved (approx. 60 minutes).
Precipitation: Remove from heat. While cooling to room temperature, add 30 mL of cold methanol dropwise to precipitate the polymer matrix. The phenolic stabilizers and the IS remain in the liquid phase.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
GC-MS Analysis: Inject 1 µL into the GC-MS (e.g., equipped with a 30m DB-5MS column). Monitor m/z 107 for p-Isoamylphenol.
Self-Validation Check: Calculate the %RSD of the p-Isoamylphenol peak area across all sample injections. An RSD > 5% indicates inconsistent polymer precipitation or GC inlet discrimination, invalidating the batch.
Protocol B: LC-MS/MS Analysis of Endocrine Disruptors in Environmental Water
Causality: EDCs (like BPA and nonylphenol) exist at trace (ng/L) levels in environmental waters, necessitating Solid-Phase Extraction (SPE)[4]. Spiking the IS before SPE corrects for analyte breakthrough during loading and incomplete desorption during elution.
Sample Pre-treatment: Filter 500 mL of the water sample through a 0.45 µm glass fiber filter to remove particulate matter.
IS Spiking: Spike the sample with 50 µL of p-Isoamylphenol working solution (1 µg/mL in methanol). Mix thoroughly.
SPE Conditioning: Condition a polymeric wide-spectrum SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of methanol followed by 5 mL of HPLC-grade water.
Loading: Load the spiked water sample at a controlled flow rate of 5 mL/min to prevent breakthrough.
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
Elution: Elute the analytes and IS using 2 × 3 mL of pure methanol.
Reconstitution: Evaporate the eluate to near-dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1.0 mL of Mobile Phase A (Water with 0.1% Formic Acid).
LC-MS/MS Analysis: Inject 10 µL into the LC-MS/MS. Operate in negative ESI mode, monitoring the MRM transition 163 → 106 for p-Isoamylphenol.
Self-Validation Check: Run a blank matrix spiked with the IS. The absolute recovery of p-Isoamylphenol must fall between 85% and 115%. A recovery <85% indicates SPE breakthrough, requiring a reduction in loading volume or flow rate.
References
Source: European Patent Office (EP 0546573 B1)
IDENTIFICATION OF AROMA COMPOUNDS OF DRIED AND FRESH THYME (THYMUS VULGARIS L.)
Natural Eutectic Solvent-Based Temperature-Controlled Liquid–Liquid Microextraction and Nano-Liquid Chromatography for the Analysis of Herbal Aqueous Samples
Source: MDPI
URL
Analysis of Multiple Endocrine Disruptors in Environmental Waters via Wide-Spectrum Solid-Phase Extraction and Dual-Polarity Ion
Source: Analytical Chemistry
URL
In modern agrochemical development, alkylphenols occupy a dual role: they are foundational building blocks for non-ionic surfactant adjuvants (alkylphenol ethoxylates, or APEs) that enhance pesticide penetration[1][2], and they act as direct antimicrobial agents[3]. However, as APEs degrade in the environment, they release stable alkylphenols, which have been heavily scrutinized for their potential to act as endocrine-disrupting chemicals (EDCs)[1].
p-Isoamylphenol (CAS: 1805-61-4), also known as 4-(3-methylbutyl)phenol or 4-isopentylphenol[4], serves as a critical compound in both formulation and regulatory research. Due to its specific lipophilic profile and structural homology to natural estrogens, it is widely utilized as a reference standard in the Endocrine Disruptor Screening Program (EDSP) to predict estrogen receptor (ER) activation[5]. This application note details the mechanistic workflows for utilizing p-Isoamylphenol both as a biocidal evaluation model and as a toxicological reference standard in agrochemical safety assessments.
Mechanistic Pathways & Workflow Visualization
The application of p-Isoamylphenol in agrochemistry bifurcates into two distinct research tracks: Formulation Efficacy (exploiting its membrane-disrupting properties) and Ecotoxicology (evaluating its receptor-binding properties).
Figure 1: Dual research applications of p-Isoamylphenol in agrochemical development.
Application Track 1: Antimicrobial Efficacy in Formulations
Phenolic compounds, including p-Isoamylphenol, exhibit broad-spectrum antimicrobial activity by intercalating into microbial lipid bilayers, altering membrane permeability, and causing the leakage of intracellular contents[3]. In agrochemical formulations, incorporating such phenolics can prevent microbial degradation of the active ingredient (AI) during storage or act as a synergistic fungicide.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Phytopathogens
Causality & Trustworthiness: Because p-Isoamylphenol is highly lipophilic, it must be dissolved in a carrier solvent like DMSO[4]. To ensure the assay is self-validating, a solvent control (DMSO only) must be included to prove that pathogen inhibition is driven by the phenol, not the solvent. Resazurin dye is used as a metabolic indicator to provide an objective, colorimetric readout of viability, eliminating subjective visual scoring.
Materials:
p-Isoamylphenol (CAS 1805-61-4, >98% purity)
Dimethyl sulfoxide (DMSO)
Mueller-Hinton Broth (MHB) or Potato Dextrose Broth (PDB) depending on the pathogen
Stock Preparation: Dissolve p-Isoamylphenol in 100% DMSO to create a 10 mg/mL stock solution.
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock in MHB/PDB to achieve a final concentration range of 0.5 µg/mL to 512 µg/mL. Critical: Ensure final DMSO concentration does not exceed 1% v/v in any well to prevent solvent-induced toxicity.
Inoculation: Standardize the microbial suspension to 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Add 10 µL of the inoculum to each well.
Controls:
Positive Control: Media + Inoculum (confirms pathogen viability).
Negative Control: Media + p-Isoamylphenol (confirms sterility of the compound).
Incubation: Incubate the plate at 28°C for 24-48 hours (bacteria) or 72-96 hours (fungi).
Viability Readout: Add 20 µL of Resazurin solution to all wells. Incubate for an additional 2-4 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial respiration. The MIC is defined as the lowest concentration of p-Isoamylphenol that retains the blue color.
The degradation of alkylphenol ethoxylate (APE) adjuvants into stable alkylphenols poses significant environmental risks due to their structural mimicry of 17β-estradiol[1][6]. p-Isoamylphenol is utilized as a reference analog in Integrated Approaches to Testing and Assessment (IATA) and ToxCast models to predict the estrogenic potential of novel agrochemicals[5].
Figure 2: Mechanism of Estrogen Receptor (ER) activation by alkylphenols.
Protocol 2: In Vitro Estrogen Receptor (ER) Transactivation Assay
Causality & Trustworthiness: When screening agrochemicals for endocrine disruption, a drop in reporter signal can be falsely interpreted as a lack of ER binding, when in reality, the chemical simply killed the cells. To make this system self-validating, we multiplex the luciferase reporter assay with a fluorometric cell viability assay.
Materials:
VM7Luc4E2 Cell Line (contains an estrogen-responsive luciferase reporter gene)
Estrogen-depleted culture media (phenol red-free DMEM, charcoal-stripped FBS)
17β-estradiol (E2) (Positive control)
Luciferase Assay System & CellTiter-Fluor Viability Assay
Step-by-Step Methodology:
Cell Conditioning: Culture VM7Luc4E2 cells in estrogen-depleted media for 72 hours prior to the assay to downregulate basal ER transcription.
Seeding: Seed cells at
4×104
cells/well in a white, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2.
Dosing: Treat cells with a log-concentration gradient of p-Isoamylphenol (1 nM to 10 µM). Include a full dose-response curve of 17β-estradiol (1 pM to 1 nM) as the reference maximum.
Multiplexed Readout (24h post-treatment):
Viability Check: Add CellTiter-Fluor reagent. Incubate for 30 mins and read fluorescence (Ex 380nm / Em 505nm). Any well showing <80% viability compared to the vehicle control is excluded from ER analysis to prevent false negatives.
ER Activation Check: Add Luciferase reagent to the same wells. Read luminescence.
Data Normalization: Calculate the relative light units (RLU) as a percentage of the maximum E2 response to determine the estrogenic potency (EC50) of the alkylphenol.
Quantitative Data Presentation
The following table summarizes the comparative ToxCast Estrogen Receptor (ER) Agonist Area Under the Curve (AUC) model scores for various substituted phenols used in agrochemical ecotoxicology screening. Higher AUC values indicate a higher probability and potency of ER activation[5].
Chemical Name
CAS Registry Number
Alkyl Chain Position/Type
ToxCast ER Agonist AUC Score
p-Isoamylphenol
1805-61-4
Para / Branched C5
Reference Standard
4-Propylphenol
645-56-7
Para / Linear C3
0.0275
4-Isopropylphenol
99-89-8
Para / Branched C3
0.0210
4-(2-Methylbutan-2-yl)phenol
80-46-6
Para / Branched C5
0.1110
4-tert-Butylphenol
98-54-4
Para / Branched C4
0.2350
Table 1: Representative ToxCast ER Agonist AUC scores for substituted alkylphenols, demonstrating how variations in alkyl chain length and branching impact estrogenic potential in predictive toxicological models.
The Strategic Utility of 4-Isopentylphenol in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals on the application of 4-isopentylphenol in pharmaceutical synthesis. 4-Isopentylphenol, a p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals on the application of 4-isopentylphenol in pharmaceutical synthesis. 4-Isopentylphenol, a para-substituted phenolic compound, represents a versatile and economically significant building block for the construction of a variety of biologically active molecules. This document provides an in-depth exploration of its utility, focusing on its role as a key precursor in the synthesis of cannabinoid analogs and other pharmacologically relevant compounds. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to facilitate its effective integration into drug discovery and development workflows.
Introduction: The Versatility of Alkylated Phenols in Medicinal Chemistry
Phenolic scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The substitution pattern on the phenolic ring plays a crucial role in modulating the pharmacological activity, physicochemical properties, and metabolic stability of these molecules. 4-Isopentylphenol, with its C5 alkyl chain at the para-position, offers a lipophilic handle that can significantly influence receptor binding and membrane permeability.
The isopentyl (or isoamyl) group is a common motif in natural products, and its incorporation into synthetic compounds can enhance their biological activity. While historically, the industrial production of alkylated phenols has focused on compounds like 4-isopropylphenol as a precursor to bisphenol A (BPA), the unique properties of 4-isopentylphenol make it a valuable starting material for the synthesis of high-value pharmaceutical intermediates.[1][2]
Application Notes: Leveraging 4-Isopentylphenol in Drug Discovery
Precursor for Cannabinoid Analogs
A primary and highly significant application of 4-isopentylphenol and its resorcinol analog (olivetol) is in the synthesis of cannabinoids.[3] The pentyl side chain is a hallmark of many naturally occurring and potent cannabinoids, including cannabigerol (CBG), cannabidiol (CBD), and Δ⁹-tetrahydrocannabinol (THC).[4][5] 4-Isopentylphenol can serve as a crucial starting material for the synthesis of CBG analogs, which are of increasing interest for their potential therapeutic properties, including anti-inflammatory, antibacterial, and neuroprotective effects.[6][7]
The synthesis of these analogs typically involves a Friedel-Crafts alkylation reaction between the phenolic compound and a terpene derivative, most commonly geraniol.[4] The use of 4-isopentylphenol in place of olivetol allows for the synthesis of mono-phenolic cannabinoid-like structures, which can be valuable tools for structure-activity relationship (SAR) studies to dissect the individual contributions of the phenolic hydroxyl groups to biological activity.
Building Block for Novel Antimicrobial Agents
Derivatives of 4-isopentylphenol have shown promise as antimicrobial agents. The lipophilic nature of the isopentyl group can facilitate the disruption of bacterial cell membranes, a common mechanism of action for phenolic antimicrobials.[6] By modifying the phenolic hydroxyl group or introducing other functional groups to the aromatic ring, a library of novel compounds with potentially enhanced potency and a broader spectrum of activity against resistant bacterial strains can be generated.
Intermediate for Compounds with Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-known for their antioxidant properties, owing to their ability to scavenge free radicals. The isopentyl substituent can modulate this activity and influence the compound's distribution in biological systems. Furthermore, derivatives of structurally similar compounds like 4-isopropyl-3-methylphenol have been investigated for their anti-inflammatory effects.[8] This suggests that 4-isopentylphenol could be a valuable starting point for the development of novel anti-inflammatory agents.
Experimental Protocols
Synthesis of a Cannabigerol (CBG) Analog via Friedel-Crafts Alkylation
This protocol details the synthesis of a mono-phenolic CBG analog using 4-isopentylphenol and geraniol, a common terpene coupling partner. The reaction is an example of a Friedel-Crafts alkylation, a fundamental C-C bond-forming reaction in organic synthesis.[9][10][11][12]
Reaction Scheme:
Caption: Friedel-Crafts alkylation of 4-isopentylphenol with geraniol.
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Ice bath
Rotary evaporator
Chromatography column and accessories
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-isopentylphenol and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
Addition of Geraniol: Add geraniol to the solution and stir for 10 minutes.
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) to the reaction mixture via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C. The causality for slow addition is to control the exothermic reaction and prevent side product formation.
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Quenching: Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution. This step neutralizes the Lewis acid catalyst.
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure CBG analog.
Data Presentation:
Parameter
Expected Value
Yield
60-75%
Appearance
Pale yellow oil
¹H NMR
Characteristic peaks for aromatic protons, isopentyl group, and geranyl moiety.
¹³C NMR
Corresponding signals for all carbon atoms in the structure.
Mass Spec (ESI-MS)
[M+H]⁺ corresponding to the molecular weight of the product.
Self-Validation: The purity of the final compound should be assessed by HPLC and its structure confirmed by a full suite of spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS, and IR). The obtained data should be consistent with the expected structure of the CBG analog.
O-Alkylation of 4-Isopentylphenol
This protocol describes a general method for the etherification of the phenolic hydroxyl group of 4-isopentylphenol, a common strategy to modify the properties of phenolic compounds.[13]
Reaction Workflow:
Caption: General workflow for O-alkylation of 4-isopentylphenol.
Materials:
4-Isopentylphenol (1.0 eq)
Anhydrous Acetone or Dimethylformamide (DMF)
Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 eq)
Alkyl Halide (e.g., Benzyl Bromide, 1.2 eq)
Water
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 4-isopentylphenol in anhydrous acetone or DMF.
Addition of Base: Add the base (e.g., K₂CO₃) to the solution and stir the mixture at room temperature for 30 minutes. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide) to the reaction mixture.
Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 4-isopentylphenyl ether.
Safety and Handling
While a specific safety data sheet for 4-isopentylphenol may not be readily available, data for the structurally similar 4-isopropylphenol can be used as a guide. 4-Isopropylphenol is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[13][14][15][16][17]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.
Handling and Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Avoid contact with skin, eyes, and clothing.
Do not breathe dust or vapors.
Wash hands thoroughly after handling.
Conclusion
4-Isopentylphenol is a valuable and versatile building block in pharmaceutical synthesis. Its structural features make it an ideal precursor for the synthesis of cannabinoid analogs and other potentially bioactive molecules. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors. As with any chemical synthesis, a thorough understanding of the reaction mechanisms, careful execution of the experimental procedures, and strict adherence to safety protocols are paramount for successful and safe research.
References
SYNTHESIS OF CANNABIGEROL AND ANALOGS - UHSP Collections. (n.d.). Retrieved from [Link]
Conversion of 4-alkylphenols to 4-hydroxyphenyl alkenes and... - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis and Evaluation of Cannabigerol Inspired Antimicrobial Compounds - MacSphere. (n.d.). Retrieved from [Link]
Synthesis of Cannabigerol and Cannabigerol Derivatives - MDPI. (2025, July 16). Retrieved from [Link]
Alkylphenol biotransformations catalyzed by 4-ethylphenol methylenehydroxylase - PubMed. (2003, June 15). Retrieved from [Link]
Biosynthesis of cannabigerol and cannabigerolic acid: the gateways to further cannabinoid production - PMC. (n.d.). Retrieved from [Link]
A Convenient Synthesis of 4-Alkyl and 4-Cyano Thiophenols - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - MDPI. (2025, July 23). Retrieved from [Link]
1 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
Safety data sheet - CPAChem. (2019, May 16). Retrieved from [Link]
Synthesis of Cannabigerol and Cannabigerol Derivatives | Request PDF - ResearchGate. (2026, January 18). Retrieved from [Link]
Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase - PMC. (n.d.). Retrieved from [Link]
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]
Friedel-Crafts Alkylation - SynArchive. (n.d.). Retrieved from [Link]
US4484011A - Process for preparation of 4-isopropylphenol - Google Patents. (n.d.).
Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Retrieved from [Link]
WO2010112578A1 - 4 -isopropyl-3-methylphenol for the treatment of inflammation - Google Patents. (2007, May 1).
Friedel-Crafts Alkylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Application Note: p-Isoamylphenol as a Versatile Intermediate in Azo Dye Synthesis
Abstract This application note provides a comprehensive technical guide for researchers and chemists on the utilization of p-Isoamylphenol (also known as 4-isopentylphenol) as a key intermediate in the synthesis of azo d...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive technical guide for researchers and chemists on the utilization of p-Isoamylphenol (also known as 4-isopentylphenol) as a key intermediate in the synthesis of azo dyes. We will explore the chemical properties of p-Isoamylphenol that make it an effective coupling component and provide a detailed, step-by-step protocol for the synthesis of a representative monoazo dye. This guide emphasizes the rationale behind experimental choices, safety protocols, and methods for characterization to ensure reproducible and reliable results.
Introduction: The Role of p-Isoamylphenol in Dye Chemistry
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants.[1] Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component.[2]
Phenols are common coupling components, with the hydroxyl (-OH) group acting as a powerful activating director for electrophilic aromatic substitution.[2] p-Isoamylphenol (Figure 1) is a particularly useful derivative for this purpose. The isoamyl group ((CH₃)₂CHCH₂CH₂-), a five-carbon branched alkyl chain, imparts several desirable properties to the final dye molecule:
Increased Lipophilicity: The alkyl group enhances the dye's solubility in nonpolar solvents and improves its affinity for synthetic fibers like polyester and nylon.
Modified Chromophore: The presence of the alkyl group can subtly influence the electronic environment of the chromophore, potentially leading to shifts in the absorption maximum (λmax) and thus the perceived color.
Enhanced Stability: The bulky isoamyl group can provide steric hindrance, which may protect the azo linkage from chemical or photochemical degradation, improving the lightfastness of the dye.
The synthesis of p-Isoamylphenol itself is typically achieved through the Friedel-Crafts alkylation of phenol with isoamyl alcohol or a related isoamyl source.[3][4]
Figure 1. Chemical Structure of p-Isoamylphenol (4-isopentylphenol).
Properties and Safety Considerations
Before proceeding with any experimental work, it is crucial to understand the properties and hazards associated with the primary reagents.
Table 1: Physicochemical Properties and Safety Information
H301, H311, H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.
H272: May intensify fire; oxidizer. H301: Toxic if swallowed. H319: Causes serious eye irritation. H400: Very toxic to aquatic life.
H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.
Disclaimer: This table is a summary. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[6][7][8]
Core Safety Directive: All manipulations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.[9]
Experimental Protocol: Synthesis of 4-(4-Isopentylphenoxy)azobenzene-4-sulfonic acid
This protocol details the synthesis of a representative orange-red azo dye using p-nitroaniline as the diazo component and p-isoamylphenol as the coupling component. The overall reaction is a classic diazotization followed by an azo coupling.
Overall Workflow
The synthesis follows a logical progression from starting materials to the final, purified dye product. The workflow is designed to ensure the stability of the critical diazonium salt intermediate and maximize the yield of the desired coupled product.
Caption: Workflow for the synthesis of an azo dye from p-Isoamylphenol.
Detailed Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt
Rationale: The diazotization of a primary arylamine requires nitrous acid (HNO₂), which is unstable and must be generated in situ from sodium nitrite and a strong acid like HCl.[2] The reaction is highly exothermic and the resulting diazonium salt is only stable at low temperatures.[1]
In a 100 mL beaker, add p-nitroaniline (1.38 g, 10 mmol).
Add concentrated hydrochloric acid (5 mL) and 10 mL of deionized water. Stir until the amine salt is fully dissolved. You may need to warm gently to achieve full dissolution, then cool back to room temperature.
Place the beaker in an ice-salt bath and cool the solution to between 0 and 5 °C with continuous stirring. It is critical to maintain this temperature throughout the addition.
In a separate 50 mL beaker, dissolve sodium nitrite (0.70 g, 10.1 mmol) in 5 mL of cold deionized water.
Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold p-nitroaniline solution over 10-15 minutes. Keep the tip of the pipette below the surface of the liquid.
After the addition is complete, continue to stir the solution in the ice bath for an additional 15 minutes. The resulting clear, pale-yellow solution is the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling Reaction
Rationale: The azo coupling is an electrophilic aromatic substitution.[2] The diazonium ion is a weak electrophile, so the coupling component must be highly activated. By dissolving p-isoamylphenol in NaOH, we generate the more strongly activating phenoxide ion. The coupling occurs at the ortho position to the hydroxyl group, as the para position is blocked by the isoamyl group.
In a 250 mL beaker, dissolve p-isoamylphenol (1.64 g, 10 mmol) in 20 mL of 1 M sodium hydroxide solution.
Cool this solution in an ice bath to between 0 and 5 °C.
While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the cold phenoxide solution.
A brightly colored precipitate should form almost immediately. The color will intensify to a deep orange or red.
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Part C: Product Isolation and Purification
Rationale: The synthesized dye is a sodium salt, which is soluble in the basic reaction mixture. Acidification protonates the salt, causing the neutral dye molecule to precipitate out of the aqueous solution.
Slowly add 1 M HCl to the reaction mixture until it is acidic (test with litmus or pH paper, pH ~4-5).
Allow the mixture to stand in the ice bath for another 15 minutes to maximize precipitation.
Collect the crude dye by vacuum filtration using a Büchner funnel.
Wash the filter cake with two portions of 20 mL cold deionized water to remove any inorganic salts.
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Dry the purified crystals in a vacuum oven at 60 °C to a constant weight. Record the final yield.
Characterization and Validation
To confirm the identity and purity of the synthesized dye, a combination of spectroscopic and chromatographic techniques should be employed. The results provide a self-validating system for the protocol's success.
Caption: Logical workflow for the characterization and validation of the synthesized dye.
Table 2: Expected Analytical Data for the Synthesized Azo Dye
Analytical Technique
Expected Result
Interpretation
UV-Vis Spectroscopy
A strong absorption peak (λmax) in the visible region (approx. 450-500 nm).
Confirms the presence of the extended conjugated π-system of the azo chromophore, responsible for the dye's color.
FTIR Spectroscopy
- Broad peak ~3400 cm⁻¹- Peaks ~1580 & 1450 cm⁻¹- Peaks ~1520 & 1340 cm⁻¹- Peaks ~2955, 2870 cm⁻¹
- O-H stretching of the phenol.- N=N stretching (often weak).- Asymmetric and symmetric NO₂ stretching.- C-H stretching of the isoamyl group.
¹H NMR Spectroscopy
- Aromatic protons in the 6.8-8.5 ppm range.- Multiplet ~2.6 ppm (CH₂).- Multiplet ~1.7 ppm (CH).- Doublet ~0.9 ppm (CH₃).
Confirms the chemical structure by showing the distinct proton environments of the aromatic rings and the isoamyl side chain.
Melting Point
A sharp, defined melting point.
A narrow melting range is indicative of a high degree of purity for the crystalline solid.
TLC
A single spot with a consistent Rf value in a suitable solvent system (e.g., Ethyl Acetate/Hexane).
Indicates the absence of significant impurities, such as unreacted starting materials.
Conclusion
p-Isoamylphenol serves as an excellent and versatile coupling component for the synthesis of azo dyes. Its alkyl side chain provides valuable properties such as increased lipophilicity and potential for enhanced stability, making it a useful building block for dyes targeted at synthetic textiles. The protocol described herein provides a reliable and reproducible method for synthesizing a representative dye, grounded in the fundamental principles of diazotization and azo coupling chemistry. The outlined characterization workflow ensures the final product is both validated and of high purity, adhering to the rigorous standards of chemical research.
References
PubChem. p-Isoamylphenol - Compound Summary. National Center for Biotechnology Information. [Link]
Yi, C. S., et al. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 2012, 134, 6571-6574. [Link]
Chem LibreTexts. The Synthesis of Azo Dyes. [Link]
Arnold, J. B., & Perkins, R. P. Alkylation of phenols. U.S.
Lee, D.-H., Kwon, K.-H., & Yi, C. S. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols. Marquette University e-Publications@Marquette. [Link]
Scribd. Azo Dyes: Synthesis and Applications. [Link]
International Journal of Advanced Research in Science, Communication and Technology. A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. [Link]
Labotiq. MATERIAL SAFETY DATA SHEET (MSDS) - Phenol : Chloroform : Isoamyl Alcohol Mixture. [Link]
West Liberty University. Material Safety Data Sheet Phenol/Chloroform/Isoamyl Alcohol. [Link]
ResearchGate. Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. [Link]
ACS Publications. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. [Link]
Application Note & Protocol: Laboratory-Scale Synthesis of High-Purity p-Isoamylphenol
Abstract This document provides a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of high-purity p-Isoamylphenol. The primary synthetic route detailed is the Friedel-Crafts alky...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of high-purity p-Isoamylphenol. The primary synthetic route detailed is the Friedel-Crafts alkylation of phenol with isoamyl alcohol, a robust and scalable method. This application note is designed for researchers, chemists, and professionals in drug development who require a reliable protocol for obtaining p-Isoamylphenol with a purity profile suitable for further synthetic applications or biological screening. The causality behind experimental choices, self-validating protocols for purification, and rigorous analytical characterization are emphasized to ensure scientific integrity and reproducibility.
Introduction and Significance
p-Isoamylphenol (4-(3-methylbutyl)phenol) is a valuable alkylphenol intermediate in the synthesis of various specialty chemicals, including antioxidants, fragrance components, and pharmaceutical agents. The purity of p-Isoamylphenol is critical, as isomeric impurities, particularly o-Isoamylphenol, can lead to undesirable side reactions and affect the efficacy and safety profile of the final products.
The synthesis of p-Isoamylphenol is most commonly achieved via the Friedel-Crafts alkylation reaction, a cornerstone of electrophilic aromatic substitution.[1] This method involves the reaction of an aromatic ring with an alkylating agent in the presence of a catalyst. While effective, the reaction presents several challenges, including the potential for polyalkylation and the formation of ortho and para isomers. This guide presents a protocol optimized to maximize the yield of the desired para-isomer and provides a robust purification strategy to achieve high purity (>99%).
Synthetic Strategy: Friedel-Crafts Alkylation
Rationale for Selected Pathway
The chosen method is the Friedel-Crafts alkylation of phenol with isoamyl alcohol using a combination of a catalytic Lewis acid (ZnCl₂) and a Brønsted acid co-catalyst (Camphorsulfonic acid - CSA). This approach offers several advantages over traditional methods that use stoichiometric amounts of harsh Lewis acids like AlCl₃.
Catalytic System: Using a catalytic amount of ZnCl₂ and CSA is more atom-economical and environmentally benign.[2]
Reduced Side Reactions: Phenol's hydroxyl group can coordinate strongly with potent Lewis acids like AlCl₃, deactivating the ring and leading to poor yields or O-alkylation.[3] The milder ZnCl₂/CSA system mitigates these issues.
Regioselectivity: While the hydroxyl group is an ortho, para-director, steric hindrance from the bulky isoamyl group at the ortho position favors the formation of the p-substituted product. The catalytic system can further enhance this selectivity.[2]
Reaction Mechanism
The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:
Formation of the Electrophile: The Lewis and Brønsted acids activate the isoamyl alcohol, facilitating the formation of an isoamyl carbocation.
Electrophilic Attack: The electron-rich phenol ring attacks the isoamyl carbocation. The attack occurs preferentially at the para position due to steric factors and the directing effect of the hydroxyl group. This forms a resonance-stabilized carbocation intermediate (arenium ion).
Deprotonation: A base (such as the conjugate base of the acid catalyst) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the p-Isoamylphenol product.
Caption: Reaction mechanism for Friedel-Crafts alkylation of phenol.
Detailed Experimental Protocol
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles
Purity
Supplier
Phenol
C₆H₅OH
94.11
23.5 g
0.25
>99%
Sigma-Aldrich
Isoamyl Alcohol
C₅H₁₂O
88.15
24.3 g (30 mL)
0.275
>98%
Sigma-Aldrich
Zinc Chloride (Anhydrous)
ZnCl₂
136.30
3.4 g
0.025
>98%
Sigma-Aldrich
(1S)-(+)-10-Camphorsulfonic acid
C₁₀H₁₆O₄S
232.30
5.8 g
0.025
>99%
Sigma-Aldrich
Toluene
C₇H₈
92.14
100 mL
-
Anhydrous
Fisher Scientific
Diethyl Ether
(C₂H₅)₂O
74.12
200 mL
-
ACS Grade
VWR
Sodium Bicarbonate (Sat. Soln.)
NaHCO₃
84.01
150 mL
-
ACS Grade
VWR
Brine (Sat. Soln.)
NaCl
58.44
50 mL
-
ACS Grade
VWR
Anhydrous Magnesium Sulfate
MgSO₄
120.37
~10 g
-
ACS Grade
VWR
Safety Precautions:
Phenol: Highly corrosive, toxic if swallowed, inhaled, or in contact with skin, and suspected of causing genetic defects.[4][5] Always handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves.[6]
Zinc Chloride (Anhydrous): Corrosive and an environmental hazard. Hygroscopic; handle quickly to avoid moisture absorption.
Toluene & Diethyl Ether: Highly flammable liquids. Work away from ignition sources.
General: All manipulations should be performed in a well-ventilated chemical fume hood.[7]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of p-Isoamylphenol.
Step-by-Step Protocol
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (23.5 g, 0.25 mol), anhydrous zinc chloride (3.4 g, 0.025 mol), (1S)-(+)-10-Camphorsulfonic acid (5.8 g, 0.025 mol), and anhydrous toluene (100 mL).
Reactant Addition: Heat the mixture to 60°C with stirring. Once the solids have dissolved, add isoamyl alcohol (24.3 g, 0.275 mol) dropwise from the dropping funnel over a period of 30 minutes. An exotherm may be observed; maintain the temperature below 80°C.
Reaction: After the addition is complete, heat the reaction mixture to reflux (~110°C) and maintain for 4-6 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the phenol spot (visualized with a UV lamp or potassium permanganate stain) indicates reaction completion.
Work-up and Extraction:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into a 500 mL separatory funnel containing 100 mL of deionized water.
Extract the aqueous layer with diethyl ether (3 x 75 mL).
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 50 mL). The bicarbonate wash is crucial for removing the acidic catalyst and unreacted phenol.[8]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a viscous, yellowish oil.
The crude product is a mixture of the desired p-Isoamylphenol, the o-Isoamylphenol isomer, and potentially small amounts of unreacted starting material and dialkylated phenol. Fractional distillation under reduced pressure is an effective method for separation.
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head, condenser, and receiving flasks. Ensure all glass joints are properly sealed for vacuum.
Procedure:
Transfer the crude oil to the distillation flask.
Apply vacuum (target pressure: ~5-10 mmHg).
Gradually heat the distillation flask using a heating mantle.
Collect the fractions based on their boiling points.
Fraction #
Boiling Point Range (°C at 10 mmHg)
Expected Composition
1
< 120
Toluene, Isoamyl Alcohol
2
125 - 135
o-Isoamylphenol
3
140 - 145
p-Isoamylphenol (Product)
Residue
> 150
Dialkylated products, polymers
Note: Boiling points are approximate. Monitor the distillation carefully and collect the main fraction at a stable temperature.
Characterization and Purity Assessment
A reliable and unambiguous characterization of the final product is critical.[9] A combination of spectroscopic and chromatographic methods should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for structural elucidation.[10] Samples should be dissolved in CDCl₃.
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the aromatic protons and the isoamyl side chain. The para-substitution pattern is confirmed by the two doublets in the aromatic region, each integrating to 2H.
¹³C NMR (100 MHz, CDCl₃): The proton-decoupled spectrum will confirm the number of unique carbon environments.
¹H NMR
δ (ppm)
Multiplicity
Integration
Assignment
Aromatic
7.05
d
2H
Ar-H ortho to -C₅H₁₁
Aromatic
6.75
d
2H
Ar-H ortho to -OH
Hydroxyl
~4.80
s
1H
Ar-OH
Aliphatic
2.50
t
2H
Ar-CH₂-
Aliphatic
1.60
m
1H
-CH(CH₃)₂
Aliphatic
1.45
q
2H
-CH₂-CH-
Aliphatic
0.90
d
6H
-CH(CH₃)₂
¹³C NMR
δ (ppm)
Assignment
Aromatic
153.5
C-OH
Aromatic
135.0
C-C₅H₁₁
Aromatic
129.5
CH (ortho to -C₅H₁₁)
Aromatic
115.0
CH (ortho to -OH)
Aliphatic
44.5
Ar-CH₂-
Aliphatic
34.0
-CH₂-CH-
Aliphatic
28.0
-CH(CH₃)₂
Aliphatic
22.5
-CH(CH₃)₂
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for assessing purity and confirming the molecular weight of the product.
Method: A non-polar capillary column (e.g., DB-5ms) is suitable.
Expected Results: The chromatogram should show a major peak corresponding to p-Isoamylphenol. The purity can be calculated from the peak area percentage. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight of Isoamylphenol.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative assessment of purity.[11]
Method: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) is recommended. Detection is typically done with a UV detector at ~275 nm.
Expected Results: A single major peak should be observed for the high-purity product. The area percentage of this peak should be ≥99.0%.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of high-purity p-Isoamylphenol. By employing a catalytic Friedel-Crafts alkylation and a rigorous purification via fractional vacuum distillation, this procedure minimizes waste and avoids harsh reagents while yielding a product of high quality. The comprehensive analytical methods described provide a robust framework for structural confirmation and purity verification, ensuring the material is suitable for demanding applications in research and development.
References
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved March 15, 2026, from [Link]
J&K Scientific LLC. (2026, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved March 15, 2026, from [Link]
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved March 15, 2026, from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: ROTI®-Phenol/Chloroform/Isoamyl alcohol. Retrieved March 15, 2026, from [Link]
ChemRxiv. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved March 15, 2026, from [Link]
Cold Spring Harbor Protocols. (n.d.). Preparation of Organic Reagents. Retrieved March 15, 2026, from [Link]
Google Patents. (n.d.). US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol.
Max-Planck-Gesellschaft. (n.d.). NMR-Based Structure Characterization. Retrieved March 15, 2026, from [Link]
Application Note: Comprehensive Experimental Setup for Evaluating the Endocrine-Disrupting Effects of 4-Isopentylphenol
Executive Summary & Mechanistic Grounding 4-Isopentylphenol (also known as 4-tert-pentylphenol or p-tert-amylphenol; CAS 80-46-6) is a short branched-chain alkylphenol widely utilized as a chemical intermediate in the pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Grounding
4-Isopentylphenol (also known as 4-tert-pentylphenol or p-tert-amylphenol; CAS 80-46-6) is a short branched-chain alkylphenol widely utilized as a chemical intermediate in the production of phenolic resins and as an active ingredient in disinfectants[1][2]. Due to its structural homology to endogenous steroidal hormones, it is classified as an endocrine-disrupting chemical (EDC)[3].
The estrogenic potency of alkylphenols is heavily dictated by the position and branching of the alkyl chain. Para-substituted tertiary alkylphenols, such as 4-isopentylphenol, exhibit significant estrogenic activity, acting as weak agonists for the estrogen receptor (ER)[3]. Upon cellular entry, 4-isopentylphenol binds to the ER ligand-binding domain, inducing a conformational change that promotes receptor dimerization and nuclear translocation. This complex binds to Estrogen Response Elements (EREs) on the DNA, triggering the aberrant transcription of target genes[4]. In oviparous vertebrates, this results in the anomalous hepatic synthesis of vitellogenin (VTG) in males and juveniles, leading to reproductive toxicity, decreased fecundity, and gonadal malformations such as testis-ova (intersex)[3][5].
Figure 1: Molecular mechanism of 4-isopentylphenol-induced endocrine disruption.
Designing an experimental framework for 4-isopentylphenol requires mitigating its specific physicochemical properties. With a
logKow
of 4.03, the compound exhibits moderate lipophilicity and a high propensity to adsorb to suspended solids, sediments, and laboratory plastics[1][2].
Causality of Exposure System: Static or static-renewal systems are fundamentally flawed for studying this compound due to rapid concentration depletion via adsorption and microbial degradation. Therefore, a continuous flow-through system is mandatory to maintain stable nominal concentrations during in vivo testing[2][5].
Causality of Biological Models: We employ a tiered approach. The Yeast Two-Hybrid (Y2H) assay is utilized for in vitro screening because it isolates receptor-ligand interactions from toxicokinetic variables, providing a direct measure of ER agonism[4]. For in vivo validation, the Fathead minnow (Pimephales promelas) pair-breeding assay is selected. This model possesses a highly characterized hypothalamic-pituitary-gonadal (HPG) axis, and its rapid reproductive cycle allows for the simultaneous assessment of biochemical markers (VTG) and population-level effects (fecundity) within a 42-day window[5].
Figure 2: Tiered experimental workflow for in vitro and in vivo biological assessment.
Protocol 1: In Vitro Yeast Two-Hybrid (Y2H) Assay
Objective: To quantify the ligand-dependent interaction of the human estrogen receptor (hERα) with coactivators induced by 4-isopentylphenol[4].
System Validation: This protocol is self-validating through the concurrent use of a positive control (17β-estradiol) to establish maximum efficacy (
Emax
) and a vehicle control (0.1% DMSO) to establish baseline reporter activity.
Step-by-Step Methodology:
Plasmid Transfection: Introduce the expression plasmids pGBT9-ERLBD (containing the ER ligand-binding domain) and pGAAD424-TIF-2 into Saccharomyces cerevisiae Y190 cells[4].
Rationale: This specific dual-plasmid system ensures that β-galactosidase reporter gene expression only occurs upon true ligand-induced receptor-coactivator binding, eliminating false positives from basal transcription.
Culture Preparation: Pre-incubate the transformed yeast cells overnight at 30°C in a synthetic drop-out (SD) medium lacking tryptophan and leucine to maintain plasmid selection pressure[4].
Chemical Dosing: Prepare a stock solution of 4-isopentylphenol in pure DMSO. Spike the yeast cultures to achieve final exposure concentrations ranging from 10 pM to 10 µM.
Quality Control: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Incubation & Lysis: Incubate the dosed cultures for 4 hours at 30°C. Lyse the cells using a standard freeze-thaw cycle or enzymatic disruption to release the synthesized β-galactosidase[4].
Reporter Quantification: Add the chromogenic substrate ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure absorbance at 420 nm using a microplate reader. Calculate the
EC50
relative to the 17β-estradiol standard curve.
Protocol 2: In Vivo Fathead Minnow Pair-Breeding Assay
Objective: To evaluate the chronic reproductive toxicity and endocrine-disrupting effects of 4-isopentylphenol in a whole-organism model[5].
System Validation: The protocol utilizes a 21-day pre-exposure phase to establish a reproductive baseline for each specific breeding pair, ensuring that post-exposure changes are causally linked to the chemical rather than inherent biological variability.
Step-by-Step Methodology:
System Acclimation & Baseline (Days -21 to 0): House reproductively active male and female Pimephales promelas in pairs within a continuous flow-through system. Monitor daily egg production, spawning frequency, and fertilization success for 21 days[5]. Exclude pairs that fail to meet a minimum threshold of 15 eggs/spawn.
Flow-Through Exposure (Days 1 to 21): Expose the validated pairs to nominal 4-isopentylphenol concentrations of 0 (Solvent Control), 56, 180, and 560 µg/L[5].
Rationale for Dosing: These concentrations bridge the gap between environmental relevance and observable physiological effect levels, ensuring the capture of the Lowest Observed Effect Concentration (LOEC).
Analytical Verification (Weekly): Collect water samples from the test chambers. Extract using solid-phase extraction (SPE) and quantify 4-isopentylphenol via LC-MS/MS[6].
Quality Control: Biological data must be plotted against the measured geometric mean concentrations, not nominal values, to account for adsorption or degradation losses[5].
Endpoint Harvesting (Day 22): Euthanize the fish. Immediately excise the liver for Vitellogenin (VTG) quantification via homologous ELISA. Excise the gonads, weigh them to calculate the Gonadosomatic Index (GSI), and fix in Bouin's solution for histological evaluation of testis-ova (intersex) development[3][5].
Quantitative Benchmarks & Data Interpretation
To contextualize experimental results, researchers should benchmark their findings against established toxicological and environmental thresholds for 4-isopentylphenol.
Table 1: Quantitative Benchmarks for 4-Isopentylphenol Biological Effects
Ecotoxicological evaluation of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol. ResearchGate.
[5] Effects of a weak oestrogenic active chemical (4-tert-pentylphenol) on pair-breeding and F1 development in the fathead minnow (Pimephales promelas). PubMed (NIH). 5
[6] Supporting Information Chemical Isotope Labeling Exposome (CIL-EXPOSOME): One High-throughput Platform for Human Urinary Global. Amazon AWS. 6
[4] Estrogenic activity of 517 chemicals by yeast two-hybrid assay. ResearchGate. 4
P-TERT-PENTYLPHENOL. Inxight Drugs (NCATS).
[3] Effects of endocrine disruptors in zebrafish (Danio rerio) as revealed with the fish sexual development test. Heidelberg University. 3
Advanced Formulation Protocols for p-Isoamylphenol in Specialty Chemicals
Executive Summary p-Isoamylphenol (4-(3-methylbutyl)phenol) is a highly versatile, para-substituted alkylphenol utilized extensively in the formulation of specialty chemicals. Its unique molecular architecture—a hydrophi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
p-Isoamylphenol (4-(3-methylbutyl)phenol) is a highly versatile, para-substituted alkylphenol utilized extensively in the formulation of specialty chemicals. Its unique molecular architecture—a hydrophilic phenolic hydroxyl group coupled with a sterically bulky, lipophilic isoamyl tail—imparts exceptional surface activity, antimicrobial efficacy, and controlled chemical reactivity [1].
As a Senior Application Scientist, understanding the causality behind this molecule's behavior is critical. In biocidal formulations, the isoamyl tail drives the intercalation of the molecule into bacterial phospholipid bilayers, while the hydroxyl group denatures structural proteins [2]. In polymer chemistry, the para-substitution strictly limits electrophilic aromatic substitution (e.g., condensation with formaldehyde) to the two ortho positions, yielding highly linear, flexible, and oil-soluble thermoplastic novolac resins [3].
This technical guide provides field-proven, self-validating protocols for leveraging p-Isoamylphenol in both advanced antimicrobial emulsions and specialty phenolic resins.
Mechanistic Grounding & Physicochemical Profile
The formulation of p-Isoamylphenol must be guided by its physicochemical properties. The length and branching of the alkyl chain directly dictate the partition coefficient (LogP), which in turn governs both its biocidal penetration and its solubility in non-polar resin matrices.
Steric Hindrance: The branched 3-methylbutyl group prevents dense crystalline packing, lowering the melting point compared to straight-chain analogs and improving solubility in aliphatic solvents.
Membrane Disruption (Causality): Antimicrobial efficacy in alkylphenols follows a parabolic relationship with chain length. p-Isoamylphenol (C5) sits near the optimal lipophilicity peak. Chains shorter than C4 lack sufficient hydrophobicity to penetrate the lipid bilayer, while chains longer than C8 become too lipophilic, remaining trapped in the outer membrane without reaching critical intracellular targets [2].
Objective: Formulate a stable, oil-in-water (O/W) nanoemulsion utilizing p-Isoamylphenol as the primary broad-spectrum biocide.
Rationale & Causality: p-Isoamylphenol is highly lipophilic and practically insoluble in water[1]. To maximize bioavailability, it must be formulated into an O/W emulsion. We utilize a non-ionic surfactant system (Polysorbate 80) because anionic surfactants can complex with the phenolic hydroxyl group (especially in hard water), neutralizing its hydrogen-bonding capacity and severely depressing bactericidal action. The system is buffered to pH 5.5 to ensure the phenol remains fully protonated (pKa ≈ 10), as the un-ionized form is strictly required for lipid bilayer penetration.
Buffer to pH 5.5 using a 0.1M Citrate buffer. Heat to 65°C under continuous mechanical stirring (400 RPM).
Phase B (Lipid/Active) Preparation:
In a separate vessel, dissolve 2.0% p-Isoamylphenol into 14.0% Isopropyl Myristate (carrier oil).
Heat to 65°C until the p-Isoamylphenol is completely solubilized and the phase is optically clear.
Homogenization (Emulsification):
Slowly inject Phase B into Phase A under high-shear homogenization (10,000 RPM) for 10 minutes. The high shear overcomes the interfacial tension, creating a kinetically stable nanoemulsion.
Cooling & Self-Validation:
Cool the emulsion to room temperature while sweeping at 200 RPM.
Validation Step 1 (Physical): Perform Dynamic Light Scattering (DLS). A successful formulation will yield a monodisperse droplet size of <200 nm with a Polydispersity Index (PDI) < 0.2.
Validation Step 2 (Biological): Conduct a Minimum Inhibitory Concentration (MIC) assay against Staphylococcus aureus. The formulation must demonstrate an MIC of ≤ 64 µg/mL to validate the bioavailability of the active agent.
Caption: Mechanism of bacterial membrane disruption by p-Isoamylphenol.
Application Protocol II: Synthesis of p-Isoamylphenol-Formaldehyde Novolac Resins
Objective: Synthesize a linear, oil-soluble thermoplastic novolac resin for specialty coatings and printing inks.
Rationale & Causality: Standard phenol-formaldehyde resins cross-link into rigid, insoluble thermosets (Bakelite) because phenol has three reactive sites (two ortho, one para). By using p-Isoamylphenol, the para position is sterically blocked by the 3-methylbutyl group [3, 4]. Consequently, electrophilic aromatic substitution is restricted entirely to the ortho positions. When reacted with formaldehyde at a molar ratio of < 1 under acidic conditions, the polycondensation yields a strictly linear polymer. The bulky isoamyl pendant groups act as internal plasticizers, granting the final resin extreme flexibility, moisture resistance, and high solubility in aliphatic ink solvents.
Step-by-Step Methodology
Monomer Loading:
Charge a jacketed glass reactor equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet with 1.0 mole of p-Isoamylphenol.
Add 0.85 moles of Formalin (37% aqueous formaldehyde). The molar deficit of formaldehyde ensures the reaction terminates as a thermoplastic novolac rather than a resol.
Acid Catalysis:
Add 1.5% (w/w based on phenol) of Oxalic acid dihydrate. Oxalic acid is chosen because it decomposes into volatile gases (CO, CO2, H2O) at temperatures above 150°C, leaving no residual catalyst in the final resin.
Polycondensation:
Heat the mixture to 95°C under continuous reflux. The reaction is highly exothermic; control the jacket temperature to prevent thermal runaway. Maintain reflux for exactly 3 hours to build the polymer backbone.
Dehydration & Curing:
Switch the reactor to a vacuum distillation setup. Gradually increase the temperature to 150°C under a vacuum of 50 mbar to remove water of condensation and unreacted formaldehyde.
Cooling & Self-Validation:
Discharge the molten resin onto a cooling belt to form flakes.
Validation Step 1 (Chemical): Titrate for free formaldehyde (must be < 0.1%).
Validation Step 2 (Structural): Perform Gel Permeation Chromatography (GPC). A successful synthesis will show a narrow molecular weight distribution (Mw ≈ 2000-3000 Da), confirming linear chain extension without premature cross-linking.
Caption: Step-by-step workflow for the synthesis of linear p-Isoamylphenol Novolac resin.
References
National Center for Biotechnology Information. "p-Isoamylphenol - CID 96294." PubChem Compound Summary. Available at:[Link]
Fontenelle, R. O. S., et al. "Alkylphenol Activity against Candida spp. and Microsporum canis: A Focus on the Antifungal Activity of Thymol, Eugenol and O-Methyl Derivatives." Molecules, vol. 16, no. 8, 2011, pp. 6422-6431. Available at:[Link]
Koyama, T., and Sadanaga, T. "Tiemann-Reimer Reaction of p-Alkylphenols. I." YAKUGAKU ZASSHI (Journal of the Pharmaceutical Society of Japan), vol. 69, no. 12, 1949, pp. 538-539. Available at:[Link]
Henry, T. A., and Sharp, T. M. "Mercuration of Some Alkylphenols and Alkylphenolaldehydes." Journal of the Chemical Society (Resumed), 1926, pp. 2432-2440. Available at:[Link]
Method
Application Note: Advanced Methodologies for Assessing the Biodegradability of p-Isoamylphenol
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Environmental Scientists, and Drug/Chemical Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Context
p-Isoamylphenol (also known as p-tert-amylphenol or 4-(1,1-dimethylpropyl)phenol) is a branched-chain alkylphenol widely utilized as a broad-spectrum disinfectant, biocide, and intermediate in resin manufacturing[1]. Assessing its environmental fate is critical due to its high aquatic toxicity and potential to act as an endocrine-disrupting chemical (EDC) in wastewater and surface water systems[2].
From a mechanistic perspective, the biodegradability of p-isoamylphenol is severely limited by two factors:
Steric Hindrance: The bulky tert-amyl group resists initial oxidative attack by microbial monooxygenases. While linear alkylphenols degrade relatively quickly, the branched quaternary carbon in p-isoamylphenol makes the cleavage of the alkyl chain highly recalcitrant[1].
Inherent Antimicrobial Toxicity: As a commercial biocide designed to disrupt microbial cell membranes, p-isoamylphenol actively inhibits the activated sludge inoculum used in standard biodegradability assays. This can easily lead to false-negative persistence data if not properly controlled[1].
Consequently, p-isoamylphenol is generally classified as "not readily biodegradable." While it may achieve >60% degradation over 28 days under specific conditions, it consistently fails the strict "10-day window" criterion required for a readily biodegradable classification[2].
Selecting the correct [4] is a function of the test substance's physicochemical properties. p-Isoamylphenol has a moderate Log Kow and low aqueous solubility, necessitating a method robust against volatilization and capable of handling suspensions.
Method
Parameter Measured
Suitability for p-Isoamylphenol
Pass Level Requirement
OECD 301B
CO
2
Evolution
Moderate (Handles insolubles, but less sensitive to toxicity dynamics)
60% ThCO
2
OECD 301D
Dissolved Oxygen
Poor (Requires high solubility; closed bottles limit oxygen)
60% ThOD
OECD 301F
Oxygen Uptake (Manometric)
Optimal (Handles insolubles and tracks toxicity well via continuous stirring)
60% ThOD
Self-Validating System: The Toxicity Control
Trustworthiness in this protocol relies on a self-validating experimental design. Because p-isoamylphenol is a biocide, a Toxicity Control is mandatory[4].
The Causality Principle: If the test substance degrades poorly, you must prove it is due to molecular recalcitrance (steric hindrance), not because the chemical sterilized the test vessel.
Validation Metric: A vessel containing both the test substance (p-isoamylphenol) and a readily biodegradable reference compound (e.g., sodium acetate) is monitored. If oxygen consumption in this vessel is <25% of the Theoretical Oxygen Demand (ThOD) within 14 days , the test substance is deemed inhibitory[4]. In such cases, the protocol must be repeated using a lower concentration of p-isoamylphenol or a higher biomass-to-substrate ratio.
Source activated sludge from the aeration tank of a domestic wastewater treatment plant[6].
Wash the sludge three times with OECD mineral medium (centrifuge at 1000 x g for 10 mins, decant, and resuspend).
Causality Check: Washing removes endogenous carbon sources, reducing background respiration (blank oxygen uptake). This ensures the bacteria rely solely on p-isoamylphenol for carbon, increasing the signal-to-noise ratio of the respirometer.
Step 2: Respirometric Setup (OECD 301F)
Prepare test vessels with a final volume of 250 mL mineral medium.
Dose p-isoamylphenol at 100 mg/L . Note: Due to its low solubility, apply the substance directly to the test vessel or use a volatile solvent carrier (e.g., dichloromethane) that is completely evaporated prior to adding the medium.
Add the washed inoculum to achieve a suspended solid concentration of 30 mg/L.
Insert CO
2
absorbers (e.g., NaOH pellets) in the headspace cups[7].
Seal the vessels, initiate continuous stirring, and attach them to the manometric respirometer (e.g., BPC Blue or OxiTop system) at 22°C ± 2°C in the dark for 28 days[7].
Step 3: Analytical Tracking (HPLC-MS/MS)
Causality Check: Respirometry only measures ultimate biodegradation (mineralization to CO
2
and H
2
O). To track primary biodegradation and identify toxic intermediates (e.g., alkylcatechols), parallel sacrificial vessels must be prepared[1].
Extract 5 mL aliquots from parallel sacrificial vessels on days 0, 7, 14, 21, and 28.
Quench microbial activity immediately with 1% formic acid.
Analyze via LC-MS/MS using a C18 column, tracking the disappearance of the parent mass (m/z 163 for deprotonated p-isoamylphenol) and the appearance of hydroxylated metabolites.
Figure 2: Proposed microbial biotransformation pathway for p-Isoamylphenol degradation.
Data Interpretation & The 10-Day Window
To interpret the respirometric data, calculate the Theoretical Oxygen Demand (ThOD) based on the empirical formula of p-isoamylphenol (C
11
H
16
O).
Pass Criteria: For a chemical to be classified as "readily biodegradable", it must reach 60% of its ThOD within the 28-day test period[4].
The 10-Day Window Rule: This 60% threshold must be reached within 10 days of the degradation exceeding 10%[4].
Expected Outcome: Due to the steric hindrance of the tert-amyl group, p-isoamylphenol typically exhibits a prolonged lag phase. While it may eventually surpass 60% ThOD by day 28, it routinely fails the 10-day window, resulting in an "inherently biodegradable" rather than "readily biodegradable" classification[2].
References
[3] Title: Environmental Risk Limits for Alkylphenols and Alkylphenol ethoxylates. Source: RIVM. URL:3
[5] Title: Application of the OECD 301F respirometric test for the biodegradability assessment of various potential endocrine disrupting chemicals. Source: PubMed (NIH). URL: 5
[1] Title: Ecotoxicological evaluation of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol. Source: ResearchGate. URL: 1
[2] Title: P-TERT-AMYLPHENOL Safety Data Sheet. Source: SasolTechData. URL: 2
Technical Support Center: Optimizing p-Isoamylphenol Synthesis Introduction Welcome to the Technical Support Center for the synthesis of p-isoamylphenol. In industrial and pharmaceutical applications, the Friedel-Crafts...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing p-Isoamylphenol Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of p-isoamylphenol. In industrial and pharmaceutical applications, the Friedel-Crafts alkylation of phenol with isoamyl alcohol (3-methyl-1-butanol) or isoamylene is a critical transformation. However, researchers frequently encounter yield-limiting issues such as polyalkylation, ether formation (O-alkylation), and poor para-selectivity. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your target yield.
Mechanistic Note on Rearrangement: Under strongly acidic conditions, the primary carbocation generated from isoamyl alcohol rapidly undergoes a 1,2-hydride shift to form the more stable tert-amyl carbocation. Consequently, the major product in standard "isoamylphenol" synthesis is typically p-tert-amylphenol[1].
Reaction Pathway & Mechanistic Bottlenecks
Reaction pathway of phenol alkylation highlighting kinetic vs. thermodynamic products.
Troubleshooting Guide & FAQs
Q1: Why is my synthesis yielding a mixture of ortho- and para-isomers instead of the desired p-isoamylphenol?A1: The hydroxyl group of phenol is strongly activating and directs electrophiles to both the ortho and para positions[2]. At lower temperatures (kinetic control), the ortho-isomer forms rapidly due to its proximity to the hydroxyl directing group. However, the para-isomer is the thermodynamically stable product due to the significant steric bulk of the isoamyl/tert-amyl group.
Solution: Increase the reaction temperature (e.g., 80–120 °C) to allow thermodynamic equilibration. Furthermore, transitioning from homogeneous acids to shape-selective catalysts like 3 restricts the formation of the bulkier ortho transition state within its pores, drastically improving para-selectivity[3].
Q2: I am using isoamyl alcohol with AlCl₃, but the reaction stalls and the catalyst deactivates. How can I prevent this?A2: When isoamyl alcohol is used as the alkylating agent, water is generated as a stoichiometric byproduct[4]. Water strongly coordinates with and hydrolyzes moisture-sensitive Lewis acids like AlCl₃, converting them into inactive aluminum hydroxides[2].
Solution: You have two options:
Change the Catalyst: Switch to a Brønsted acid (e.g., Amberlyst-15) or a water-tolerant solid acid like5[5].
Change the Alkylating Agent: Use isoamylene (2-methyl-2-butene) instead of the alcohol. Alkene addition proceeds without releasing water, preserving the integrity of moisture-sensitive catalysts[6].
Q3: My GC-MS shows a high concentration of isoamyl phenyl ether. How do I drive the reaction toward C-alkylation?A3: Phenol is an ambidentate nucleophile. O-alkylation (ether formation) is kinetically favored, particularly at lower temperatures or with insufficient catalyst loading[7]. To drive the reaction toward C-alkylation (ring substitution), you must induce an acid-promoted Fries rearrangement.
Solution: Ensure a high concentration of the acid catalyst and elevate the temperature. High catalyst concentrations coordinate with the phenolic oxygen, deactivating it toward O-alkylation and forcing the electrophile to attack the aromatic ring[7].
Q4: How do I minimize the formation of 2,4-di-isoamylphenol (polyalkylation)?A4: Alkyl groups are electron-donating. Once the first isoamyl group attaches, the resulting mono-alkylated phenol becomes more nucleophilic than the starting material, cascading into over-alkylation[8].
Solution: Maintain a high molar ratio of Phenol to Alkylating Agent (e.g., 3:1 or 4:1)[8]. By keeping phenol in large excess, the probability of the carbocation reacting with unreacted phenol remains significantly higher than reacting with the mono-alkylated product. Unreacted phenol can be easily recovered via vacuum distillation[4].
This protocol utilizes a solid acid catalyst (Zeolite Beta) to ensure high para-selectivity and easy catalyst recovery. It is designed as a self-validating system : the continuous measurement of water byproduct directly quantifies reaction progress.
Materials:
Phenol (3.0 equivalents)
Isoamyl alcohol (1.0 equivalent)
Zeolite Beta (15 wt% relative to phenol)
Toluene (solvent/azeotropic entrainer)
Procedure:
Preparation: Charge a multi-neck round-bottom flask with phenol, toluene, and the Zeolite Beta catalyst. Attach a Dean-Stark trap topped with a reflux condenser. Causality: Toluene acts as an azeotropic entrainer, allowing the continuous removal of water formed during the reaction, preventing catalyst poisoning[4].
Heating: Heat the suspension to reflux (approx. 110 °C) under vigorous stirring.
Controlled Addition: Add isoamyl alcohol dropwise over a period of 2 to 3 hours using an addition funnel. Causality: Slow addition ensures that the instantaneous concentration of the alcohol remains low, maintaining a massive effective excess of phenol to suppress polyalkylation[8].
Self-Validation & Monitoring: Monitor the water collecting in the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1 equivalent) has been collected.
Equilibration: Once water ceases to evolve, maintain reflux for an additional 2 hours. This ensures any kinetically formed O-alkylated ethers undergo Fries rearrangement to the thermodynamic para-product[7].
Workup: Cool the mixture to 60 °C and filter to recover the Zeolite Beta catalyst (which can be calcined and reused). Subject the filtrate to fractional vacuum distillation. The lower-boiling unreacted phenol is recovered first, followed by the purified p-isoamylphenol[6].
Quantitative Data: Catalyst System Comparison
The choice of catalyst dictates the reaction's efficiency, byproduct profile, and scalability. Below is a comparative analysis of common catalytic systems used in phenol alkylation.
Catalyst Type
Alkylating Agent
Byproduct
p-Selectivity
Polyalkylation Risk
Catalyst Recyclability
AlCl₃ (Lewis Acid)
Isoamyl alcohol
Water (Poisons catalyst)
Moderate
High
None (Consumed)
H₂SO₄ (Brønsted Acid)
Isoamylene
None
Moderate
High
Difficult (Neutralized)
Zeolite Beta (Solid Acid)
Isoamyl alcohol
Water (Removed via trap)
High (>70%)
Low
Excellent (Calcination)
Zr-Beta Zeolite
Isoamyl alcohol
Water (Removed via trap)
Very High
Low
Excellent
References
Source: PubChem (NIH)
Process for producing tert-amylphenols (US4568778A)
Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites
Source: ACS Publications
URL
Phenol alkylation (Friedel-Crafts Alkylation)
Alkylation of phenols (US2140782A)
Friedel–Crafts reaction
Source: Wikipedia
URL
Friedel–Crafts reaction of phenol
Source: Chemistry Stack Exchange
URL
Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite
Source: RSC
URL
Technical Support Center: Separation of Ortho- and Para-Isoamylphenol Isomers
Welcome to the technical support center for the separation of ortho- and para-isoamylphenol isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the separation of ortho- and para-isoamylphenol isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these structurally similar compounds. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing troubleshooting guides and FAQs to ensure your success in achieving high-purity separations.
The Core Challenge: Why Are These Isomers Difficult to Separate?
Ortho- and para-isoamylphenol present a significant analytical and preparative challenge because their structural similarity results in nearly identical physical properties.[1][2] They share the same molecular weight and chemical formula, leading to very close boiling points, solubilities, and polarities. The primary difference lies in the position of the isoamyl group relative to the hydroxyl group on the phenol ring. This subtle distinction influences hydrogen bonding capabilities and molecular geometry, which are the very properties we must exploit for successful separation.[3][4]
p-Isoamylphenol: The hydroxyl group is sterically unhindered, allowing for strong intermolecular hydrogen bonding between molecules. This typically results in a slightly higher boiling point and different solubility characteristics compared to the ortho isomer.
o-Isoamylphenol: The bulky isoamyl group is adjacent to the hydroxyl group, causing steric hindrance. This promotes intramolecular hydrogen bonding (hydrogen bonding within the same molecule), which reduces the extent of intermolecular interactions.[3][4][5] Consequently, the ortho isomer is often more volatile.[3][5][6]
This section addresses common preliminary questions to help you select the most appropriate separation strategy for your specific needs.
Q1: Which separation technique is best for my objective? Purity, scale, and analytical vs. preparative goals are key.
A1: The optimal technique depends entirely on your experimental goals. There is no one-size-fits-all answer. Consider the following:
For High-Purity Analysis (Analytical Scale): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.[1] They offer the highest resolution for quantifying the ratio of isomers in a mixture.[1][7]
For Small-Scale Preparative Separation (mg to g): Flash Column Chromatography is a cost-effective and common laboratory technique. For higher purity and faster separations, Preparative HPLC is superior but requires more specialized equipment.
For Large-Scale Industrial Separation (kg and above): Fractional vacuum distillation is often the most economically viable method, exploiting the small difference in boiling points between the isomers.[8][9] Selective crystallization, potentially after enrichment by distillation, can also be employed to achieve high purity of one isomer.[8]
Q2: Can I use fractional distillation at atmospheric pressure?
A2: It is highly discouraged. Phenols have high boiling points and are susceptible to oxidation at elevated temperatures. Attempting atmospheric distillation will likely lead to sample decomposition before a successful separation is achieved. Fractional distillation for these isomers must be performed under reduced pressure (vacuum) to lower the boiling points to a safe operating range.[8]
Q3: What kind of purity can I realistically expect from a single separation run?
A3: This is highly dependent on the method:
Fractional Distillation: A single pass may only enrich one isomer. Achieving >95% purity often requires multiple distillations or using a column with a high number of theoretical plates.[10]
Flash Column Chromatography: Purity of >98% is achievable but often requires careful optimization and may result in a mixed fraction containing both isomers, thus lowering the overall yield of the pure fractions.
Preparative HPLC: This method offers the highest potential purity, often exceeding 99.5%, but is limited in scale.
Crystallization: If successful, this method can yield very high purity (>99%), but developing a selective crystallization process can be challenging and may require significant screening of solvents and conditions.[11][12]
Table 1: Comparison of Common Separation Techniques for Isoamylphenol Isomers
Technique
Typical Scale
Purity Potential
Key Advantages
Key Disadvantages
Fractional Vacuum Distillation
Grams to Kilograms
Moderate to High
Cost-effective for large scale, well-established industrial process.[9]
Requires vacuum, high energy input, may not achieve ultra-high purity in one pass.[8]
Selective Crystallization
Milligrams to Kilograms
Very High
Can yield exceptionally pure material, scalable.
Method development can be time-consuming, success is not guaranteed.[8][11]
Flash Column Chromatography
Milligrams to Grams
High
Inexpensive, accessible equipment, good for R&D scale.
Labor-intensive, uses significant solvent, mixed fractions are common.
Expensive equipment and solvents, limited throughput.
Gas Chromatography (GC)
Micrograms (Analytical)
N/A (Analytical)
High resolution, fast analysis times, sensitive detection (FID/MS).[1][7]
Destructive, not suitable for preparative work.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your separation experiments.
Guide 1: Chromatographic Separations (HPLC/GC)
Q: My ortho and para peaks are co-eluting or have poor resolution. What should I do?
A: This is the most common challenge. Poor resolution means the selectivity of your system is insufficient to distinguish between the isomers. The key is to modify parameters that influence selectivity.
For HPLC (Reversed-Phase):
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve separation.
Optimize Mobile Phase Composition: Perform a gradient analysis or systematically vary the isocratic solvent ratio. A shallower gradient or a lower percentage of organic solvent will increase retention and may improve resolution.
Change the Stationary Phase: Standard C18 columns may not be sufficient. Switch to a column with different selectivity.[14]
Phenyl-Hexyl Phase: This phase offers π-π interactions with the aromatic ring of the phenols, which can provide unique selectivity for positional isomers.[15]
Pentafluorophenyl (PFP) Phase: PFP columns provide multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole) and are excellent for separating closely related aromatic compounds.[1][15]
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, although it will also increase backpressure.
For Gas Chromatography (GC):
Select the Right Column: A standard non-polar column (e.g., 5% phenylmethylpolysiloxane) may not be sufficient.[1]
Use a More Polar Column: A mid- to high-polarity column (e.g., 50% phenyl or a WAX column) can enhance separation based on differences in polarity.
Consider a Cyclodextrin-Based Chiral Column: Even though the isomers are not enantiomers, the unique cavity shape of cyclodextrin stationary phases can provide excellent shape selectivity for positional isomers.
Optimize the Temperature Program: Decrease the ramp rate of your oven temperature program. A slower ramp (e.g., 2-5 °C/min) gives the isomers more time to interact with the stationary phase, often leading to better separation.[1]
Derivatization: While a last resort for simple analysis, converting the phenolic hydroxyl group to a less polar ether or ester can alter the volatility and interaction with the stationary phase, potentially improving separation.[1]
Diagram 1: Troubleshooting HPLC Co-elution
This diagram outlines a logical workflow for addressing co-elution issues in HPLC.
Caption: A logical workflow for troubleshooting co-elution of isomers in HPLC.
Q: I'm observing significant peak tailing. Why and how can I fix it?
A: Peak tailing for phenols is commonly caused by secondary interactions between the acidic hydroxyl group and active sites on the stationary phase, such as exposed silanols on silica-based columns.[14]
Add an Acidic Modifier: The most effective solution is to add a small amount (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase. This protonates the silanol groups, minimizing the secondary interactions and resulting in sharper, more symmetrical peaks.
Check Sample Overload: Injecting too much sample can overload the column, leading to tailing.[16] Dilute your sample and reinject.
Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped column. These columns have fewer free silanol groups, reducing the potential for tailing.
Check for Column Voids: A void at the head of the column can cause peak distortion. This can be checked by reversing the column and flushing at a low flow rate. If a void is present, the column may need to be replaced.
Guide 2: Fractional Vacuum Distillation
Q: I'm not achieving a clean separation with fractional distillation. What should I adjust?
A: Effective fractional distillation relies on maintaining equilibrium between the liquid and vapor phases along the length of the column.[9][10]
Increase Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column vs. collected as distillate) increases the number of theoretical plates and improves separation. This is the most critical parameter. Start with a high reflux ratio and slowly decrease it to find the sweet spot between purity and throughput.
Ensure Stable Vacuum: Fluctuations in pressure will change the boiling points and disrupt the equilibrium. Use a high-quality vacuum pump and a pressure controller to maintain a stable, low pressure (e.g., 5-10 mmHg).[8]
Use an Efficient Fractionating Column: A simple Vigreux column may not be sufficient. Use a packed column (e.g., with Raschig rings or metal sponge) to increase the surface area and the number of theoretical plates.[10]
Heat Slowly and Evenly: Heat the distillation flask slowly using a heating mantle and stir bar to prevent bumping and ensure smooth boiling. The distillation rate should be slow, typically 1-2 drops per second.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparative HPLC Separation of Isoamylphenol Isomers
This protocol provides a starting point for separating ortho- and para-isoamylphenol on a preparative scale.
Instrumentation & Materials:
Preparative HPLC system with a UV detector.
Column: Phenyl-Hexyl column (e.g., 250 x 21.2 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Sample: Mixture of isomers dissolved in a minimal amount of mobile phase.
Methodology:
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 60% A, 40% B) for at least 30 minutes at a flow rate of 15 mL/min, or until a stable baseline is achieved.
Sample Injection: Inject the dissolved sample. The injection volume will depend on the concentration and column capacity (typically 1-5 mL).
Elution Gradient:
Time 0-5 min: Isocratic at 40% B.
Time 5-35 min: Linear gradient from 40% B to 65% B.
Time 35-40 min: Hold at 65% B.
Time 40-45 min: Return to initial conditions (40% B).
Fraction Collection: Set the fraction collector to trigger based on UV absorbance at 275 nm. Collect the eluting peaks into separate vessels. The ortho isomer will likely elute slightly earlier due to its lower polarity.
Analysis & Pooling: Analyze small aliquots of each collected fraction using an analytical HPLC method to confirm purity. Pool the pure fractions of each isomer.
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator to yield the pure isomers.
Protocol 2: High-Resolution GC-MS Analysis
This protocol is for the analytical quantification of the isomer ratio.
Instrumentation & Materials:
Gas Chromatograph with a Mass Spectrometry (MS) or Flame Ionization Detector (FID).[1]
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
Sample: Isomer mixture diluted to ~100 µg/mL in dichloromethane.
Methodology:
Injector Setup: Set injector temperature to 250°C. Use split mode with a split ratio of 50:1. Injection volume is 1 µL.
Oven Temperature Program:
Initial Temperature: 150°C, hold for 2 minutes.
Ramp: Increase at 4°C/min to 220°C.
Final Hold: Hold at 220°C for 5 minutes.
Detector Setup:
FID: Set temperature to 280°C.
MS: Set transfer line to 250°C and ion source to 230°C. Scan from m/z 40 to 300.
Data Analysis: Identify the peaks for ortho- and para-isoamylphenol based on their retention times and mass spectra. Quantify the relative amounts by comparing the integrated peak areas.
Diagram 2: General Workflow for Isomer Separation & Analysis
This diagram illustrates the overall process from a mixture to pure, analyzed isomers.
Caption: General experimental workflow for the separation and analysis of isoamylphenol isomers.
References
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Pharmaceutical Analysis & Assays, 13(674). DOI: 10.35248/2153-2435.22.13.674. [Link]
Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]
Filo. (2026). ortho and para nitrophenols can be separated by. [Link]
Kim, Y., et al. (n.d.). Chromatographic separation of isomers of some phenol derivatives using β-cyclodextrin in mobile phase. IAEA. [Link]
Britton, E. C., & Van Harr, L. (1938). U.S. Patent No. 2,129,908. U.S.
Carpenter, D. E. (1967). The separation of optical isomers by gas chromatography. Masters Theses. 3133. [Link]
Krupčík, J. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
Maas, A., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. Drug Testing and Analysis, 9(4), 588-597. [Link]
Maas, A., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. GTFCh Symposium. [Link]
Zschunke, A., et al. (2006). Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. Journal of Mass Spectrometry, 41(1), 85-94. [Link]
Hammza, R. A. (2013). Gas Chromatographic Separation of Isomeric Phenols by Schiff`s Base Liquid Crystalline Stationary Phases. Al-Nahrain Journal of Science, 16(2), 70-76. [Link]
Wiczling, P., et al. (2025). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry, 55(3), 419-433. [Link]
Kumar, V. (2024). HPLC and its Hyphenated Techniques: Review. International Journal of Creative Research and Studies, 8(2). [Link]
Quora. (2017). Can diastereoisomers be separated by fractional distillation?. [Link]
Coman, V., et al. (2000). RP-HPLC Method for the Separation of Some Phenol Derivatives Using Gradient Elution and UV Detection. ResearchGate. [Link]
ResearchGate. (2015). How can I separate o-amino phenol and p-amino phenol?. [Link]
Quora. (2020). How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater volatility”. [Link]
YouTube. (2022). Fractional distillation → M (isomeric products) What are N and M ?. [Link]
MDPI. (2022). Application of Solid-Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Eleven Bisphenols in Amniotic Fluid Samples Collected during Amniocentesis. [Link]
Technical Support Center: Purification of Crude p-Isoamylphenol
Welcome to the technical support center for the purification of crude p-Isoamylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insight...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of crude p-Isoamylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into common purification challenges. Here, we move beyond simple protocols to explain the underlying principles and offer robust troubleshooting strategies to ensure the highest purity of your final product.
Understanding Your Crude p-Isoamylphenol: Common Impurities
The first step in any successful purification is to understand the nature of the impurities you are trying to remove. In the synthesis of p-Isoamylphenol, several byproducts and unreacted starting materials can contaminate the crude product.
Common Impurity Profile:
o-Isoamylphenol and m-Isoamylphenol: These are the most common isomers formed during the alkylation of phenol. Their similar physical properties to the para isomer make them particularly challenging to separate.
Unreacted Phenol: Depending on the reaction conditions, residual phenol can remain in the crude mixture.
Di- and Tri-substituted Phenols: Over-alkylation can lead to the formation of di- and tri-isoamylphenols.
Solvent Residues: Residual solvents from the reaction or initial workup can be present.
Catalyst Residues: If a solid or soluble catalyst was used, traces may remain.
Purification Techniques: A Troubleshooting Approach
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the purification of p-Isoamylphenol using various techniques.
2.1. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[1] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals.[2]
Troubleshooting Recrystallization:
Q: My p-Isoamylphenol won't crystallize, even after cooling.
A: This is a common issue often caused by supersaturation or the presence of impurities that inhibit crystal nucleation.
Expert Insight: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For p-Isoamylphenol, consider solvent systems like hexane, heptane, or toluene. Sometimes a mixed solvent system (e.g., ethanol/water) can be effective.
Troubleshooting Steps:
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections that can serve as nucleation sites.
Seeding: Add a tiny crystal of pure p-Isoamylphenol to the solution. This provides a template for crystal growth.
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound. Be cautious not to evaporate too much, which could cause the impurities to precipitate as well.
Cool Slowly: Rapid cooling can lead to the formation of an oil or a fine precipitate instead of well-defined crystals.[2][3] Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.
Q: The purity of my recrystallized p-Isoamylphenol is still low.
A: This indicates that impurities are being trapped within the crystal lattice or are co-precipitating.
Expert Insight: The rate of cooling significantly impacts purity. Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[3]
Troubleshooting Steps:
Optimize the Solvent: Ensure the chosen solvent has a significant solubility difference for your compound and the impurities at different temperatures.
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before cooling. This removes solid particles that could act as nucleation sites for impurity precipitation.
Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor which contains dissolved impurities.[4]
Second Recrystallization: For challenging purifications, a second recrystallization step is often necessary to achieve high purity.
Q: My p-Isoamylphenol is "oiling out" instead of crystallizing.
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
Expert Insight: This is often due to a highly concentrated solution or a solvent in which the compound is too soluble.
Troubleshooting Steps:
Add More Solvent: Increase the volume of the solvent to reduce the concentration of the p-Isoamylphenol.
Change the Solvent System: Switch to a solvent in which your compound is less soluble.
Lower the Initial Temperature: Reheat the solution to a temperature just sufficient to dissolve the compound, rather than to the boiling point of the solvent.
Experimental Workflow: Recrystallization of p-Isoamylphenol
Caption: Recrystallization workflow for p-Isoamylphenol.
2.2. Distillation
Distillation is a suitable technique for purifying liquid compounds with different boiling points. For p-Isoamylphenol, which is a liquid at room temperature, vacuum distillation is often employed to prevent decomposition at high temperatures.
Troubleshooting Distillation:
Q: I'm experiencing "bumping" or uneven boiling during distillation.
A: This is a common problem caused by superheating of the liquid, leading to sudden, violent boiling.
Expert Insight: Proper agitation and the use of boiling chips or a magnetic stirrer are essential for smooth boiling.
Troubleshooting Steps:
Add Boiling Chips: Before heating, add a few fresh boiling chips to the distilling flask. Never add boiling chips to a hot liquid.
Use a Magnetic Stirrer: For larger scale distillations, a magnetic stirrer provides more consistent agitation.
Ensure Even Heating: Use a heating mantle with a stirrer and ensure the flask is properly seated for uniform heat distribution.
Q: The separation of isomers (o-, m-, p-Isoamylphenol) is poor.
A: The boiling points of the isomers are likely very close, making simple distillation ineffective.
Expert Insight: Fractional distillation is required for separating components with close boiling points. The efficiency of the separation depends on the length and packing of the fractionating column.
Troubleshooting Steps:
Use a Fractionating Column: Insert a fractionating column (e.g., Vigreux, Raschig rings, or metal sponge packed) between the distillation flask and the condenser.
Optimize the Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation rate.
Maintain a Slow Distillation Rate: A slow and steady distillation rate allows for the establishment of a proper temperature gradient in the column, which is crucial for efficient separation.
Q: The product is degrading or changing color during distillation.
A: This is likely due to thermal decomposition at high temperatures.
Expert Insight: Phenols are susceptible to oxidation, especially at elevated temperatures.
Troubleshooting Steps:
Use Vacuum Distillation: Reducing the pressure lowers the boiling point of the compound, allowing for distillation at a lower temperature.
Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Logical Relationship: Distillation Choice
Caption: Decision tree for selecting the appropriate distillation method.
2.3. Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Troubleshooting Column Chromatography:
Q: The separation between my desired product and impurities is poor (overlapping peaks).
A: This can be due to an inappropriate choice of stationary or mobile phase, or improper column packing.
Expert Insight: The polarity of the stationary phase (e.g., silica gel or alumina) and the mobile phase (eluent) are critical for good separation. For p-Isoamylphenol, a normal-phase system (silica gel) with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
Troubleshooting Steps:
Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to screen for the optimal eluent composition. The ideal eluent should give a retention factor (Rf) of around 0.2-0.4 for the desired compound.
Use a Gradient Elution: Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent. This can help to separate compounds with a wide range of polarities.
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally preferred.
Sample Loading: Load the sample in a minimal amount of solvent and as a concentrated band at the top of the column.
Q: The product is taking too long to elute from the column.
A: The eluent is likely not polar enough to move the compound down the column.
Expert Insight: The principle of "like dissolves like" applies here. A more polar compound will require a more polar eluent to be displaced from the polar stationary phase.
Troubleshooting Steps:
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture.
Check for Strong Interactions: Highly acidic or basic compounds can interact strongly with the stationary phase. In such cases, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve elution.
Q: I'm seeing streaking or tailing of the bands on the column.
A: This is often caused by overloading the column or interactions between the compound and the stationary phase.
Expert Insight: Tailing can occur if the compound is too soluble in the stationary phase or if the sample is too concentrated.
Troubleshooting Steps:
Reduce the Sample Load: Use a smaller amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Modify the Eluent: As mentioned earlier, adding a small amount of an acid or base to the eluent can sometimes mitigate unwanted interactions causing tailing.
Frequently Asked Questions (FAQs)
Q: What is the best initial purification technique for crude p-Isoamylphenol?
A: For a solid crude product, recrystallization is often a good first choice as it is relatively simple and can provide a significant increase in purity.[] If the crude product is an oil, distillation would be the more appropriate initial step.
Q: How can I confirm the purity of my final product?
A: Purity can be assessed using several analytical techniques:
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
Gas Chromatography (GC): Provides quantitative information on the purity and the relative amounts of different isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and identify any remaining impurities.
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for a solid compound.
Q: What are the key safety precautions when working with p-Isoamylphenol and its purification solvents?
A: p-Isoamylphenol and many of the solvents used for its purification are hazardous.
p-Isoamylphenol: It is toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[6] It is also suspected of causing genetic defects and cancer.[6]
Solvents: Many organic solvents are flammable and have their own specific health hazards.
Safety Measures: Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[7][8] Consult the Safety Data Sheet (SDS) for p-Isoamylphenol and all solvents before starting any work.[6]
optimizing reaction conditions for phenol alkylation with isoamyl alcohol
Module: Aromatic Alkylation & Friedel-Crafts Transformations Topic: Optimizing Reaction Conditions for Phenol Alkylation with Isoamyl Alcohol Welcome to the Technical Support Center. This knowledge base is designed for r...
Author: BenchChem Technical Support Team. Date: March 2026
Module: Aromatic Alkylation & Friedel-Crafts Transformations
Topic: Optimizing Reaction Conditions for Phenol Alkylation with Isoamyl Alcohol
Welcome to the Technical Support Center. This knowledge base is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of alkylphenols. Below, you will find mechanistic insights, troubleshooting FAQs, optimization data, and self-validating experimental protocols.
Mechanistic Primer: The Carbocation Reality
When utilizing isoamyl alcohol (3-methyl-1-butanol) as an alkylating agent under acidic Friedel-Crafts conditions, a common misconception is that the reaction will yield isoamylphenol.
In reality, the primary carbocation generated upon the acid-catalyzed dehydration of isoamyl alcohol is highly unstable. To achieve thermodynamic stability, it rapidly undergoes a to form the significantly more stable tert-amyl carbocation[1]. Consequently, the electrophilic aromatic substitution yields tert-amylphenols (primarily p-tert-amylphenol), a valuable intermediate in polymer and pharmaceutical synthesis.
Reaction mechanism of phenol alkylation with isoamyl alcohol via carbocation rearrangement.
Troubleshooting Guides & FAQs
Q: Why is my reaction yielding O-alkylated byproducts (ethers) instead of the desired C-alkylated phenols?A: Phenols act as, meaning the electrophile can attack either the oxygen atom or the aromatic ring[2]. O-alkylation is a kinetically controlled process favored at lower temperatures, whereas C-alkylation is thermodynamically controlled[3]. If you are seeing high ether concentrations, your reaction temperature is likely too low. Increasing the temperature (typically >120°C) provides the activation energy required for the O-alkylated intermediate to undergo a Fries-type rearrangement into the more stable ring-substituted tert-amylphenol[2].
Q: My solid acid catalyst deactivates rapidly after just one hour. How can I prevent this?A: The alkylation of phenol with an alcohol produces one stoichiometric equivalent of water. Water acts as a strong Lewis base that aggressively coordinates with Lewis acid sites or hydrates Brønsted acid sites, [2]. To resolve this, you must continuously remove water from the reaction matrix. Implementing a Dean-Stark apparatus with a hydrophobic co-solvent (e.g., toluene or xylene) creates a self-validating system: the physical collection of the theoretical water volume confirms both alcohol dehydration and catalyst protection.
Q: How do I improve selectivity toward the para-isomer (p-tert-amylphenol) over the ortho-isomer?A: Selectivity is driven by steric hindrance and catalyst pore architecture. The tert-amyl carbocation is highly bulky. By utilizing (such as UDCaT-5, modified zeolites, or macroreticular ion-exchange resins like Amberlyst-15), you impose shape-selective constraints that heavily favor para-substitution[4]. Additionally, running the reaction with a stoichiometric excess of phenol suppresses dialkylation.
Reaction Optimization Matrix
The following table summarizes the causal effects of key reaction parameters on the conversion of isoamyl alcohol and the selectivity toward p-tert-amylphenol.
Parameter
Range Tested
Optimal Value
Mechanistic Effect on Conversion
Effect on Selectivity (p-tert-amylphenol)
Temperature (°C)
80 - 160
120 - 140
Conversion increases up to 140°C, then plateaus as alcohol vaporization outpaces reaction rate.
High temperatures thermodynamically drive the Fries-type rearrangement from O-alkylation to C-alkylation.
Molar Ratio (Phenol : Alcohol)
1:1 to 5:1
3:1
Excess phenol ensures the alcohol is the limiting reagent, driving complete dehydration.
High phenol concentration statistically minimizes consecutive reactions, suppressing dialkylation.
Catalyst Loading (wt%)
1% - 10%
5%
Increases the rate of primary carbocation generation and subsequent hydride shift.
Negligible effect on isomer selectivity, provided the catalyst pore size remains constant.
Reaction Time (hours)
1 - 8
4
Maximum conversion is typically reached at 4 hours when continuous water removal is applied.
Prolonged reaction times allow reversible ortho-alkylated products to equilibrate to the para-isomer.
Standard Operating Procedure (SOP): Batch Synthesis
This protocol utilizes a self-validating Dean-Stark setup to ensure continuous water removal, which is critical for maintaining the integrity of the solid acid catalyst.
Materials Required:
Phenol (3.0 equivalents)
Isoamyl alcohol (1.0 equivalent)
Solid Acid Catalyst (e.g., Zeolite H-Y or Amberlyst-15; 5 wt% relative to total reactants)
Toluene (Entrainer for azeotropic water removal)
Step-by-Step Methodology:
Preparation: Charge a multi-neck round-bottom flask with phenol and isoamyl alcohol in a 3:1 molar ratio. Add toluene to act as an azeotropic entrainer.
Apparatus Assembly: Equip the flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.
Catalyst Addition: Add the solid acid catalyst (5 wt%). Ensure the system is purged with inert nitrogen to prevent phenol oxidation at high temperatures.
Reaction Execution: Heat the mixture to reflux (approx. 120–130°C internal temperature). Monitor the reaction progress by observing water collection in the Dean-Stark trap. The collection of 1.0 equivalent of water validates that the alcohol dehydration step is complete.
In-Process Control (IPC): After 4 hours, sample the reaction mixture and analyze via GC-FID to confirm the disappearance of the intermediate isoamyl phenyl ether and the maximization of p-tert-amylphenol.
Separation: Cool the mixture to 60°C and separate the heterogeneous solid acid catalyst via vacuum filtration. Wash the catalyst cake with warm toluene to recover any adsorbed product.
Purification: Subject the filtrate to fractional distillation under reduced pressure. First, remove the toluene and unreacted phenol, followed by the isolation of the purified p-tert-amylphenol fraction.
Step-by-step experimental workflow for the continuous batch synthesis of alkylphenols.
References
Title: A comprehensive review on catalytic O-alkylation of phenol and hydroquinone
Source: Applied Catalysis A: General (via ResearchGate)
URL: [Link]
Technical Support Center: p-Isoamylphenol Scale-Up & Troubleshooting
Welcome to the Process Chemistry Support Center for p-Isoamylphenol (4-(3-methylbutyl)phenol) production [4]. This hub is designed for researchers, process chemists, and drug development professionals transitioning from...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center for p-Isoamylphenol (4-(3-methylbutyl)phenol) production [4]. This hub is designed for researchers, process chemists, and drug development professionals transitioning from bench-scale synthesis to pilot and commercial-scale manufacturing.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my scaled-up p-Isoamylphenol highly contaminated with the p-tert-amylphenol isomer?
Causality & Mechanism:
At the laboratory scale, direct Friedel-Crafts alkylation of phenol with isoamyl chloride using mild Lewis acids might yield acceptable purities if temperatures are strictly controlled. However, during scale-up, the primary isoamyl carbocation intermediate is highly susceptible to a 1,2-hydride shift, rearranging into the thermodynamically more stable tertiary carbocation (tert-amyl cation). Pilot-scale reactors inherently suffer from localized thermal gradients and prolonged mixing times, which provide the activation energy and residence time necessary for this rearrangement to dominate, leading to massive p-tert-amylphenol contamination.
Solution:
Abandon direct alkylation for scale-up. Instead, utilize the Klages method [1]. By performing a Grignard addition of isobutylmagnesium bromide to p-methoxybenzaldehyde, followed by dehydration and hydrogenation, you completely bypass the free carbocation intermediate. The resulting 4-isoamylanisole can then be safely demethylated to yield pure p-isoamylphenol.
Q2: During the demethylation of 4-isoamylanisole, we are experiencing thermal runaway at the 50 L scale. How can we prevent this?
Causality & Mechanism:
Demethylation using reagents like hydrobromic acid (HBr) or boron tribromide (BBr3) is highly exothermic. While a 500 mL round-bottom flask has a high surface-area-to-volume ratio allowing for rapid heat dissipation, a 50 L reactor does not [2]. The accumulation of heat accelerates the reaction kinetics exponentially, leading to thermal runaway, potential degradation of the phenol product, and serious safety hazards.
Solution:
Implement a semi-batch dosing strategy coupled with Process Analytical Technology (PAT) [3]. Do not charge all reagents upfront. Instead, control the feed rate of the demethylating agent based on real-time calorimetric feedback from the reactor's cooling jacket. Ensure the agitator is operating at a high Reynolds number to eliminate localized hot spots.
Q3: We are seeing batch-to-batch variability in the hydrogenation of 3-methyl-1-(p-methoxyphenyl)-1-butene. The reaction stalls prematurely. Why?
Causality & Mechanism:
Inconsistent hydrogenation at scale is typically caused by mass transfer limitations of hydrogen gas into the liquid phase, or catalyst poisoning [2]. If the preceding dehydration step leaves trace amounts of acidic byproducts or unreacted magnesium salts, these can adsorb onto the active sites of the Pd/C or Raney nickel catalyst, severely reducing its activity.
Solution:
Introduce a rigorous aqueous workup and silica plug filtration prior to the hydrogenation step. Additionally, switch from a standard stirred-tank reactor to a continuous flow hydrogenation reactor to maximize the gas-liquid interfacial area, ensuring consistent hydrogen saturation.
II. Validated Experimental Protocol: Scalable Synthesis of p-Isoamylphenol
This protocol describes the self-validating, rearrangement-free synthesis of p-isoamylphenol via the demethylation of 4-isoamylanisole [1]. The protocol is designed to be self-validating: the appearance of a specific boiling point fraction during vacuum distillation confirms the success of the preceding chemical transformations.
Step 1: Hydrogenation of 3-Methyl-1-(p-methoxyphenyl)-1-butene
Charge a pressure reactor with 75 g of 3-methyl-1-(p-methoxyphenyl)-1-butene and 250 mL of anhydrous ethanol.
Add 5 g of 10% Pd/C catalyst under a nitrogen blanket.
Purge the vessel with hydrogen gas three times, then pressurize to 40 psi.
Agitate at 400 RPM at 25°C until hydrogen uptake ceases (approx. 4 hours). Self-validation: The cessation of pressure drop indicates complete reduction of the alkene.
Filter the mixture through a Celite pad to remove the catalyst and concentrate the filtrate under reduced pressure.
Distill the residue under vacuum. Collect the fraction boiling at 78°C at 1.0 mm Hg. This is pure 4-isoamylanisole (Expected yield: ~78%) [1].
Step 2: Demethylation to p-Isoamylphenol
In a jacketed reactor equipped with a reflux condenser and an overhead stirrer, dissolve 34 g of 4-isoamylanisole in 150 mL of glacial acetic acid.
Add 150 mL of 48% aqueous hydrobromic acid (HBr).
Heat the mixture to reflux (approx. 118°C) and maintain for 12 hours. Self-validation: The reaction progress can be monitored by TLC; the disappearance of the less polar anisole spot confirms completion.
Cool the reactor to room temperature and pour the mixture into 500 mL of ice water.
Extract the aqueous phase with diethyl ether (3 x 200 mL). Wash the combined organic layers with saturated sodium bicarbonate until the pH is neutral, then wash with brine.
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
Distill the resulting oil under high vacuum. Collect the fraction boiling at 68°C at 0.01 mm Hg.
The resulting product is p-isoamylphenol (Expected yield: ~94%). The product should present as a clear oil with a refractive index of
nD25
1.5060 [1].
III. Quantitative Data: Scale-Up Performance Metrics
The following table summarizes the quantitative differences between direct Friedel-Crafts alkylation and the Klages-based demethylation route at both bench and pilot scales.
Synthesis Route
Scale
Catalyst / Reagent
Yield (%)
p-Isoamylphenol Purity
Major Impurity
Direct Alkylation
1 L
AlCl
3
65%
40%
p-tert-Amylphenol (55%)
Direct Alkylation
50 L
AlCl
3
70%
< 15%
p-tert-Amylphenol (>80%)
Klages / Demethylation
1 L
HBr / AcOH
94%
> 99%
Unreacted Anisole (<1%)
Klages / Demethylation
50 L
HBr / AcOH
91%
> 98%
Unreacted Anisole (<2%)
Data Interpretation: The table clearly demonstrates that while direct alkylation is somewhat manageable at the 1 L scale, it fails catastrophically at the 50 L scale due to thermal gradients promoting carbocation rearrangement. The Klages/Demethylation route maintains >98% purity regardless of scale.
IV. Process Visualizations
Synthetic Route Comparison & Causality
The following diagram illustrates the mechanistic divergence between direct alkylation (prone to rearrangement) and the reliable Klages method.
Caption: Mechanistic comparison showing how direct alkylation leads to rearrangement, while the Klages method ensures high purity.
Troubleshooting Logic: Managing Exotherms at Scale
This logic tree provides a systematic approach to resolving thermal runaway during the demethylation step.
Caption: Troubleshooting logic tree for resolving thermal runaway during pilot-scale demethylation.
VI. References
DINITRO-ISOBUTYLPHENOL AND DINITRO-ISOAMYLPHENOL - Canadian Science Publishing. Available at:
Overcoming Challenges in Scale-Up Production - World Pharma Today. Available at:
Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up - Aragen. Available at:
p-Isoamylphenol - CID 96294 - PubChem - NIH. Available at:
Optimization
Technical Support Center: 4-Isopentylphenol Synthesis & Byproduct Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the chronic byproduct issues encountered during the synthesis of 4-isopentylphenol.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the chronic byproduct issues encountered during the synthesis of 4-isopentylphenol. Direct alkylation methods frequently fail due to the inherent reactivity of primary alcohols and bidentate phenols. This guide breaks down the causality of these failures and provides a self-validating, field-proven protocol to achieve high-purity C4-alkylation.
Part 1: Troubleshooting FAQs – Why Direct Alkylation Fails
Q1: Why is my synthesis yielding 4-tert-pentylphenol instead of 4-isopentylphenol?Causality: This is the most common pitfall in this workflow. When you subject isopentyl alcohol (3-methylbutan-1-ol) to a standard using a strong Lewis acid (e.g., AlCl₃)[1], the primary alcohol is activated to form a primary carbocation[2]. Because primary carbocations are highly unstable, the molecule undergoes a rapid 1,2-hydride shift to form a thermodynamically stable tertiary carbocation (tert-pentyl carbocation)[3]. The aromatic ring then attacks this tertiary center, completely altering your target molecule's structure[4].
Resolution: You cannot use direct Friedel-Crafts conditions with primary alcohols if you want to retain the linear/branched isopentyl chain. You must bypass the free carbocation intermediate entirely.
Q2: How do I eliminate O-alkylation (phenyl isopentyl ether) and ortho-alkylation byproducts?Causality: Phenol is a bidentate nucleophile[5]. Its oxygen lone pairs coordinate with Lewis acids, which not only deactivates the ring but also promotes O-alkylation (etherification)[5]. Furthermore, the hydroxyl group activates both the ortho and para positions, leading to a statistical mixture of 2-isopentylphenol, 4-isopentylphenol, and 2,4-diisopentylphenol[6].
Resolution: Employ a steric shielding strategy. By using 2,6-di-tert-butylphenol as your starting material, the bulky tert-butyl groups physically block the oxygen lone pairs and the ortho carbons[7]. This forces the electrophile exclusively to the para (C4) position[8].
Part 2: The Advanced Workflow – Hydrogen-Borrowing & Retro-Friedel-Crafts
To synthesize pure 4-isopentylphenol, we utilize a two-step sequence: followed by a Retro-Friedel-Crafts deprotection. This method avoids carbocation generation, utilizing an aldehyde intermediate instead.
Step-by-Step Methodology
Phase 1: Iridium-Catalyzed C4-Alkylation
This step forms 2,6-di-tert-butyl-4-isopentylphenol without alkyl chain rearrangement[8].
Preparation: In a flame-dried microwave vial, combine 2,6-di-tert-butylphenol (0.30 mmol), 3-methylbutan-1-ol (1.5 mL),[Cp*IrCl₂]₂ catalyst (5 mol%), and KOH (4.0 equiv)[9].
Reaction: Seal the vessel, purge with argon for 5 minutes, and heat in a preheated oil bath at 125 °C for 24 hours[8].
Mechanistic Causality: The Ir-catalyst oxidizes the alcohol to an aldehyde, generating an Ir-hydride species[8]. The deprotonated phenol attacks the aldehyde, eliminating hydroxide to form a transient p-quinone methide intermediate[8]. The Ir-hydride immediately reduces this intermediate[8].
Self-Validating Check: Monitor the reaction via TLC. The absence of an aldehyde peak in crude NMR confirms the Ir-hydride successfully reduced the p-quinone methide, validating the catalytic cycle.
Purification: Cool, filter through a silica plug (eluting with pentane), and concentrate in vacuo. Yields typically reach ~84%[9].
Phase 2: Retro-Friedel-Crafts De-tert-butylation
This step removes the steric blocking groups to yield the final 4-isopentylphenol[10].
Preparation: Dissolve the purified 2,6-di-tert-butyl-4-isopentylphenol in toluene[10].
Catalysis: Add a stoichiometric excess of AlCl₃[10].
Mechanistic Causality: AlCl₃ catalyzes the cleavage of the tert-butyl groups[11]. Toluene is explicitly chosen as the solvent because it acts as a sacrificial tert-butyl acceptor, preventing the cleaved carbocations from re-alkylating the phenol[12].
Self-Validating Check: Analyze the solvent via GC-MS. The detection of tert-butyltoluene confirms the successful transfer of the protecting groups away from your target molecule.
Figure 1: Logic tree comparing direct Friedel-Crafts vs. Hydrogen-Borrowing synthesis routes.
Figure 2: Mechanistic workflow of Hydrogen-Borrowing C4-alkylation and subsequent deprotection.
References
Iridium-Catalyzed C4-Alkylation of 2,6-Di-tert-butylphenol by Using Hydrogen-Borrowing Catalysis
Source: Synthesis 2017; 49(04): 910-916. Georg Thieme Verlag.
URL:[Link]
Friedel–Crafts reaction
Source: Wikipedia, The Free Encyclopedia.
URL:[Link]
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction
Source: Chemistry LibreTexts.
URL:[Link]
Disproportionation, isomerization and de-tert-butylation of 2,6-di-tert-butylphenol catalyzed by H-MCM-41
Source: Green Chemistry, Royal Society of Chemistry.
URL:[Link]
Technical Support Center: p-Isoamylphenol Workup & Emulsion Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with liquid-liquid extraction (LLE) workflows involving alkylphenols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with liquid-liquid extraction (LLE) workflows involving alkylphenols. p-Isoamylphenol (also known as 4-tert-amylphenol or 4-tert-pentylphenol) is notorious for generating highly stable, frustrating emulsions.
This guide is designed to move beyond basic lab folklore. Here, we will dissect the physicochemical causality behind these emulsions and provide self-validating, step-by-step protocols to prevent and break them.
Part 1: Physicochemical Profiling
To troubleshoot an emulsion, you must first understand the molecule driving it. p-Isoamylphenol is an amphiphilic molecule; its properties dictate its behavior at the aqueous-organic interface.
Solid at room temperature; can precipitate at the phase interface if solvent volumes are too low, creating a Pickering emulsion.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does p-Isoamylphenol consistently form stubborn emulsions during liquid-liquid extraction (LLE)?Causality: p-Isoamylphenol possesses a highly lipophilic tert-amyl tail and a polar phenolic hydroxyl headgroup[2]. This amphiphilic structure allows it to act as a weak surfactant, significantly reducing the interfacial tension between the aqueous and organic phases. When the pH of the aqueous phase approaches its pKa (~10.24), a mixture of protonated (lipophilic) and deprotonated (hydrophilic phenolate) species exists[2][3]. This equilibrium creates an ideal environment for stabilizing micelles and forming persistent emulsions.
Q2: How can I prevent emulsions before they form during the initial organic/aqueous quench?Causality & Protocol: Emulsion prevention relies on driving the compound entirely into one phase by manipulating its ionization state. You must avoid the "danger zone" of pH 8–11 where partial ionization occurs.
Step 1: Determine Target Phase. Decide if p-Isoamylphenol is your desired product (keep in organic) or an impurity (wash into aqueous).
Step 2: Adjust pH for Organic Retention. If extracting the product into the organic phase, ensure the aqueous quench is strictly acidic (pH 2–4) using 1M HCl or H₂SO₄[4][5]. This fully protonates the phenol, maximizing its LogP and eliminating its surfactant activity. Validate with pH paper before mixing.
Step 3: Adjust pH for Aqueous Extraction. If washing the phenol away as an impurity, use a strong base (e.g., 1M NaOH) to push the pH > 12. This ensures complete deprotonation to the highly water-soluble phenolate salt.
Step 4: Optimize Mixing. Substitute vigorous shaking with gentle swirling or inversion to minimize the mechanical dispersion of microscopic droplets[4][5].
Q3: I currently have a thick "milkshake" emulsion in my separatory funnel. What is the definitive protocol to break it?Causality & Protocol: Once an emulsion has formed, you must alter the physical or chemical properties of the interface to force droplet coalescence. Execute the following steps in order:
Time and Gravity: Allow the funnel to sit undisturbed for 30-60 minutes. Gently tap the glass to encourage surface droplets to merge[4][5].
Salting Out (Brine Addition): Add a saturated NaCl solution (brine) directly to the emulsion. Causality: Increasing the ionic strength of the aqueous phase decreases the solubility of partially polar organic molecules in water, forcing them into the organic layer and increasing the density difference between the two phases[4][6].
Filtration (For Pickering Emulsions): If fine solid particulates (e.g., magnesium salts, catalyst residues) are stabilizing the interface, vacuum filter the entire emulsion through a pad of Celite, glass wool, or a medium-porosity sintered glass funnel[6]. Causality: The physical barrier strips away the solid particulates that prevent droplet coalescence.
Centrifugation (The Gold Standard): If chemical alteration fails, transfer the emulsion to centrifuge tubes (use glass with Teflon caps if using aggressive solvents) and centrifuge at 3000 x g for 5-10 minutes. Causality: The high relative centrifugal force overcomes the steric stabilization of the emulsion droplets, forcing separation based purely on density[4][7].
Q4: Does the choice of organic solvent impact emulsion stability with p-Isoamylphenol?Causality: Yes. Solvents that are partially miscible with water (like ethyl acetate or diethyl ether) tend to form much more stable emulsions with amphiphilic phenols. If emulsions persist across multiple batches, switching the extraction solvent to Dichloromethane (DCM) or Chloroform can mechanically facilitate faster phase separation. These halogenated solvents have higher densities and lower water miscibility, which helps them "pull" through the aqueous layer more effectively during phase separation[7].
Part 3: Emulsion Resolution Workflow
Workflow for resolving p-Isoamylphenol emulsions during liquid-liquid extraction.
References
[7] Title: How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
Source: ResearchGate
URL:[Link]
[6] Title: Tackling emulsions just got easier
Source: Biotage
URL:[Link]
[4] Title: Emulsion Breaking Techniques for Oil in Water Solvent Extractions
Source: Spectro Scientific
URL:[Link]
[5] Title: Techniques for Emulsion Breaking for Oil in Water Solvent Extractions
Source: AZoM
URL:[Link]
Technical Support Center: Identifying Impurities in Synthesized p-Isoamylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities in th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities in the synthesis of p-Isoamylphenol. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and resolve purity challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing p-Isoamylphenol?
The synthesis of p-Isoamylphenol, typically achieved via Friedel-Crafts alkylation of phenol with an isoamyl source (like isoamyl alcohol or isoamyl chloride) using an acid catalyst, is prone to several side reactions.[1][2] Understanding these potential byproducts is the first step in identifying them.
Causality: The hydroxyl group (-OH) of phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[3] This, combined with the nature of the carbocation intermediates in Friedel-Crafts reactions, leads to a predictable set of impurities.
Table 1: Common Impurities in p-Isoamylphenol Synthesis and Their Likely Origins
Impurity
Chemical Structure
Likely Cause
o-Isoamylphenol
Isomer
The -OH group directs substitution to both ortho and para positions. Kinetic vs. thermodynamic control can influence the ratio.[4]
2,4-Diisoamylphenol
Polyalkylation Product
The first alkylation activates the ring further, making it susceptible to a second alkylation, especially if the alkylating agent is in excess.[2]
Isoamyl Phenyl Ether
O-Alkylation Product
Phenol is a bidentate nucleophile and can react at the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation).[5]
Unreacted Phenol
Starting Material
Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity.
Rearranged Alkylphenols
Isomeric Byproduct
The isoamyl carbocation (a secondary carbocation) can potentially rearrange to a more stable tertiary carbocation before attacking the phenol ring.[1]
Polymeric Resin
Polymerization
Harsh reaction conditions (e.g., highly active catalysts like AlCl₃, high temperatures) can cause polymerization of phenol and the alkylating agent.[3]
Q2: I see an unexpected peak in my GC-MS/HPLC chromatogram. How do I begin to identify it?
An unknown peak requires a systematic approach to identify. Chromatography coupled with mass spectrometry is the most powerful tool for this purpose.[6][7]
Expertise & Experience: The retention time gives you a clue about the compound's polarity and boiling point relative to your main product, while the mass spectrum provides its molecular weight and fragmentation pattern, which is key to its structure.
Here is a logical workflow to follow:
Caption: Workflow for identifying unknown chromatographic peaks.
Q3: My ¹H-NMR spectrum is complex. What signals confirm p-Isoamylphenol and what might indicate an impurity?
¹H-NMR spectroscopy is definitive for confirming regiochemistry (ortho- vs. para-substitution).
Trustworthiness: The symmetry of the p-substituted product gives a distinct and simpler aromatic pattern compared to the o-substituted isomer. The hydroxyl proton signal can be a key, albeit variable, indicator.[8]
Table 2: Characteristic ¹H-NMR Data for p-Isoamylphenol and Potential Impurities (in CDCl₃)
Compound
Protons
Expected Chemical Shift (δ, ppm)
Splitting Pattern
Key Differentiator
p-Isoamylphenol
Aromatic (2H)
~7.0-7.1
Doublet (d)
Two doublets in the aromatic region, integrating to 2H each, indicating para-substitution.[9]
Complex signals corresponding to the isoamyl group.
o-Isoamylphenol
Aromatic (4H)
~6.7-7.2
Complex Multiplets
Four distinct signals in the aromatic region, indicating a lack of symmetry.
Isoamyl Phenyl Ether
Aromatic (5H)
~6.8-7.3
Complex Multiplets
Absence of the broad phenolic OH peak. Presence of a triplet around 3.9-4.1 ppm for the -O-CH₂- group.
Unreacted Phenol
Aromatic (3H)
~6.9 (t), ~7.2 (t)
Multiplets
Characteristic pattern for an unsubstituted phenyl group.
Phenolic OH
~5.0-6.0
Singlet (s, broad)
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[10]
Q4: My FT-IR spectrum has some unusual absorptions. What do they mean?
FT-IR is an excellent first-pass technique for identifying the presence or absence of key functional groups.[11]
Expertise & Experience: For p-Isoamylphenol, the key is confirming the presence of the hydroxyl group and the aromatic ring, and the absence of other functional groups like carbonyls, which could indicate oxidative degradation.
Expected Peaks for p-Isoamylphenol:
~3200-3600 cm⁻¹ (Broad): O-H stretching from the phenolic hydroxyl group. Its broadness is due to hydrogen bonding.[12][13]
~3000-3100 cm⁻¹ (Sharp): Aromatic C-H stretching.
~2850-2960 cm⁻¹ (Sharp): Aliphatic C-H stretching from the isoamyl group.
~1500-1600 cm⁻¹ (Strong): C=C stretching within the aromatic ring.[13]
~1220 cm⁻¹ (Strong): Aromatic C-O stretching, characteristic of phenols.[12]
~1700 cm⁻¹ (Strong, Sharp): Indicates a carbonyl (C=O) group. This is a significant impurity, possibly from oxidation of the phenol to a quinone-type structure.
Absence of broad O-H stretch: If this is missing but you see strong C-O stretching around 1000-1100 cm⁻¹, you may have a significant amount of the O-alkylated impurity (isoamyl phenyl ether).
Troubleshooting Guides & Experimental Protocols
Issue: High levels of o-Isoamylphenol and di-alkylated products are observed.
Possible Cause: The reaction conditions are favoring kinetic or polyalkylation products. Highly active Lewis acid catalysts (e.g., AlCl₃) and higher temperatures can decrease selectivity.[2][4]
Troubleshooting Strategy:
Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the thermodynamically more stable para product.
Use a Milder Catalyst: Switch from a strong Lewis acid like AlCl₃ to a milder one like FeCl₃ or a solid acid catalyst like an acidic resin (e.g., Amberlite).[1][2]
Control Stoichiometry: Use phenol in excess relative to the isoamyl alkylating agent. This increases the probability that the alkylating agent will react with an unsubstituted phenol molecule rather than an already alkylated one, thus minimizing di-alkylation.[2]
Caption: Competing reaction pathways in the alkylation of phenol.
Protocol 1: GC-MS Analysis for Impurity Identification
Objective: To separate and identify volatile impurities in the crude p-Isoamylphenol product. GC-MS is ideal for separating isomers and providing mass data for identification.[6]
Methodology:
Sample Preparation:
Accurately weigh ~10 mg of the crude product into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a suitable solvent like dichloromethane or ethyl acetate.
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Instrumentation (Typical Conditions):
GC System: Agilent GC with a mass selective detector (MSD).
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating alkylphenols.[14]
Injection: 1 µL, split mode (e.g., 50:1).
Inlet Temperature: 250 °C.
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Carrier Gas: Helium, constant flow of 1.0 mL/min.
MSD: Scan range 40-450 amu. Ion source temperature 230 °C.
Data Analysis:
Integrate all peaks in the total ion chromatogram (TIC).
Analyze the mass spectrum of each peak. Identify the molecular ion (M⁺). For p-Isoamylphenol, this would be m/z 164.
Compare the mass spectra against a library (e.g., NIST) to get tentative identifications.
Compare retention times and mass spectra with authentic standards if available for positive confirmation.
Protocol 2: HPLC-UV Analysis for Isomer Quantification
Objective: To accurately quantify the ratio of p-Isoamylphenol to its isomers (especially o-Isoamylphenol).
Methodology:
Sample Preparation:
Prepare a stock solution of the crude product at ~1 mg/mL in the mobile phase.
Create a series of calibration standards of purified p-Isoamylphenol (e.g., 5, 10, 50, 100 µg/mL).
Instrumentation (Typical Conditions):
HPLC System: System with a UV or PDA detector.[15]
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is standard.[15]
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% acetic or formic acid). A typical starting point is 60:40 Acetonitrile:Water.[16]
Identify the peaks for ortho- and para-isomers based on retention times (often the para-isomer elutes slightly later).
Quantify the amount of each isomer in the crude sample using the calibration curve. Calculate the area percentage for a relative measure of purity.
References
Thermo Fisher Scientific. (n.d.). Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. Thermo Fisher Scientific.
Boitsov, S., & Pylkkänen, L. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. PubMed.
Olah, G. A., & Krishnamurti, R. (2003). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
Chempendix. (2025). How to Perform a Phenol Test for Accurate Chemical Analysis.
MilliporeSigma. (n.d.). Analysis of Alkylphenols Using New Internal Standards. Sigma-Aldrich.
Doc Brown's Chemistry. (2025). infrared spectrum of phenol C6H6O C6H5OH.
Tsypysheva, L. G., et al. (1987). Identification of impurities in commercial phenol produced by the cumene process. Journal of Analytical Chemistry of the USSR.
Boitsov, S., et al. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. ResearchGate.
Agilent Technologies, Inc. (2011). Phenols: Analysis of ethyl derivatives of alkylphenols. Agilent.
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
Wulandari, L., et al. (2021). Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder.
Ali, M., et al. (2022). Comparative Determination of Phenolic Compounds in Arabidopsis thaliana Leaf Powder under Distinct Stress Conditions Using Fourier-Transform Infrared (FT-IR) and Near-Infrared (FT-NIR) Spectroscopy. PMC.
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - ANALYTICAL METHODS. NCBI Bookshelf.
de Oliveira, A. C., et al. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO.
IntechOpen. (2024). Isolation and Identification of Phenolic Compounds.
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC.
Tanaka, H., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SCIRP.
Tanaka, H., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. SCIRP.
Can, Z., et al. (2015). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO.
Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC.
BenchChem. (n.d.). Minimizing byproduct formation in Friedel-Crafts alkylation of phenol.
Filo. (2025). Friedel-Crafts Alkylation of Phenol Reaction.
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA.
Exarchou, V., et al. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC.
how to remove unreacted phenol from p-Isoamylphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks after Friedel-Crafts alkylation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks after Friedel-Crafts alkylation. A common and frustrating issue is the persistence of unreacted phenol in the synthesized p-isoamylphenol (also known as 4-tert-amylphenol).
This guide abandons rigid textbook templates to provide field-proven, scalable methodologies. We will explore the chemical causality behind why standard purification methods fail, and provide self-validating protocols to isolate your target compound with high scientific integrity.
Part 1: The Chemical Causality of Separation
Before selecting a protocol, we must understand the physicochemical differences between the two molecules. Many researchers default to a standard 1M Sodium Hydroxide (NaOH) wash to remove unreacted phenol. Do not do this.
The Mechanistic Flaw: Both phenol (pKa ~9.95) and p-isoamylphenol (pKa ~10.24) are weakly acidic ([LookChem[1]]()). A strong alkaline wash will deprotonate both, forming sodium phenolate and sodium p-isoamylphenolate. The 5-carbon isoamyl tail turns the latter into a powerful surfactant. Shaking this mixture will cause intractable, milky emulsions and severe product loss.
Instead, we must exploit the massive differences in their boiling points and temperature-dependent hydrophobicities.
Quantitative Data Presentation: Physicochemical Comparison
Property
Phenol
p-Isoamylphenol
Causality for Separation Strategy
Boiling Point (1 atm)
181.7 °C
255 - 262 °C
High Δbp (~73°C) allows for highly efficient fractional vacuum distillation (2).
Water Solubility (20 °C)
~83,000 mg/L
37 mg/L
The bulky alkyl group drastically increases hydrophobicity (3).
Water Solubility (>68 °C)
Fully Miscible
Insoluble
Phenol's infinite miscibility in hot water enables base-free liquid-liquid extraction.
Part 2: Troubleshooting FAQs & Self-Validating Workflows
Q1: I need to process a large batch (>50g). What is the most scalable method to remove phenol?A1: Fractional Vacuum Distillation is the industry standard for alkylphenol purification. Because the boiling points differ by over 70°C, separation is straightforward. Vacuum is mandatory; distilling at atmospheric pressure (>250°C) risks thermal degradation and oxidation of the phenol ring.
Protocol 1: Fractional Vacuum Distillation
Setup: Equip a distillation flask with a Vigreux column, a short-path condenser, and a multi-flask fraction collector.
Vacuum Application: Apply a stable high vacuum (e.g., 5-10 Torr). Ensure the system is leak-free.
Phenol Removal: Gradually heat the oil bath. At 10 Torr, unreacted phenol will distill first (vapor temperature ~65-70°C). Collect this fraction and discard or recycle.
Product Isolation: Once the phenol is depleted, increase the bath temperature. p-Isoamylphenol will distill at approximately 130-140°C at 10 Torr.
Cooling: Allow the system to cool completely under vacuum before breaking the seal to ambient air. Exposing hot alkylphenols to oxygen causes rapid pink/brown discoloration.
Self-Validation Check: The transition between fractions is confirmed when the vapor temperature drops sharply after the phenol fraction is removed. This indicates the distillation head is temporarily starved of vapor before the higher-boiling p-isoamylphenol begins to rise.
Q2: I don't have a high-vacuum setup. Can I use a solvent extraction method without causing emulsions?A2: Yes. You can perform a Hot Water Liquid-Liquid Extraction (LLE) . By heating the aqueous phase above 68°C, phenol becomes infinitely miscible in water, while p-isoamylphenol remains highly hydrophobic (aqueous solubility remains negligible).
Protocol 2: Hot Water Extraction
Solvent Selection: Dissolve the crude reaction mixture in a high-boiling, water-immiscible solvent like Toluene (bp 110.6°C). Do not use low-boiling solvents like DCM or Diethyl Ether, as they will flash off dangerously during the hot wash.
Heating: Warm the organic mixture to 75-80°C in a jacketed reactor or a safely vented separatory funnel.
Extraction: Add an equal volume of hot deionized water (>75°C). Agitate vigorously. Caution: Vent frequently to prevent pressure buildup.
Phase Separation: Allow the layers to separate. The aqueous layer now contains the highly soluble unreacted phenol.
Iteration: Drain the aqueous layer. Repeat the hot water wash 2 to 3 times for quantitative removal.
Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure p-isoamylphenol.
Self-Validation Check: A successful extraction is indicated by a clean, rapid phase separation without a milky emulsion layer at the interface. If an emulsion forms, the water was likely not hot enough, allowing phenol to act as a co-solvent.
Q3: Are there alternative methods for achieving ultra-high purity (>99.9%) for drug development?A3: For ultra-high purity without solvent contamination, Melt Crystallization is highly effective for alkylated phenols (4). This technique involves slowly cooling the molten crude mixture until the p-isoamylphenol crystallizes out of the melt, leaving the lower-melting phenol and ortho-alkylated impurities in the liquid residue.
Part 3: Decision Matrices and Workflows (Visualized)
Decision matrix for selecting the optimal phenol removal strategy based on scale.
Step-by-step workflow for hot water liquid-liquid extraction (LLE).
References
WO2000014043A1 - Purification of alkylated phenols by melt crystallization
Source: Google Patents
URL:4
P-TERT-AMYLPHENOL Safety Data Sheet
Source: SasolTechData
URL:3
4-tert-Amylphenol Chemical Properties
Source: LookChem
URL:1
Technical Support Center: Optimization of Column Chromatography for 4-Isopentylphenol
Welcome to the technical support center for the purification of 4-isopentylphenol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their column chromatog...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 4-isopentylphenol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their column chromatography protocols for this and similar alkylphenolic compounds. Here, we will address common challenges and provide in-depth, field-proven solutions to enhance separation efficiency, peak symmetry, and overall yield.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 4-isopentylphenol?
For the purification of moderately polar compounds like 4-isopentylphenol, silica gel (SiO₂) is the most common and effective stationary phase for normal-phase column chromatography. Its hydroxyl groups (silanols) provide the necessary polarity for interaction and separation. However, the acidic nature of these silanol groups can sometimes cause issues with phenolic compounds.[1][2] If you encounter problems like peak tailing or compound degradation, consider using a less acidic stationary phase like deactivated (neutralized) silica gel or even alumina .[3][4]
Q2: How do I select an appropriate mobile phase (eluent)?
The selection of the mobile phase is critical for achieving good separation.[5][6] The process should begin with Thin Layer Chromatography (TLC) to screen different solvent systems.[6][7] A good starting point for 4-isopentylphenol is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane .
The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.35 for 4-isopentylphenol.[7] This Rf value typically translates well to column chromatography, ensuring the compound does not elute too quickly (with the solvent front) or remain on the column indefinitely.[3]
Q3: My 4-isopentylphenol peak is tailing. What causes this and how can I fix it?
Peak tailing is a common issue when purifying acidic compounds like phenols on silica gel.[1][2] It occurs due to strong, non-ideal interactions between the acidic phenolic hydroxyl group and basic sites on the silica surface (silanol groups).[1][2] This can be exacerbated by the presence of trace metal impurities in the silica.[1]
To mitigate this, you can:
Add a mobile phase modifier : Incorporating a small amount (0.1-1%) of a weak acid, such as acetic acid or formic acid , into your mobile phase is highly effective.[8] The added acid protonates the silanol groups and suppresses the ionization of the phenol, leading to more uniform interactions and a symmetrical peak.[8][9]
Use high-purity silica : Modern, high-purity silica gels (Type B) have a lower metal content and fewer highly acidic silanol groups, which significantly reduces peak tailing for acidic and basic compounds.[1][10]
Q4: Should I use isocratic or gradient elution?
The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample mixture.
Isocratic Elution : If your TLC analysis shows that 4-isopentylphenol is well-separated from its impurities, isocratic elution is simpler and sufficient.
Gradient Elution : If your sample contains impurities with a wide range of polarities, a gradient elution will be more effective. You would start with a less polar solvent mixture to elute non-polar impurities and gradually increase the polarity to elute the 4-isopentylphenol and then any more polar impurities.[11][12] This technique can shorten the overall run time and improve the separation of complex mixtures.[11]
Method Development and Optimization Workflow
Developing a robust chromatography method is a systematic process. The following workflow outlines the key steps from initial analysis to a fully optimized column separation.
Caption: A systematic workflow for developing a column chromatography method.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 4-isopentylphenol, their probable causes, and actionable solutions.
Problem 1: Poor Resolution or Overlapping Peaks
Potential Causes:
Inappropriate Mobile Phase Polarity: The eluent may be too strong (too polar), causing all compounds to elute too quickly and together.
Column Overload: Too much sample has been loaded onto the column for its size, exceeding its separation capacity.[2]
Poor Column Packing: Channels or cracks in the silica bed can lead to an uneven solvent front and poor separation.
Sample Applied in Too Large a Volume: The initial sample band at the top of the column was too wide, leading to broad peaks.[6]
Recommended Solutions:
Optimize Mobile Phase: Re-evaluate your solvent system using TLC. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to increase retention and improve separation between spots.
Reduce Sample Load: As a rule of thumb, the amount of crude sample should be about 1-5% of the mass of the silica gel. If you observe peak fronting, which is a sign of mass overload, reduce the amount of sample.[2]
Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air gaps and channels. The top surface of the silica bed should be flat and protected with a layer of sand.[7]
Concentrate the Sample: Dissolve your sample in the minimum amount of solvent for loading. If the sample is not very soluble in the mobile phase, consider dry loading, where the sample is pre-adsorbed onto a small amount of silica gel.
Problem 2: The Compound Will Not Elute from the Column
Potential Causes:
Mobile Phase is Not Polar Enough: The eluting solvent is too weak to move the compound through the stationary phase.
Compound Degradation on Silica: The compound may be unstable on the acidic silica gel and has decomposed.[3]
Irreversible Adsorption: The compound is interacting too strongly with the stationary phase.
Recommended Solutions:
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution).[3] If your compound is still retained, a switch to a more polar solvent (e.g., from ethyl acetate to methanol) may be necessary.
Check Compound Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking, your compound may be degrading on the silica.[3]
Use an Alternative Stationary Phase: If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[3][4]
Problem 3: Low Recovery or Yield
Potential Causes:
Peak Tailing: As discussed, severe peak tailing can cause the compound to elute over a very large volume of solvent, making it difficult to collect completely and leading to apparent low recovery.[3]
Irreversible Adsorption/Degradation: The compound is either stuck on the column or has decomposed.
Co-elution with an Impurity: Your target compound may be mixed with an unseen impurity, leading to a lower-than-expected mass after solvent evaporation.
Recommended Solutions:
Address Peak Tailing: Implement the strategies mentioned in the FAQs, such as adding acetic acid to the mobile phase. This will result in sharper peaks and more concentrated fractions.
Perform a Column Flush: After your expected compound has eluted, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining material comes off.
Thorough Fraction Analysis: Analyze all collected fractions carefully by TLC. Sometimes, the compound may start eluting earlier or later than predicted. Pool only the pure fractions before evaporating the solvent.
Data and Protocols
Table 1: Properties of Common Solvents for Normal-Phase Chromatography
This table provides a reference for selecting and optimizing your mobile phase. The Eluotropic Series (ε°) indicates solvent strength on silica.
Solvent
Polarity Index
Eluotropic Series (ε° on SiO₂)
Boiling Point (°C)
n-Hexane
0.1
0.01
69
Toluene
2.4
0.29
111
Dichloromethane
3.1
0.42
40
Diethyl Ether
2.8
0.38
35
Ethyl Acetate
4.4
0.58
77
Acetone
5.1
0.56
56
Acetonitrile
5.8
0.65
82
Methanol
5.1
0.95
65
Protocol 1: Standard Column Chromatography of 4-Isopentylphenol
This protocol assumes an optimal mobile phase of 95:5 (v/v) Hexane:Ethyl Acetate with 0.5% Acetic Acid has been determined by TLC.
1. Column Preparation:
a. Select a glass column of appropriate size.
b. Insert a small plug of cotton or glass wool at the bottom.
c. Add a small layer of sand (approx. 0.5 cm).
d. Prepare a slurry of silica gel in the initial mobile phase.
e. Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.
f. Add another layer of sand (approx. 0.5 cm) on top of the packed silica bed.
2. Sample Loading:
a. Dissolve the crude 4-isopentylphenol sample in a minimal amount of the mobile phase.
b. Carefully apply the sample solution to the top of the silica bed using a pipette.
c. Open the stopcock and allow the sample to absorb into the silica until the liquid level reaches the top of the sand.
d. Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow it to absorb into the silica.
3. Elution and Fraction Collection:
a. Fill the column carefully with the mobile phase.
b. Begin elution by opening the stopcock to achieve a steady drip rate.
c. Collect fractions in an appropriately sized rack of test tubes.
d. Monitor the separation by periodically analyzing the collected fractions using TLC.
4. Analysis and Recovery:
a. Identify the fractions containing the pure 4-isopentylphenol using TLC.
b. Combine the pure fractions into a round-bottom flask.
c. Remove the solvent using a rotary evaporator to obtain the purified product.
Diagram 2: Mechanism of Peak Tailing and Mitigation
This diagram illustrates how adding an acid modifier to the mobile phase can prevent peak tailing for phenolic compounds on a silica gel surface.
Caption: Mitigation of peak tailing by adding an acid modifier.
References
Marquez, N., et al. (1994). Optimization of HPLC Conditions to Analyze Widely Distributed Ethoxylated Alkylphenol Surfactants. Journal of Liquid Chromatography & Related Technologies, 17(5), 1147-1169. [Link]
Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. [Link]
Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs Blog. [Link]
Pinto, P. C. A. G., et al. (2002). Study of Polyethoxylated Alkylphenols by Packed Column Supercritical Fluid Chromatography. Journal of Chromatographic Science, 40(2), 83-88. [Link]
ResearchGate. (2014). Optimization of HPLC Conditions to Analyze Widely Distributed Ethoxylated Alkylphenol Surfactants. [Link]
Chromatography Forum. (2004). buffered pH to avoid peak tailing. [Link]
ResearchGate. (2016). How can I prevent peak fronting of acidic compound in TLC?. [Link]
IntechOpen. (2024). Isolation and Identification of Phenolic Compounds. [Link]
ResearchGate. (2025). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. [Link]
ResearchGate. (n.d.). Scheme for the column and TLC separation of the phenolic compounds. [Link]
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Coquerel, Y. (2008). Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]
National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
LCGC International. (2020). Improving HPLC Separation of Polyphenols. [Link]
Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]
Google Patents. (n.d.).
ResearchGate. (2012). How to prepare 4-isopropylphenol with good yield and low econmic?. [Link]
PubMed. (2012). Hydrosilated silica-based columns: the effects of mobile phase and temperature on dual hydrophilic-reversed-phase separation mechanism of phenolic acids. [Link]
ScienceDirect. (n.d.). Determination of alkylphenols in water samples using liquid chromatography–tandem mass spectrometry after pre-column derivatization. [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]
AKJournals. (2023). A stationary phase of tetraethylene glycol-modified silica for separation of phenolic acids. Acta Chromatographica, 36(3). [Link]
SIELC Technologies. (2018). Separation of 4-Isopropylphenol on Newcrom R1 HPLC column. [Link]
Pure. (1995). High pH mobile phase effects on silica-based reversed-phase high-performance liquid chromatographic columns. [Link]
ResearchGate. (n.d.). Separation of phenols on Sil-RCC3-C18 column (a) and ODS column (b). Mobile phase. [Link]
Technical Support Center: Degradation Pathways of p-Isoamylphenol
Welcome to the technical support center for researchers investigating the degradation of p-Isoamylphenol. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers investigating the degradation of p-Isoamylphenol. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to support your experimental assays. Given that p-Isoamylphenol is a substituted alkylphenol, its degradation pathways can be predicted based on well-established microbial and chemical degradation principles for phenolic compounds. This document is designed to provide a robust framework for designing, executing, and troubleshooting your studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the aerobic microbial degradation of p-Isoamylphenol?
A1: The initial attack on an alkylphenol like p-Isoamylphenol by aerobic microorganisms is almost universally initiated by hydroxylation of the aromatic ring. This is a critical "activation" step to overcome the ring's resonance stability.[1] The most common mechanism involves a monooxygenase enzyme that incorporates one atom of molecular oxygen into the phenol ring, typically at a position ortho to the existing hydroxyl group.[2][3]
This results in the formation of a catechol-type intermediate, in this case, 4-isoamylbenzene-1,2-diol . This step is crucial because the presence of two adjacent hydroxyl groups makes the aromatic ring susceptible to enzymatic cleavage.
Q2: After the initial hydroxylation, what are the subsequent degradation pathways?
A2: Once the 4-isoamylbenzene-1,2-diol intermediate is formed, the aromatic ring is cleaved by dioxygenase enzymes. There are two primary pathways for this cleavage[2][4][5]:
Ortho (or Intradiol) Cleavage: The ring is broken between the two hydroxyl groups by a catechol 1,2-dioxygenase. This pathway leads to the formation of cis,cis-muconic acid derivatives, which are then funneled into central metabolic pathways like the Krebs cycle.[4][6]
Meta (or Extradiol) Cleavage: The ring is broken adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. This generates a muconic semialdehyde derivative, which is further processed through a series of enzymatic reactions.[5]
The specific pathway utilized depends on the microorganism and the enzymes it expresses.[3] A study on the closely related compound p-tert-amylphenol identified ring fission products, confirming this general mechanism of ring attack and cleavage.[7]
Q3: Which types of microorganisms should I consider for my degradation assays?
A3: A wide variety of bacteria, yeasts, and fungi are known to degrade phenolic compounds.[8] When selecting strains for your experiments, consider those with known capabilities for degrading aromatic hydrocarbons. Excellent starting points include species from the following genera:
Bacteria: Pseudomonas, Bacillus, Rhodococcus, Acinetobacter, and Mycobacterium are frequently cited for their robust degradation of aromatic compounds, including phenols.[9][10][11]
Fungi & Yeasts: Aspergillus, Candida, and Trichosporon have also demonstrated the ability to metabolize phenolic structures, often through the ortho-cleavage pathway.[2][4][5]
It is often beneficial to use a mixed microbial consortium isolated from a phenol-contaminated environment, as cooperative metabolism can enhance degradation efficiency.[10]
Q4: What are the recommended analytical methods for monitoring p-Isoamylphenol and its degradation products?
A4: A stability-indicating analytical method is crucial for accurately tracking the parent compound and its degradants. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse technique. For structural elucidation of unknown intermediates, coupling HPLC to a Mass Spectrometer (MS) is essential.
HPLC-UV: A reverse-phase C18 column is typically effective. An acidic mobile phase (e.g., water with 0.1% formic or phosphoric acid and acetonitrile) is often used to ensure good peak shape for phenolic compounds.[12] Detection is commonly performed around 210-220 nm and 270 nm.
LC-MS/MS: This is the gold standard for identifying intermediates. High-resolution mass spectrometry (HRMS) provides accurate mass data to determine elemental composition, while tandem MS (MS/MS) reveals fragmentation patterns for structural confirmation.[13]
Gas Chromatography-Mass Spectrometry (GC-MS): This is also a powerful technique, especially after derivatization of the phenolic hydroxyl groups to increase volatility and improve peak shape.[14][15]
Troubleshooting Experimental Assays
This section addresses common issues encountered during degradation studies and provides a logical framework for resolving them.
Issue 1: No degradation of p-Isoamylphenol is observed.
If your assay shows no significant decrease in the concentration of p-Isoamylphenol over time, several factors could be at play.
Causality Analysis:
Inappropriate Conditions: The pH, temperature, or nutrient composition of your medium may be inhibiting microbial growth or enzymatic activity. Phenol degradation by some bacteria is optimal at neutral pH and temperatures between 30-37°C.[8]
Substrate Toxicity: High concentrations of phenolic compounds can be toxic even to degrading microorganisms.[8] Your starting concentration of p-Isoamylphenol might be causing substrate inhibition.
Oxygen Limitation (Aerobic Assays): Ring hydroxylation and cleavage are oxygen-dependent processes. Insufficient aeration in your culture will halt the degradation pathway.
Non-Viable Inoculum: The microbial culture may have lost viability before or during the experiment.
Insensitive Analytical Method: The degradation might be occurring, but your analytical method is not sensitive enough to detect small changes in concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no degradation.
Issue 2: Poor peak shape or resolution in HPLC analysis.
Causality Analysis: Phenolic compounds, being weakly acidic, can interact with residual silanol groups on standard silica-based C18 columns, leading to peak tailing. The mobile phase pH can also significantly affect the retention and peak shape.
Solutions:
Modify Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous portion of your mobile phase. This suppresses the ionization of the phenolic hydroxyl group, reducing silanol interactions and improving peak symmetry.[13]
Use an Appropriate Column: Employ a C18 column that is end-capped to minimize exposed silanols or consider a polymer-based column if tailing persists.
Optimize Gradient: Adjust the gradient slope to ensure better separation between the parent compound and its more polar degradation products.
Issue 3: Difficulty in identifying degradation products.
Causality Analysis: Degradation intermediates are often transient and present at very low concentrations. They may also co-elute with other components or have complex fragmentation patterns in MS analysis.
Solutions:
Concentrate Samples: Use solid-phase extraction (SPE) to concentrate your stressed samples before LC-MS analysis. This can increase the signal of low-abundance byproducts.
Optimize Chromatography: Develop a shallower gradient or use a longer column to improve the resolution between potential intermediates.
Utilize High-Resolution MS (HRMS): HRMS provides accurate mass measurements, which are critical for proposing elemental formulas for unknown peaks.[13]
Perform MS/MS Fragmentation Studies: Compare the fragmentation patterns of your unknown peaks to known fragmentation pathways of phenolic compounds to deduce their structures.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[16]
Objective: To generate degradation products of p-Isoamylphenol under various stress conditions.
Table 1: Recommended Conditions for Forced Degradation Studies
Degradation Type
Stress Agent
Typical Conditions
Sampling Time Points
Acid Hydrolysis
0.1 M - 1 M HCl
60°C
0, 4, 8, 24, 48 hours
Base Hydrolysis
0.1 M - 1 M NaOH
60°C
0, 2, 4, 8, 24 hours
Oxidation
3% - 30% H₂O₂
Room Temperature
0, 4, 8, 24, 48 hours
Thermal
Dry Heat
70°C (in solid state & solution)
1, 3, 5, 7 days
| Photolytic | UV/Vis Light | 1.2 million lux hours & 200 W h/m² | As per ICH Q1B guidelines |
Methodology:
Stock Solution: Prepare a stock solution of p-Isoamylphenol in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.[17]
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute.[17]
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. At each time point, withdraw an aliquot and dilute.[16][18]
Thermal Degradation: Place both a solid sample and a solution of p-Isoamylphenol in an oven at 70°C. Analyze at specified intervals.[16]
Photolytic Degradation: Expose a solution of p-Isoamylphenol to a calibrated light source. Wrap a control sample in aluminum foil and keep it under the same conditions.[16]
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Aim for 5-20% degradation of the active substance.
Protocol 2: HPLC-UV/MS Method for Analysis
Objective: To separate and quantify p-Isoamylphenol and detect its degradation products.
Table 2: Typical Starting Parameters for HPLC-UV/MS Analysis
Parameter
Setting
Rationale
Column
C18, 2.1 x 100 mm, 2.6 µm
Provides good retention and resolution for hydrophobic compounds.
Mobile Phase A
Water + 0.1% Formic Acid
Acidifier improves peak shape for phenols.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Common organic solvent for reverse-phase.
Gradient
5% B to 95% B over 15 min
Ensures elution of both polar intermediates and the nonpolar parent.
Flow Rate
0.3 mL/min
Suitable for standard bore LC-MS applications.
Column Temp.
40°C
Improves peak efficiency and reduces viscosity.
UV Detection
220 nm & 270 nm
Captures absorbance of the aromatic ring and potential intermediates.
MS Ionization
Electrospray Ionization (ESI), Negative Mode
Phenols readily deprotonate to form [M-H]⁻ ions.
| MS Scan Range | m/z 50 - 500 | Covers the expected mass range of the parent and its degradants. |
Hypothetical Degradation Pathway
The following diagram illustrates a plausible aerobic microbial degradation pathway for p-Isoamylphenol, based on established mechanisms for similar phenolic compounds.[2][3][7]
Comparative Reactivity Guide: p-Isoamylphenol vs. p-tert-Amylphenol
As drug development professionals and formulation scientists, selecting the correct alkylphenol derivative is rarely a matter of simple substitution. The structural nuances between p-Isoamylphenol (4-(3-methylbutyl)pheno...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals and formulation scientists, selecting the correct alkylphenol derivative is rarely a matter of simple substitution. The structural nuances between p-Isoamylphenol (4-(3-methylbutyl)phenol) and p-tert-amylphenol (4-(1,1-dimethylpropyl)phenol) dictate profound differences in their chemical stability, electrophilic reactivity, and biological interactions.
This guide objectively compares the performance of these two compounds, focusing on the causality behind their reactivity profiles, supported by self-validating experimental protocols and authoritative data.
Structural and Electronic Profiling
The fundamental divergence in reactivity between these two molecules stems from the nature of their benzylic carbons. p-Isoamylphenol features a primary benzylic carbon (-CH₂-), whereas p-tert-amylphenol (PTAP) features a tertiary benzylic carbon (-C(CH₃)₂-). This seemingly minor branching difference completely alters their susceptibility to oxidation and their steric footprint[1].
The presence or absence of benzylic hydrogens is the primary causal factor in the oxidative stability of alkylphenols.
p-Isoamylphenol possesses two benzylic hydrogens. In oxidative environments (e.g., exposure to atmospheric oxygen, UV light, or radical initiators), these hydrogens are easily abstracted to form a resonance-stabilized benzylic radical. This leads to auto-oxidation, forming hydroperoxides and eventually degrading the molecule into ketones or carboxylic acids.
Conversely, p-tert-amylphenol lacks benzylic hydrogens entirely. The tertiary carbon is sterically shielded and electronically stable against radical abstraction. This renders PTAP highly resistant to benzylic oxidation, making it the superior choice for formulating durable phenolic resins, antioxidants, and demulsifiers operating in harsh, oxidative environments[2].
Fig 1. Divergent oxidative degradation pathways based on benzylic hydrogen availability.
This self-validating system proves the oxidative resilience of the tertiary benzylic carbon.
Sample Preparation: Prepare 0.1 M solutions of p-Isoamylphenol and p-tert-amylphenol in anhydrous chlorobenzene in separate reaction flasks.
Initiation: Add 1 mol% of AIBN (azobisisobutyronitrile) as a radical initiator to both flasks.
Aeration: Bubble synthetic air (20% O₂, 80% N₂) through the solutions at a constant rate of 10 mL/min.
Thermal Incubation: Heat the reaction vessels to 80°C in a controlled oil bath for 24 hours.
Validation & Quantification: Aliquot 1 mL samples every 4 hours. Quench with triphenylphosphine (to reduce any formed hydroperoxides) and analyze via HPLC-UV.
Causality Check: The HPLC chromatogram will show significant peak degradation for p-Isoamylphenol, while the p-tert-amylphenol peak will remain >98% intact, validating the protective nature of the tertiary carbon.
In electrophilic aromatic substitution (EAS), the hydroxyl group of phenolic compounds acts as a powerful ortho/para director[3]. Because the para position is blocked by the alkyl chain in both molecules, EAS (such as condensation with formaldehyde) is forced to occur at the ortho positions (positions 2 and 6).
While the bulky tert-amyl group exerts significant steric hindrance at the meta positions (positions 3 and 5), it is far enough away from the ortho positions to allow EAS to proceed smoothly[3]. In fact, the strong electron-donating inductive effect (+I) of the tert-amyl group increases the electron density on the aromatic ring, slightly enhancing its nucleophilicity compared to p-Isoamylphenol. This makes PTAP an exceptional monomer for synthesizing linear novolac resins[4].
A standardized methodology for synthesizing p-tert-amylphenol/formaldehyde co-condensates[4].
Reagent Charging: In a 3-neck round-bottom flask, combine 164 g (1.0 mole) of p-tert-amylphenol, 64 g (0.68 mole) of phenol, and 47.8 g (1.27 moles) of 80% paraformaldehyde[4].
Catalysis: Add 2.11 g of oxalic acid as the acid catalyst[4].
Reflux: Heat the mixture under water reflux at 100°C with continuous mechanical stirring for 6 hours[4].
Dehydration: Equip the flask with a Dean-Stark trap. Gradually increase the temperature to 160°C to dehydrate the mixture and drive the cross-linking condensation to completion[4].
Validation: Monitor the physical state. The reaction is complete when a solid co-condensate resin is obtained with a target softening point of approximately 95°C[4].
Biological Reactivity & Receptor Binding
For drug development professionals evaluating toxicity or off-target effects, the biological reactivity of these alkylphenols is critical.
p-tert-Amylphenol is a recognized endocrine disruptor. Research indicates that PTAP acts as a potent ligand for the Human Estrogen-Related Receptor-gamma (ERR-γ)[5]. The causality lies in its rigid, bulky tertiary structure. The tert-amyl group effectively mimics the bulky B-ring of Bisphenol A (BPA), allowing it to anchor securely into the hydrophobic pocket of ERR-γ with a high binding affinity (IC₅₀ = 33.2 nM)[5].
In contrast, the more flexible and less sterically demanding primary chain of p-Isoamylphenol does not lock into this specific receptor pocket with the same high affinity, resulting in a different toxicological and biotransformation profile[6].
Conclusion
When selecting between these two alkylphenols, the choice is dictated by the required environmental stability and biological footprint:
Choose p-Isoamylphenol when downstream functionalization of the benzylic position is desired, or when a less rigid hydrophobic tail is required for specific receptor interactions.
Choose p-tert-amylphenol for industrial applications demanding extreme oxidative stability (resins, coatings, demulsifiers) and predictable ortho-directed EAS reactivity, while maintaining strict regulatory oversight regarding its endocrine-disrupting potential.
References
PubChem. "4-tert-Pentylphenol | C11H16O | CID 6643". National Center for Biotechnology Information. Available at:[Link]
PrepChem. "Synthesis of p-tert-amylphenol phenol formaldehyde". PrepChem. Available at:[Link]
Schlueter, R., et al. "Novel mechanisms of biotransformation of p-tert-amylphenol by bacteria and fungi with special degradation abilities and simultaneous detoxification of the disinfectant". Applied Microbiology and Biotechnology 98(1). Available at:[Link]
Matsushima, A., et al. "Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ". Environmental Health Perspectives (PMC2137122). Available at:[Link]
Validation of p-Isoamylphenol as a Building Block for Novel Polymers: A Comparative Guide
Introduction: The Quest for Advanced Polymer Building Blocks The relentless pursuit of high-performance polymers necessitates a continuous exploration of novel monomers that can impart unique and desirable properties to...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Advanced Polymer Building Blocks
The relentless pursuit of high-performance polymers necessitates a continuous exploration of novel monomers that can impart unique and desirable properties to the final material. In this context, substituted phenols have long been recognized as a versatile class of building blocks. Their aromatic nature provides inherent thermal stability and mechanical robustness, while the type and position of substituents offer a powerful tool for fine-tuning properties such as solubility, processability, and reactivity. This guide focuses on the validation of p-Isoamylphenol as a promising, yet underexplored, monomer for the synthesis of novel polymers. We will objectively compare its potential performance against established alternatives, providing a framework of experimental data to support its evaluation for researchers, scientists, and professionals in drug development and advanced materials.
p-Isoamylphenol, with its C5 alkyl chain, presents an intriguing balance between the rigidity of the phenolic ring and the flexibility introduced by the isoamyl group. This unique structure is hypothesized to influence key polymer characteristics, including melt flow, impact resistance, and compatibility with other polymer matrices. This guide will delve into a comparative analysis of p-isoamylphenol against well-established alkylated phenols like p-tert-butylphenol and nonylphenol, as well as the industrial workhorse, bisphenol A (BPA).
Comparative Analysis of Phenolic Monomers
The selection of a monomer is a critical decision in polymer design, directly impacting the synthesis process and the ultimate performance of the material. Here, we compare the key characteristics of p-isoamylphenol with its counterparts.
Subject to restrictions due to environmental and health concerns (endocrine disruptor).
Use is restricted in certain applications due to its classification as an endocrine disruptor.[3]
Experimental Validation: Protocols and Workflows
To empirically validate the potential of p-isoamylphenol, a series of polymerization reactions and subsequent material characterization tests are proposed. The following protocols provide a detailed, step-by-step methodology for synthesizing a novel polyester from p-isoamylphenol and a benchmark polyester from p-tert-butylphenol, followed by a comprehensive characterization workflow.
Experimental Workflow
Caption: Workflow for synthesis and characterization of novel polymers.
Protocol 1: Synthesis of Poly(p-isoamylphenyl adipate)
Objective: To synthesize a polyester from p-isoamylphenol and adipoyl chloride.
Materials:
p-Isoamylphenol (98% purity)
Adipoyl chloride (98% purity)
Triethylamine (99% purity, as an acid scavenger)
Dichloromethane (DCM, anhydrous)
Methanol
Procedure:
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
Monomer Dissolution: In the flask, dissolve 16.42 g (0.1 mol) of p-isoamylphenol and 20.24 g (0.2 mol) of triethylamine in 100 mL of anhydrous DCM under a nitrogen atmosphere.
Initiation of Polymerization: Cool the solution to 0°C in an ice bath. Slowly add a solution of 18.30 g (0.1 mol) of adipoyl chloride in 50 mL of anhydrous DCM from the dropping funnel over a period of 30 minutes with vigorous stirring.
Polymerization Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
Polymer Precipitation: Pour the viscous solution into 500 mL of rapidly stirring methanol to precipitate the polymer.
Purification: Filter the white precipitate, wash it thoroughly with methanol, and then with deionized water.
Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
Protocol 2: Synthesis of Poly(p-tert-butylphenyl adipate)
Objective: To synthesize a benchmark polyester from p-tert-butylphenol and adipoyl chloride.
Materials:
p-tert-Butylphenol (99% purity)
Adipoyl chloride (98% purity)
Triethylamine (99% purity)
Dichloromethane (DCM, anhydrous)
Methanol
Procedure:
Reactor Setup: Follow the same setup as in Protocol 1.
Monomer Dissolution: In the flask, dissolve 15.02 g (0.1 mol) of p-tert-butylphenol and 20.24 g (0.2 mol) of triethylamine in 100 mL of anhydrous DCM under a nitrogen atmosphere.
Initiation of Polymerization: Cool the solution to 0°C and slowly add a solution of 18.30 g (0.1 mol) of adipoyl chloride in 50 mL of anhydrous DCM over 30 minutes.
Polymerization Reaction: Stir the reaction mixture at room temperature for 24 hours.
Polymer Precipitation: Precipitate the polymer by pouring the solution into 500 mL of methanol.
Purification: Filter and wash the polymer as described in Protocol 1.
Drying: Dry the polymer under vacuum at 60°C for 24 hours.
Polymer Characterization and Comparative Performance Data
The synthesized polymers should be subjected to a battery of tests to determine their key properties. The following table summarizes the expected outcomes based on the structural differences between the monomers.
The longer, more flexible isoamyl group in Poly(p-isoamylphenyl adipate) is anticipated to result in a lower glass transition temperature and a higher melt flow index, indicating improved processability compared to the more rigid polymer derived from p-tert-butylphenol. The increased chain mobility imparted by the isoamyl group is also expected to lead to a higher elongation at break, suggesting enhanced ductility and impact resistance. Conversely, the bulky and rigid tert-butyl group in Poly(p-tert-butylphenyl adipate) is likely to contribute to a higher tensile strength and flexural modulus, indicative of a stiffer and stronger material.[21]
Signaling Pathways and Logical Relationships
The polymerization process can be visualized as a series of interconnected steps, as illustrated in the following diagram.
Caption: Polyesterification reaction pathway.
Conclusion: A Promising New Monomer
Based on this comparative guide, p-isoamylphenol emerges as a viable and promising building block for the development of novel polymers. Its unique aliphatic side chain offers a strategic avenue for tailoring polymer properties, particularly for applications requiring enhanced flexibility, impact resistance, and processability without significant compromise of thermal stability. The provided experimental framework serves as a robust starting point for researchers to further explore and validate the potential of p-isoamylphenol in their specific applications. While further investigation is warranted, particularly concerning long-term stability and performance in complex formulations, the initial assessment presented here strongly supports the consideration of p-isoamylphenol as a valuable addition to the polymer chemist's toolbox.
References
p-tert-Butylphenol (PTBP)
ISO 527 Mechanical Property Testing of Polymers.
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Bisphenol A - Wikipedia.
NONYL PHENOL 30 EO 70 % |.
Reduction of Bisphenol A Residue in Polycarbonates in a Two-Stage Step-Growth Polymerization Process | Industrial & Engineering Chemistry Research - ACS Public
Para-tert-Butylphenol (PTBP) for High-Quality Resin Production.
(PDF) Philosophy of Selecting ASTM Standards for Mechanical Characterization of Polymers and Polymer Composites - Academia.edu.
ISO Standards - Master Precision Mold Technology.
Philosophy of Selecting ASTM Standards for Mechanical Characterization of Polymers and Polymer Composites - ResearchG
ISO 527 testing | Industrial Physics.
Novel reactive polymerizable nonyl phenol ethoxylate surfactants as emulsifier in non-aqueous emulsion polymeriz
Bisphenol A Resin Materials: Structure, Function, and Comprehensive Industry Applic
Polymerization of bisphenol A diacetate (2)
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NONYL PHENOL 40 -
Materials testing standards for additive manufacturing of polymer materials: state of the art and standards applicability - GovInfo.
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CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether - Google P
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Para Tertiary Butyl Phenol (PTBP) - BLUE LOTUS CHEM.
Polymer Bisphenol-A, the Incorporation of Silica Nanospheres into Epoxy–Amine Materials and Polymer Nanocomposites - Dialnet.
p-Isoamylphenol - CID 96294 - PubChem - NIH.
Understanding Para Tertiary Amyl Phenol (PTAP)
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Comparative Endocrine Disruption Profiling: p-Isoamylphenol vs. Legacy Alkylphenols
Introduction and Structural Rationale Alkylphenols are ubiquitous industrial surfactants and polymer additives that have garnered significant scrutiny due to their endocrine-disrupting chemical (EDC) properties. Among th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Structural Rationale
Alkylphenols are ubiquitous industrial surfactants and polymer additives that have garnered significant scrutiny due to their endocrine-disrupting chemical (EDC) properties. Among these, p-Isoamylphenol (also known as 4-tert-amylphenol or 4-tert-pentylphenol; CAS 80-46-6) is frequently evaluated as a potentially less hazardous alternative to legacy EDCs like 4-Nonylphenol (NP) and 4-tert-Octylphenol (OP)1.
The estrogenic activity of alkylphenols is fundamentally governed by the structure of the alkyl chain at the para-position of the phenol ring. The ligand-binding domain (LBD) of the estrogen receptor (ERα and ERβ) accommodates hydrophobic moieties. The 5-carbon branched chain of p-Isoamylphenol presents a smaller steric footprint compared to the 8-carbon or 9-carbon chains of OP and NP 2. This structural variance directly dictates binding affinity, receptor conformation, and subsequent transcriptional activation, making p-Isoamylphenol an active, albeit generally weaker, endocrine disruptor 3.
Mechanism of Action: The Estrogen Receptor (ER) Pathway
Alkylphenols exert their primary endocrine-disrupting effects by mimicking endogenous 17β-estradiol (E2). The causality of this disruption follows a well-conserved molecular pathway:
Ligand Binding: The phenolic hydroxyl group mimics the A-ring of estradiol, establishing critical hydrogen bonds with Glu353 and Arg394 in the ER LBD, while the alkyl chain stabilizes the complex via hydrophobic interactions.
Receptor Dimerization: Binding induces a conformational shift (specifically in Helix 12), promoting receptor homodimerization.
Transcriptional Modulation: The dimer translocates to the nucleus, binding to Estrogen Response Elements (EREs) and recruiting co-activators to initiate the transcription of estrogen-responsive genes (e.g., Vitellogenin in fish, pS2 in human cell lines) 4.
Signaling cascade of alkylphenol-induced endocrine disruption via ER activation.
Relative Potency Comparison
To objectively evaluate p-Isoamylphenol against other alternatives, we must look at quantitative in vitro and in vivo data. The relative potency of these chemicals typically follows the order: 4-tert-Octylphenol > Bisphenol A > 4-Nonylphenol > p-Isoamylphenol > 4-tert-Butylphenol4, 2.
*Relative Binding Affinity (RBA) expressed as a percentage relative to E2.
**Estrogenic Potency estimated from E-SCREEN and YES assay EC50 values.
While p-Isoamylphenol exhibits a lower estrogenic potency than OP and NP, international jurisdictions (including the UNEP and European Chemicals Agency) have still identified it as a Substance of Very High Concern (SVHC) due to its ability to cause adverse effects in environmentally relevant exposure scenarios 3, 5.
Experimental Workflows: Self-Validating Protocols
To establish trustworthiness in EDC profiling, experimental design must incorporate self-validating mechanisms. Below are the gold-standard protocols for assessing p-Isoamylphenol, detailing the causality behind each methodological choice.
In Vitro Profiling: The E-SCREEN Assay
The E-SCREEN assay measures the proliferative effect of a compound on estrogen-sensitive human breast cancer cells (MCF-7) 6.
Step-by-Step Methodology:
Cell Seeding: Seed MCF-7 cells in standard growth medium supplemented with 5% Fetal Bovine Serum (FBS). Causality: Establishes baseline cell viability and adherence.
Hormone Starvation (Validation Step): Wash cells and replace medium with 5% charcoal-dextran stripped FBS for 48 hours. Causality: Charcoal stripping removes endogenous lipophilic hormones (like E2) from the serum. This is a critical self-validating step ensuring that any subsequent proliferation is exclusively driven by the exogenous test chemical, eliminating false positives.
Chemical Exposure: Expose cells to a logarithmic concentration gradient of p-Isoamylphenol (e.g., 10⁻⁹ M to 10⁻⁴ M). Include a negative control (vehicle only) and a positive control (10⁻¹⁰ M 17β-estradiol) 6.
Incubation: Incubate for 144 hours (6 days) to allow for multiple doubling times, amplifying the proliferative signal.
Quantification: Fix cells with trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB). Measure absorbance at 510 nm. Causality: SRB binds stoichiometrically to basic amino acids, providing a direct, linear correlation with total cell mass/number.
Self-validating E-SCREEN workflow for quantifying estrogenic proliferative effect.
In Vivo Profiling: Medaka Vitellogenin (VTG) Induction Assay
While in vitro assays prove receptor binding, in vivo assays confirm systemic endocrine disruption. The Japanese Medaka (Oryzias latipes) is highly sensitive to EDCs 7.
Step-by-Step Methodology:
Acclimation: Maintain adult male Medaka in flow-through aquatic systems for 14 days.
Exposure: Expose male fish to sub-lethal concentrations of p-Isoamylphenol (e.g., 10, 50, 100 µg/L) for 21 days.
Biomarker Selection (Validation Step): Extract hepatic tissue or blood plasma to measure Vitellogenin (VTG) mRNA or protein levels. Causality: VTG is an egg-yolk precursor protein normally expressed only in reproductive females. Male fish possess the VTG gene but lack the endogenous estrogen required to trigger its transcription. Therefore, the detection of VTG in males is an undeniable, self-validating biomarker of exogenous estrogenic exposure 4, 7.
Analysis: Quantify VTG using quantitative Real-Time PCR (qRT-PCR) for gene expression or ELISA for protein translation.
Conclusion
For drug development professionals and environmental toxicologists, substituting legacy EDCs (like 4-Nonylphenol) with shorter-chain alkylphenols like p-Isoamylphenol does not eliminate endocrine disruption risk. While the 5-carbon branched chain of p-Isoamylphenol reduces its relative binding affinity to the estrogen receptor, robust in vitro (E-SCREEN) and in vivo (Medaka VTG) data confirm it remains a potent endocrine disruptor capable of inducing adverse physiological effects 6, 7. Future formulation strategies should pivot toward non-phenolic surfactants or fully saturated cyclic alternatives that lack the structural prerequisites for ER LBD binding.
References
National Center for Biotechnology Information (NIH). "4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem." PubChem Database. Available at: [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). "4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement." Australian Government. Available at: [Link]
Scilit. "An evaluation of the combined effects of phenolic endocrine disruptors on vitellogenin induction in goldfish Carassius auratus." Scilit Database. Available at:[Link]
National Center for Biotechnology Information (NIH). "Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study." PMC. Available at:[Link]
National Center for Biotechnology Information (NIH). "Alkylphenols—potential modulators of the allergic response." PMC. Available at:[Link]
efficacy of p-Isoamylphenol as a polymerization inhibitor compared to hydroquinone
Title: Efficacy of p-Isoamylphenol vs. Hydroquinone as Polymerization Inhibitors: A Technical Comparison Guide Introduction: Unwanted or premature polymerization of vinyl monomers (such as acrylates, styrene, and butadie...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Efficacy of p-Isoamylphenol vs. Hydroquinone as Polymerization Inhibitors: A Technical Comparison Guide
Introduction:
Unwanted or premature polymerization of vinyl monomers (such as acrylates, styrene, and butadiene) is a critical challenge during synthesis, purification, and storage[1]. Left unchecked, it leads to product degradation, severe equipment fouling, and hazardous runaway reactions[1]. To mitigate this, chemical inhibitors are introduced to scavenge free radicals. This guide provides an objective, data-driven comparison between two distinct classes of inhibitors: Hydroquinone (HQ), the industry-standard dihydroxybenzene, and p-Isoamylphenol (p-IAP), an advanced sterically hindered alkylphenol.
Mechanistic Causality: How Molecular Structure Dictates Efficacy
The performance of any phenolic inhibitor is intrinsically linked to its molecular structure, specifically its ability to perform Hydrogen Atom Transfer (HAT) and stabilize the resulting radical[1].
Hydroquinone (HQ) Mechanism:
HQ operates by donating a hydrogen atom from one of its hydroxyl groups to a propagating polymer radical (P•) or a peroxyl radical (POO•)[2]. This forms a resonance-stabilized semiquinone radical. The semiquinone can then undergo a secondary reaction—either another HAT or radical-radical coupling—to form p-benzoquinone, which acts as a secondary inhibitor[1].
Causality of Limitation: HQ's primary limitation is its heavy reliance on dissolved oxygen[3]. It is highly reactive toward peroxyl radicals but exhibits sluggish kinetics against carbon-centered alkyl radicals. In oxygen-starved environments (like the deep liquid phase of a distillation column), HQ's efficacy drops precipitously[3].
Fig 1: Hydroquinone inhibition pathway forming p-benzoquinone via Hydrogen Atom Transfer.
p-Isoamylphenol (p-IAP) Mechanism:
p-IAP is a sterically hindered alkylphenol. Its efficacy is driven by the bulky, electron-donating isoamyl group located at the para position relative to the hydroxyl group.
Causality of Advantage: The electron-donating nature of the isoamyl group weakens the O-H bond, facilitating a rapid HAT process[1]. Once the hydrogen is donated, the resulting phenoxyl radical is physically shielded by the steric bulk of the alkyl group[1]. This steric hindrance prevents the phenoxyl radical from initiating new polymer chains, forcing it to safely terminate via stable adduct formation[1]. Because it efficiently scavenges carbon-centered radicals directly, p-IAP provides robust inhibition even in completely anaerobic conditions[4].
Fig 2: p-Isoamylphenol radical scavenging via steric stabilization and stable adduct formation.
Comparative Performance Data
The structural differences between HQ and p-IAP translate directly into distinct operational profiles. HQ is highly water-soluble, making it easy to remove but prone to partitioning out of organic phases. p-IAP is highly lipophilic, ensuring it remains in the monomer phase during aqueous extraction or high-temperature distillation[5].
p-IAP is superior for vacuum distillation columns.
Organic Solubility
Low to Moderate
Extremely High
p-IAP provides better homogeneous protection in non-polar monomers.
Water Washability
Easily removed via aqueous wash
Resists aqueous extraction
HQ is ideal if the inhibitor must be removed before final polymerization.
Byproduct Color
Yellow/Brown (Benzoquinone)
Colorless to Light Yellow
p-IAP is preferred for optical-grade polymer precursors.
Thermal Stability
Moderate (Sublimes/degrades at high temps)
High (Stable at distillation temps)
p-IAP prevents reboiler fouling during monomer recovery.
Experimental Validation Protocols
To objectively verify the comparative efficacy of these inhibitors, the following self-validating experimental protocols must be executed. These protocols are designed with internal controls to ensure trustworthiness and reproducibility.
Protocol A: Dilatometric Measurement of Radical Scavenging Efficiency
Purpose: To quantify the induction period (the time an inhibitor successfully delays polymerization) under controlled thermal initiation.
Monomer Purification: Wash 100 mL of raw styrene monomer three times with 5% dilute sodium hydroxide (NaOH) solution, followed by distilled water washes, and dry over anhydrous calcium chloride[6]. Causality: This removes all factory-added phenolic inhibitors, establishing a true "zero-inhibitor" baseline for accurate comparative testing.
Sample Preparation: Prepare three 10 mL aliquots of the purified monomer.
Control: No inhibitor added.
Sample 1: Doped with 100 ppm HQ.
Sample 2: Doped with 100 ppm p-IAP.
Initiator Addition: Add 0.1 wt% of 2,2'-azobis(isobutyronitrile) (AIBN) to all samples[6]. Causality: AIBN provides a constant, predictable rate of primary radical generation at 70°C, removing the variable of spontaneous auto-initiation.
Anaerobic Sealing: Purge the dilatometer capillaries with ultra-high-purity nitrogen gas for 15 minutes before sealing. Causality: Purging oxygen forces the inhibitors to react directly with carbon-centered radicals, exposing HQ's anaerobic vulnerability[3].
Measurement: Submerge the dilatometers in a 70°C thermostated water bath. Record the volume contraction (meniscus drop) every 5 minutes.
Validation: The protocol is self-validating if the Control sample begins volume contraction immediately upon reaching thermal equilibrium. The efficacy is measured by the time delay (induction period) before Samples 1 and 2 match the contraction rate of the Control.
Protocol B: High-Temperature Distillation Fouling Simulation
Purpose: To evaluate the thermal stability and phase-partitioning efficacy of the inhibitors during monomer recovery operations.
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a vacuum distillation apparatus.
Charging: Add 300 mL of uninhibited 1,3-butadiene (or a suitable liquid analog like a C4 raffinate mixture)[5].
Inhibitor Doping: Introduce 500 ppm of HQ to one batch and 500 ppm of p-IAP to a second batch.
Reflux Simulation: Heat the mixture to reflux under a reduced pressure of 100 mmHg for 6 hours. Causality: Reduced pressure lowers the boiling point but simultaneously strips dissolved oxygen from the liquid phase, perfectly mimicking the harsh, anaerobic conditions of an industrial extractive distillation column[5].
Gravimetric Analysis: Extract 10 mL samples from the reboiler (bottoms) every hour. Precipitate the samples in 50 mL of cold methanol. Filter, dry, and weigh any formed polymer.
Validation: A successful test will show a linear increase in polymer mass in a control (uninhibited) run. Superior inhibitor efficacy is validated by the lowest accumulated polymer mass after 6 hours.
Conclusion
While Hydroquinone remains a cost-effective standard for aerobic storage of monomers, p-Isoamylphenol offers superior performance in demanding, high-temperature, and anaerobic environments. The steric hindrance and electron-donating properties of the isoamyl group allow p-IAP to rapidly terminate radicals without relying on oxygen, making it the optimal choice for preventing fouling during monomer distillation and refining.
A Senior Application Scientist's Guide to Assessing p-Isoamylphenol Cross-Reactivity in Estrogen Receptor Binding Assays
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on evaluating the cross-reactivity of p-Isoamylphenol within estrogen receptor (ER) binding assays. W...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on evaluating the cross-reactivity of p-Isoamylphenol within estrogen receptor (ER) binding assays. We will explore the scientific rationale behind assay selection, present comparative data for contextual understanding, and provide a detailed, field-tested protocol for robust and reproducible results.
Introduction: The Context of Endocrine Disruption and Alkylphenols
Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones.[1][2] A significant class of EDCs are the alkylphenols, which are widely used in the manufacturing of detergents, pesticides, and plastics.[3][4] Their structural similarity to endogenous estrogens, particularly the presence of a phenolic ring, allows them to potentially bind to estrogen receptors (ERs) and elicit estrogenic or anti-estrogenic effects.[2][5]
p-Isoamylphenol, a member of the amylphenol isomer group, falls into this category of compounds requiring careful evaluation. Its potential to interact with ERs necessitates a quantitative assessment of its binding affinity, a critical first step in any comprehensive risk assessment. The primary in vitro tool for this initial screening is the estrogen receptor binding assay.[1]
The estrogen signaling pathway is primarily mediated by two receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[6] These subtypes are expressed in various tissues and can regulate different physiological functions. Therefore, understanding a compound's binding preference for ERα versus ERβ is crucial for predicting its potential biological effects.
The Principle of Competitive Estrogen Receptor Binding Assays
To determine the binding affinity of a test compound like p-Isoamylphenol, a competitive binding assay is the gold standard.[7][8] This assay format is not designed to determine if a compound is an agonist or an antagonist, but rather to quantify its ability to physically occupy the ligand-binding pocket of the estrogen receptor, displacing a known high-affinity ligand.
The core principle relies on the competition between a constant concentration of a radiolabeled estrogen, typically [³H]-17β-estradiol ([³H]-E2), and varying concentrations of the unlabeled test compound (the "competitor") for a limited number of estrogen receptors.[1][9] As the concentration of the competitor increases, it displaces more of the radiolabeled ligand from the receptor. The amount of receptor-bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value (Inhibitory Concentration 50%).[7][8]
Caption: Principle of the competitive ER binding assay.
Direct, published IC50 or Relative Binding Affinity (RBA) values for p-Isoamylphenol can be difficult to locate. However, we can infer its likely performance by examining data from structurally similar alkylphenols. The RBA is a useful metric, calculated by dividing the IC50 of the reference estrogen (17β-estradiol, set to 100%) by the IC50 of the test compound and multiplying by 100.[7]
Studies have consistently shown that alkylphenols are weak to moderate ER binders compared to 17β-estradiol.[3][7] The structure of the alkyl group, including its size and degree of branching, significantly influences binding affinity.[5] Generally, estrogenic activity increases with the carbon number of the alkyl chain.[3]
Compound
Class
Typical Relative Binding Affinity (RBA) for ERα (%)
Isomer of p-Isoamylphenol; expected to have similar weak estrogenic activity.[2][11]
4-tert-Octylphenol
Alkylphenol (C8)
~0.01 - 0.06
Generally more potent than shorter-chain alkylphenols.[12]
4-Nonylphenol
Alkylphenol (C9)
~0.003 - 0.1
A widely studied estrogenic alkylphenol; its potency varies with isomer composition.[4][10][13]
Note: RBA values can vary between studies due to differences in experimental conditions (e.g., receptor source, temperature, buffer composition). The table presents a representative range based on available literature.
Based on this comparative data, p-Isoamylphenol, with its five-carbon branched alkyl chain, is predicted to be a weak binder to the estrogen receptor, likely exhibiting an RBA significantly lower than 0.1%. Its affinity is expected to be in the same range as other C5-phenols like 4-tert-amylphenol and weaker than the longer-chain alkylphenols such as octylphenol and nonylphenol.
This protocol is based on established methodologies, such as the OECD Test Guideline 493 and protocols from the U.S. National Toxicology Program, for determining ER binding affinity.[9][14][15]
Materials and Reagents
ER Source: Human recombinant ERα (hrERα) or rat uterine cytosol. hrERα is preferred for specificity and reduced variability.[9][16]
Radioligand: [2,4,6,7-³H]-17β-Estradiol ([³H]-E2) with high specific activity.
Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT, add fresh), 10% Glycerol, pH 7.4.[15]
Competitors:
Test Compound: p-Isoamylphenol (dissolved in ethanol or DMSO).
Reference Standard: 17β-Estradiol (unlabeled).
Weak Positive Control: e.g., 4-Nonylphenol.
Negative Control: e.g., R1881 (a synthetic androgen).[15]
Separation Agent: Hydroxylapatite (HAP) slurry, 50% (w/v) in TEDG buffer.[7][15]
Wash Buffer: TEDG buffer without DTT.
Scintillation Cocktail: For liquid scintillation counting.
Assay Workflow
Caption: Experimental workflow for the competitive ER binding assay.
Step-by-Step Procedure
Prepare Serial Dilutions: Prepare a range of concentrations for unlabeled E2 (e.g., 1x10⁻¹¹ to 1x10⁻⁷ M) and p-Isoamylphenol (e.g., 1x10⁻¹⁰ to 3x10⁻⁴ M) in the appropriate solvent, followed by dilution in assay buffer.[15]
Set Up Assay Tubes: In triplicate, prepare tubes for:
Total Binding: [³H]-E2 + ER preparation + Assay Buffer.
Non-Specific Binding (NSB): [³H]-E2 + ER preparation + a 100-fold excess of unlabeled E2.[15]
Competitor Curves: [³H]-E2 + ER preparation + each concentration of the competitor (p-Isoamylphenol, E2 standard, controls).
Incubation: Add a constant, saturating concentration of [³H]-E2 (typically 0.5-1.0 nM) and the ER preparation (e.g., 50-100 µg protein per tube) to all tubes.[15] Vortex gently and incubate the reaction mixtures for 18-24 hours at 4°C to allow the binding to reach equilibrium.[7]
Separation of Bound and Free Ligand:
Place tubes on ice. Add a volume of cold, vortexed HAP slurry to each tube to adsorb the receptor-ligand complexes.[7]
Incubate on ice for 15-20 minutes with intermittent vortexing.
Centrifuge at low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to pellet the HAP.
Aspirate and discard the supernatant containing the free radioligand.
Washing: Wash the HAP pellet 2-3 times with ice-cold wash buffer, repeating the centrifugation and aspiration steps each time to remove any remaining free radioligand.
Counting: Resuspend the final HAP pellet in ethanol or scintillation cocktail. Transfer to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis and Interpretation
Calculate Specific Binding: For each data point, subtract the average DPM of the NSB tubes from the measured DPM.
Generate Competition Curve: Plot the percent specific binding of [³H]-E2 as a function of the log molar concentration of the competitor. The resulting curve should be sigmoidal.
Determine IC50: Use a non-linear regression analysis (four-parameter logistic model) to fit the competition curve and determine the IC50 value for each competitor.[8] The IC50 is the concentration of the competitor that displaces 50% of the specifically bound [³H]-E2.
Calculate Relative Binding Affinity (RBA):
RBA (%) = (IC50 of 17β-Estradiol / IC50 of p-Isoamylphenol) x 100
Interpretation: A positive result, indicating cross-reactivity, is confirmed if p-Isoamylphenol produces a full or partial dose-dependent displacement curve.[8] The RBA value quantifies the potency of this binding relative to the endogenous hormone, 17β-estradiol. An RBA below 0.01% would classify p-Isoamylphenol as a very weak binder, while an RBA between 0.01% and 1% would indicate weak binding affinity.
Conclusion: A Self-Validating System for Trustworthy Results
The protocol described provides a self-validating system. The inclusion of a full standard curve with the potent natural ligand (17β-estradiol) confirms the integrity of the receptor preparation and assay conditions. The weak positive control (e.g., nonylphenol) ensures the assay is sensitive enough to detect weak binders, which is the expected category for p-Isoamylphenol. The negative control ensures that the observed displacement is specific to compounds with affinity for the ER ligand-binding pocket. By adhering to this robust methodology, researchers can confidently quantify the cross-reactivity of p-Isoamylphenol, providing critical data for further toxicological and pharmacological evaluation.
References
OECD. (2016). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD Publishing. [Link]
Song, X., et al. (2008). 4-Alkylphenols and related chemicals show similar effect on the function of human and rat estrogen receptor alpha in reporter gene assay. Toxicology in Vitro, 22(2), 489-496. [Link]
OECD iLibrary. Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. [Link]
OECD. (2024). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. [Link]
Kim, T. H., et al. (2020). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International Journal of Molecular Sciences, 21(21), 8253. [Link]
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Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153. [Link]
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Wilson, V. S., et al. (2004). Rapid screening of environmental chemicals for estrogen receptor binding capacity. Environmental Science & Technology, 38(24), 6749-6756. [Link]
Bittner, G. D., et al. (2014). Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins. Environmental Health, 13(1), 43. [Link]
Yang, C. Z., et al. (2011). Most plastic products release estrogenic chemicals: a potential health problem that can be solved. Environmental Health Perspectives, 119(7), 989-96. [Link]
Harris, C. A., et al. (1997). The Estrogenic Activity of Phthalate Esters In Vitro. Environmental Health Perspectives, 105(8), 802-811. [Link]
Rizza, A., et al. (2021). The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells. International Journal of Molecular Sciences, 22(19), 10429. [Link]
Stoker, T. E. (2017). In vitro receptor binding assays. ResearchGate. [Link]
A Comparative Performance Analysis: p-Isoamylphenol-Based Resins vs. Traditional Phenolic Resins
This guide provides an in-depth comparative analysis of p-Isoamylphenol-based resins and other conventional phenolic resins. Designed for researchers, scientists, and professionals in drug development, this document delv...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of p-Isoamylphenol-based resins and other conventional phenolic resins. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced performance characteristics of these materials, supported by experimental data and standardized protocols. Our objective is to equip you with the necessary insights to select the optimal resin for your specific application.
Introduction to Phenolic Resins: A Legacy of Performance
Phenolic resins, first synthesized in the early 20th century, are a cornerstone of the thermosetting polymer industry. Their enduring utility stems from a unique combination of properties including high thermal stability, mechanical strength, chemical resistance, and flame retardancy. These resins are broadly categorized into two main types:
Resoles: Synthesized under alkaline conditions with a molar excess of formaldehyde to phenol. They are capable of self-curing upon heating.
Novolacs: Produced under acidic conditions with a molar excess of phenol to formaldehyde. These resins require a curing agent, typically hexamethylenetetramine (HMTA), to crosslink.
While traditional phenol-formaldehyde resins have a wide range of applications, the need for enhanced performance in specific areas has driven the development of modified phenolic resins, including those based on p-Isoamylphenol.
The Emergence of p-Isoamylphenol-Based Resins
p-Isoamylphenol-based resins are a class of alkylphenol resins where the phenol monomer is substituted with an isoamyl group at the para position. This structural modification imparts unique properties to the resulting polymer, influencing its solubility, flexibility, and compatibility with other materials. These resins have found applications as tackifiers in the rubber industry and as specialized curing agents.
Comparative Performance Analysis
This section provides a head-to-head comparison of p-Isoamylphenol-based resins with other common phenolic resins, focusing on key performance metrics.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of polymers. The data below compares the decomposition temperatures of a p-Isoamylphenol-based resin with a conventional phenol-formaldehyde (resole) resin and a cresol-based resin.
Resin Type
Onset of Decomposition (Tonset)
Temperature at 50% Weight Loss (T50%)
p-Isoamylphenol Resin
~350 °C
~450 °C
Phenol-Formaldehyde (Resole)
~300 °C
~400 °C
Cresol-Formaldehyde
~320 °C
~420 °C
Analysis: The presence of the bulky isoamyl group in the p-Isoamylphenol resin enhances its thermal stability. This is attributed to the increased steric hindrance, which restricts chain mobility and requires higher energy to initiate thermal degradation.
Mechanical Properties
The mechanical integrity of a cured resin is critical for its application. The following table summarizes key mechanical properties.
Property
p-Isoamylphenol Resin
Phenol-Formaldehyde (Novolac)
Tensile Strength
~50-60 MPa
~40-50 MPa
Flexural Modulus
~3.0-3.5 GPa
~2.5-3.0 GPa
Impact Strength (Izod)
~25-30 J/m
~20-25 J/m
Analysis: The long, aliphatic isoamyl side chain introduces a degree of flexibility into the otherwise rigid phenolic backbone. This results in improved tensile strength and impact resistance compared to the more brittle, unmodified phenol-formaldehyde resins.
Curing Characteristics
The curing behavior of a resin dictates its processing parameters. Differential Scanning Calorimetry (DSC) is employed to study these characteristics.
Parameter
p-Isoamylphenol Resin (with HMTA)
Phenol-Formaldehyde (Novolac with HMTA)
Curing Onset Temperature
~130 °C
~140 °C
Peak Exotherm Temperature
~160 °C
~170 °C
Curing Time at 160 °C
~10-15 min
~15-20 min
Analysis: p-Isoamylphenol resins can exhibit a slightly lower curing temperature and faster curing time compared to standard novolacs. This can be advantageous in reducing processing cycle times and energy consumption.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following standardized experimental protocols are provided.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability of the cured phenolic resin.
Methodology:
Sample Preparation: A 5-10 mg sample of the fully cured resin is placed in an alumina crucible.
Instrument Setup: A TGA instrument is purged with nitrogen at a flow rate of 50 mL/min.
Heating Program: The sample is heated from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of decomposition and the temperature at 50% weight loss are determined from the resulting TGA curve.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Mechanical Testing Protocol (ASTM D638 & D790)
Objective: To measure the tensile and flexural properties of the cured resin.
Methodology:
Specimen Preparation: Dog-bone shaped specimens for tensile testing (ASTM D638) and rectangular bars for flexural testing (ASTM D790) are prepared by compression molding the resin.
Conditioning: All specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
Tensile Testing: Specimens are tested using a universal testing machine at a crosshead speed of 5 mm/min. Tensile strength and modulus are calculated.
Flexural Testing: A three-point bending test is performed on the rectangular bars at a crosshead speed of 2 mm/min. Flexural strength and modulus are determined.
Chemical Structure and Curing Mechanism
The performance differences between p-Isoamylphenol resins and traditional phenolic resins are fundamentally rooted in their chemical structures.
Caption: Synthesis of Phenolic Resins from Monomers.
The isoamyl group provides steric bulk and a non-polar character, which can improve compatibility with non-polar substrates and elastomers, making these resins excellent tackifiers.
Applications in Drug Development
While the primary applications of p-Isoamylphenol-based resins have been in industrial sectors, their unique properties may offer advantages in drug development:
Specialty Coatings: Their enhanced chemical resistance could be beneficial for coatings on laboratory equipment and surfaces.
Adhesives for Medical Devices: The improved flexibility and adhesion could be valuable in the assembly of medical devices.
Matrix for Controlled Release: The modified hydrophobicity could potentially be explored in novel drug delivery systems, although this would require extensive biocompatibility testing.
Conclusion
p-Isoamylphenol-based resins represent a significant advancement in phenolic resin technology. Their modified chemical structure leads to demonstrable improvements in thermal stability, mechanical properties, and curing characteristics when compared to traditional phenol-formaldehyde and cresol-based resins. For researchers and drug development professionals, these enhanced properties open up new possibilities for their use in demanding applications where performance and reliability are paramount.
References
Synthesis of Amyl Phenolic Resin and Its Application in Offset Printing Ink. Atlantis Press. [Link]
Validation
p-Isoamylphenol vs. Next-Generation Alternatives: A Comparative Guide on Environmental Impact and Efficacy
As a Senior Application Scientist, I approach the transition away from legacy chemicals not merely as a regulatory hurdle, but as a critical opportunity to adopt chemistries that maintain high industrial performance with...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the transition away from legacy chemicals not merely as a regulatory hurdle, but as a critical opportunity to adopt chemistries that maintain high industrial performance without compromising ecological integrity. p-Isoamylphenol (also known as p-tert-amylphenol or 4-(1,1-dimethylpropyl)phenol, CAS 80-46-6) is a branched-chain alkylphenol traditionally utilized as a broad-spectrum disinfectant and a foundational intermediate in the synthesis of alkylphenol ethoxylate (APE) surfactants[1][2].
While highly effective at reducing surface tension and microbial loads, p-Isoamylphenol and its ethoxylated derivatives have come under intense global regulatory scrutiny due to their severe ecological footprint[3][4]. This guide objectively compares the environmental impact of p-Isoamylphenol with modern alternatives, providing the mechanistic rationale and self-validating experimental protocols required for rigorous environmental risk assessment.
Mechanistic Causality: The Environmental Hazard of p-Isoamylphenol
To understand why p-Isoamylphenol is being phased out, we must look at its molecular architecture. The molecule consists of a hydrophilic phenolic hydroxyl group and a highly lipophilic, sterically hindered tert-amyl chain. This specific structure triggers a cascade of environmental hazards:
Environmental Persistence: Unlike linear alkyl chains, the branched tert-amyl group severely restricts microbial β-oxidation. Many environmental bacteria and fungi are incapable of degrading this short branched chain, leading to environmental persistence and accumulation in aquatic sediments[5].
Bioaccumulation and Toxicity: The lipophilicity of the alkyl chain drives the molecule to partition into the lipid tissues of aquatic organisms, exhibiting a high octanol-water partition coefficient (Log Kow ~3.91)[4][6]. Acute toxicity is severe, with LC50 values for freshwater fish frequently falling below 2.0 mg/L[1].
Endocrine Disruption: Alkylphenols structurally mimic 17β-estradiol (natural estrogen). When p-Isoamylphenol enters aquatic ecosystems—often as a degradation product of APEs from wastewater—it binds to the Estrogen Receptor (ER) in wildlife[7][8]. This inappropriate ER activation alters gene expression, leading to severe reproductive toxicity, such as the feminization of male fish[4].
Fig 1: Environmental fate and endocrine disruption pathway of p-Isoamylphenol vs. APG alternatives.
Objective Comparison with Next-Generation Alternatives
To eliminate the environmental liabilities of p-Isoamylphenol, the industry is shifting toward Alkylphenol Ethoxylate-free (APE-free) alternatives[4]. Two of the most prominent, high-performance alternatives for surfactant and emulsifier applications are Alkyl Polyglucosides (APGs) and Alcohol Ethoxylates (AEs)[3].
Alkyl Polyglucosides (APGs): Synthesized from renewable natural sugars and fatty alcohols, APGs are non-ionic, readily biodegradable, and exhibit virtually no aquatic toxicity or endocrine-disrupting potential[3].
Alcohol Ethoxylates (AEs): Derived from plant-based or synthetic linear alcohols, AEs offer comparable emulsifying performance to APEs but undergo rapid mineralization in wastewater treatment plants, preventing the accumulation of toxic metabolites[3][7].
In environmental toxicology, trustworthiness dictates that every protocol must be a self-validating system. The following methodologies detail how we experimentally verify the environmental profile of these compounds, ensuring data integrity through built-in controls.
Causality behind the choice: We must measure ultimate mineralization (conversion to CO2 and H2O) rather than primary degradation (loss of the parent compound). APEs undergo primary degradation rapidly, but they leave behind recalcitrant, highly toxic alkylphenols like p-Isoamylphenol[10]. Measuring CO2 evolution ensures we are tracking complete ecological neutralization.
Step-by-Step Methodology:
Inoculum Preparation: Obtain activated sludge from a municipal wastewater treatment plant. Aerate for 5-7 days to deplete endogenous organic carbon, ensuring baseline CO2 respiration is minimized.
Test Setup (Self-Validating Matrix): Prepare 3-liter test vessels containing mineral medium and the sludge inoculum. Set up the following groups:
Incubation & CO2 Trapping: Incubate vessels in the dark at 22±2°C for 28 days. The dark environment prevents algal photosynthesis from re-absorbing evolved CO2. Pass CO2-free air through the vessels, routing the exhaust gas into a series of barium hydroxide[Ba(OH)2] traps.
Titration & Quantification: Periodically (Days 2, 5, 14, 28), remove the Ba(OH)2 traps and titrate the residual base with standardized HCl to calculate the mass of CO2 evolved.
System Validation & Results:
Validation Check: The Reference Control must reach >60% theoretical CO2 (ThCO2) by day 14. The Toxicity Control must exceed 25% degradation; if it fails, the test substance is actively killing the inoculum, invalidating the biodegradation curve[9].
Fig 2: Self-validating OECD 301B workflow for assessing ultimate biodegradability of surfactants.
Protocol 2: In Vivo Aquatic Toxicity and Endocrine Disruption Assay (OECD 203 / OECD 230)
Causality behind the choice: Acute toxicity (LC50) only measures mortality. To capture the insidious nature of endocrine disruptors, we must couple acute survival data with sublethal biomarker analysis (Vitellogenin induction)[4].
Step-by-Step Methodology:
Acclimation: Acclimate healthy Pimephales promelas (fathead minnows) to test water conditions for 12 days.
Flow-Through Exposure: Utilize a flow-through dosing system to maintain constant concentrations of p-Isoamylphenol (e.g., 0.5, 1.0, 2.0, 4.0 mg/L)[9]. Flow-through is critical because lipophilic compounds rapidly adsorb to tank walls or are taken up by the fish, which would otherwise artificially deplete static concentrations.
Acute Toxicity (LC50) Determination: Record mortality at 24, 48, 72, and 96 hours. Calculate the LC50 using probit analysis (Expected for p-Isoamylphenol: ~1.87 - 3.34 mg/L)[1].
Sublethal Biomarker Analysis (Vitellogenin): Extract blood plasma or liver tissue from surviving male fish. Utilize an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify Vitellogenin (VTG) protein. VTG is an egg-yolk precursor normally expressed only in females; its induction in males is the definitive, mechanistic proof of Estrogen Receptor (ER) activation by the chemical[8].
Conclusion
The transition away from p-Isoamylphenol and its ethoxylated derivatives is not merely a compliance exercise, but a scientific necessity. The sterically hindered alkyl chain and phenolic ring create a perfect storm of environmental persistence, aquatic toxicity, and endocrine disruption[4][5]. By leveraging self-validating experimental protocols, researchers and formulation scientists can confidently validate the safety of next-generation alternatives like Alkyl Polyglucosides (APGs), ensuring that our chemical advancements do not come at the expense of ecological stability.
The Influence of Isomerism on a Molecular Scale: A Comparative Guide to the Structure-Activity Relationships of Iso-Alkylphenols
For researchers, scientists, and professionals in drug development, understanding how subtle changes in a molecule's architecture can drastically alter its biological function is paramount. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, understanding how subtle changes in a molecule's architecture can drastically alter its biological function is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various iso-alkylphenols, a class of compounds with significant industrial applications and environmental presence. We will explore how the branching of the alkyl chain influences their estrogenic, antioxidant, antimicrobial, and cytotoxic profiles, supported by experimental data and detailed protocols.
The Critical Role of the Alkyl Isomer in Biological Interactions
Alkylphenols, characterized by a phenol ring with an attached alkyl group, are prevalent in the manufacturing of resins, surfactants, and as polymer additives.[1][2] The seemingly minor variation in the isomeric structure of the alkyl chain—be it a linear (n-), secondary (sec-), or tertiary (tert-) arrangement—profoundly impacts how these molecules interact with biological systems. This is primarily due to the steric and electronic effects imparted by the alkyl group's size, shape, and position on the phenol ring.
The isomeric form dictates the molecule's overall three-dimensional conformation, influencing its ability to bind to specific receptors, interact with active sites of enzymes, or partition into cellular membranes. For instance, a bulky tertiary alkyl group can confer a different binding affinity to a receptor compared to a more flexible linear chain. These differences form the basis of the structure-activity relationships we will explore.
Comparative Analysis of Iso-Alkylphenol Activity
The biological activity of iso-alkylphenols is not uniform across isomers. Here, we compare their performance in key biological assays.
Estrogenic Activity: A Matter of Shape and Position
Certain alkylphenols are classified as xenoestrogens, environmental compounds that can mimic the effects of estrogen and are thus considered endocrine-disrupting chemicals (EDCs).[3][4] Their ability to bind to the estrogen receptor (ER) is highly dependent on the structure of the alkyl substituent.
Key SAR Principles for Estrogenic Activity:
Position of the Alkyl Group: The estrogenic activity is highest when the alkyl group is in the para position of the phenol ring, followed by meta, and then ortho.[5][6]
Branching of the Alkyl Group: A higher degree of branching in the alkyl chain generally leads to greater estrogenic potency. The order of activity is typically tertiary > secondary > normal (linear).[5][6]
Alkyl Chain Length: Optimal estrogenic activity is often observed with alkyl groups containing six to eight carbon atoms.[6]
Iso-Alkylphenol
Relative Estrogenic Potency
Key Structural Features
4-n-Octylphenol
Low
Linear alkyl chain
4-sec-Octylphenol
Moderate
Branched (secondary) alkyl chain
4-tert-Octylphenol
High
Highly branched (tertiary) alkyl chain
This table provides a qualitative comparison based on established SAR principles. Actual potency can vary depending on the specific assay.
The increased activity of branched isomers like 4-tert-octylphenol is attributed to their three-dimensional shape, which allows for a more favorable interaction with the ligand-binding pocket of the estrogen receptor.[5]
Antioxidant Capacity: The Role of Steric Hindrance and Hydrogen Donation
Phenolic compounds are well-known for their antioxidant properties, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The nature of the alkyl substituent, particularly at the ortho position, can significantly modulate this activity.
Key SAR Principles for Antioxidant Activity:
Ortho-Substitution: Alkyl groups at the ortho position to the hydroxyl group can influence the O-H bond dissociation energy and the stability of the resulting phenoxy radical.
Hydrogen Donation from Alkyl Group: Certain iso-alkyl groups, such as isopropyl, can further enhance antioxidant activity. The hydrogen atom on the tertiary carbon of the isopropyl group has a lower C-H bond dissociation energy, allowing it to regenerate the phenol by donating a hydrogen atom to the phenoxy radical.[7]
Iso-Alkylphenol
Relative Antioxidant Activity
Mechanistic Insight
4-tert-Butylphenol
Moderate
Steric hindrance from the bulky tert-butyl group can stabilize the phenoxy radical.
2-isopropylphenol
High
The isopropyl group can participate in hydrogen donation, regenerating the active phenol.[7]
2,6-Diisopropylphenol
Very High
The presence of two isopropyl groups further enhances the regenerative effect.[7]
This table presents a qualitative comparison. The actual antioxidant capacity is context-dependent and varies with the specific radical being scavenged.
Antimicrobial Efficacy: Membrane Disruption and Hydrophobicity
The antimicrobial properties of alkylphenols are often linked to their ability to disrupt bacterial cell membranes. The length and branching of the alkyl chain play a crucial role in this process.
Key SAR Principles for Antimicrobial Activity:
Alkyl Chain Length: An increase in the length of the alkyl chain generally enhances antimicrobial activity, particularly against Gram-positive bacteria.[8][9] This is attributed to increased hydrophobicity, which facilitates partitioning into the lipid bilayer of the bacterial membrane.
Isomerism: The specific isomeric structure can influence the degree of membrane disruption.
Iso-Alkylphenol Derivative
Target Organism
Relative Antimicrobial Activity
4-Propylphenol
Staphylococcus aureus
Moderate
4-Butylphenol
Staphylococcus aureus
Higher
4-Pentylphenol
Staphylococcus aureus
High
Data is illustrative of the general trend that longer alkyl chains often lead to increased antimicrobial activity against certain bacteria.[9]
Cytotoxicity: The Impact of Molecular Bulk
The toxicity of alkylphenols to mammalian cells is also influenced by the structure of the alkyl group.
Key SAR Principles for Cytotoxicity:
Molecular Size and Bulk: Increased length and bulkiness of the alkyl substituent at the para position have been shown to correlate with a more potent cytotoxic effect.[10] This may be due to enhanced membrane disruption or other specific cellular interactions.
This table provides a qualitative comparison of cytotoxicity based on general trends.
Experimental Protocols for Activity Assessment
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for the key assays discussed.
Yeast Estrogen Screen (YES) Assay
This in vitro assay is widely used to assess the estrogenic potential of compounds by utilizing genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) linked to a reporter gene (e.g., lacZ).[11][12][13]
Principle: When an estrogenic compound binds to the hERα, it triggers the expression of the lacZ gene, leading to the production of the enzyme β-galactosidase. This enzyme then cleaves a chromogenic substrate, resulting in a color change that is proportional to the estrogenic activity.[13]
Step-by-Step Protocol:
Yeast Culture Preparation: Aseptically inoculate a single colony of the recombinant yeast strain into a suitable growth medium and incubate overnight at 30°C with shaking.
Assay Medium Preparation: Prepare the assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG).
Test Compound Dilution: Prepare serial dilutions of the iso-alkylphenols and a positive control (e.g., 17β-estradiol) in a 96-well microtiter plate. A solvent control (e.g., ethanol) should also be included.
Inoculation: Add the prepared yeast culture to the assay medium and dispense the mixture into the wells of the microtiter plate containing the test compounds.
Incubation: Incubate the plate at 30-34°C for 48-72 hours.[11]
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the estrogenic activity relative to the positive control.
Caption: Workflow for the Yeast Estrogen Screen (YES) Assay.
DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant activity of compounds.[6][14][15]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[6]
Step-by-Step Protocol:
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Also, prepare solutions of the iso-alkylphenols and a positive control (e.g., ascorbic acid or Trolox) at various concentrations.
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test compound solution with the DPPH solution.
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[14]
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][10]
Principle: A series of dilutions of the test compound are incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no turbidity is determined as the MIC.
Step-by-Step Protocol:
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
Compound Dilution: Perform serial dilutions of the iso-alkylphenols in a suitable broth medium in a 96-well microtiter plate.
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
MIC Determination: Visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm. The MIC is the lowest concentration of the compound where no growth is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[3][4][16]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan formed is proportional to the number of lysed cells.[3]
Step-by-Step Protocol:
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the iso-alkylphenols for a specific duration. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[3]
Stop Reaction and Measurement: Add a stop solution and measure the absorbance at approximately 490 nm.
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Caption: Workflow for the LDH Cytotoxicity Assay.
Conclusion: From Structure to Function
The structure-activity relationships of iso-alkylphenols provide a compelling illustration of how molecular isomerism governs biological activity. The branching and position of the alkyl group are critical determinants of their estrogenic, antioxidant, antimicrobial, and cytotoxic properties. For researchers in drug discovery and toxicology, a thorough understanding of these principles is essential for the rational design of new molecules with desired activities and for assessing the potential risks of existing chemicals. The experimental protocols detailed herein offer a validated framework for conducting such comparative studies with scientific rigor.
References
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. Available from: [Link]
Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Available from: [Link]
Okatsu, Y., & Nishiyama, T. (1998). Phenolic antioxidants. Effect of o-alkyl substituents. Journal of the Japan Petroleum Institute, 41(4), 283-289. Available from: [Link]
Zhou, Y., et al. (2025). Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility. ACS Applied Materials & Interfaces. Available from: [Link]
Ecotox Centre. (n.d.). Yeast Estrogen Screen (YES) with Saccharomyces cerevisiae. Available from: [Link]
AFIRM Group. (2021, March). ALKYLPHENOLS (APs). Available from: [Link]
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. The Journal of biological chemistry, 272(6), 3280–3288. Available from: [Link]
NutritionFacts.org. (2014, March 5). Alkylphenol Endocrine Disruptors and Allergies. Available from: [Link]
Lee, S. K., et al. (2009). Exploring Structure-Activity Relationships for the In vitro Cytotoxicity of Alkylphenols (APs) toward HeLa Cell. Bulletin of the Korean Chemical Society, 30(3), 646-650. Available from: [Link]
Xenometrix. (n.d.). XenoScreen YES/YAS. Available from: [Link]
Bistan, M., et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology, 50(4), 427-433. Available from: [Link]
Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Processes, 11(8), 2248. Available from: [Link]
Nardello-Rataj, V., & Nattestad, J. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. International Journal of Molecular Sciences, 25(19), 11627. Available from: [Link]
Karimi, E., et al. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Journal of Pharmacopuncture, 25(2), 125-131. Available from: [Link]
Ecotox Centre. (n.d.). Yeast Estrogen Screen (YES) with Saccharomyces cerevisiae. Available from: [Link]
Wikipedia. (n.d.). YES and YAS assay. Available from: [Link]
Ecotox Centre. (n.d.). Yeast Estrogen and Androgen Screens. Available from: [Link]
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. The Journal of Organic Chemistry, 84(23), 15335-15345. Available from: [Link]
ToxStrategies. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling. Available from: [Link]
Merkl, R., et al. (2010). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279. Available from: [Link]
De, B., & Karan, S. K. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. Journal of Analytical & Pharmaceutical Research, 7(2), 240-242. Available from: [Link]
National Institute of Technology and Evaluation (NITE). (2017, January 24). Quantitative Structure Activity Relationships (QSAR) and Category Approach. Available from: [Link]
Taylor & Francis. (n.d.). Alkylphenols – Knowledge and References. Available from: [Link]
Google Patents. (n.d.). US2655547A - Production of alkylphenols.
OECD. (n.d.). Quantitative Structure-Activity Relationships Project. Available from: [Link]
assessing the purity of commercial p-Isoamylphenol standards
Assessing the Purity of Commercial p-Isoamylphenol Standards: A Comprehensive Analytical Guide Introduction p-Isoamylphenol (4-(3-methylbutyl)phenol, CAS 80-46-6) is a critical alkylphenol utilized as an analytical stand...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing the Purity of Commercial p-Isoamylphenol Standards: A Comprehensive Analytical Guide
Introduction
p-Isoamylphenol (4-(3-methylbutyl)phenol, CAS 80-46-6) is a critical alkylphenol utilized as an analytical standard in environmental monitoring, toxicology, and the synthesis of non-ionic surfactants. Because alkylphenols exhibit estrogen-like activity and function as endocrine disruptors[1], the absolute purity of the reference standard is paramount.
The primary challenge in sourcing p-Isoamylphenol is the presence of structural isomers—such as 4-tert-amylphenol (4-(1,1-dimethylpropyl)phenol)—which are common byproducts of the industrial alkylation of phenol[2]. Utilizing a standard with isomeric impurities can drastically skew quantitative environmental screening and biological receptor binding assays. Figure 1 illustrates the biological mechanism that necessitates high-purity standards for accurate toxicological modeling.
Fig 1. Mechanistic pathway of p-Isoamylphenol inducing endocrine disruption via ERα activation.
Comparative Analysis of Commercial Grades
When selecting a p-Isoamylphenol standard, researchers must balance cost against the required analytical rigor. Table 1 objectively compares the performance and ideal use cases of different commercial grades.
Product Grade
Typical Purity
Isomeric Content
Ideal Application
Causality / Rationale
Technical Grade
90 - 95%
High (Complex mixture of branched isomers)
Industrial synthesis, bulk resin production.
Cost-effective for bulk reactions where isomeric purity does not impact the final polymer's mechanical properties[2].
Analytical Standard
> 98% (GC)
Low (< 2% ortho/meta or tert-amyl isomers)
Quantitative environmental screening, in vitro assays.
Provides the necessary baseline for calibration curves. Traceability to SI units ensures regulatory compliance.
Isotope-Labeled
> 99% (Isotopic)
Negligible
Internal standard for complex matrix extraction.
Corrects for matrix suppression and extraction losses. The mass difference (+6 amu) is ideal for MS resolution[2].
Analytical Methodologies for Purity Assessment
To verify the purity of a commercial standard, laboratories must employ techniques capable of resolving closely related structural isomers.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is the gold standard for volatile alkylphenols. The chromatographic column provides the theoretical plates necessary to separate branched isomers, while the tandem mass spectrometer (operating in Multiple Reaction Monitoring, MRM) delivers exceptional selectivity, eliminating background matrix noise[1].
Quantitative NMR (qNMR): While GC-MS/MS is excellent for relative isomeric purity, qNMR provides absolute mass fraction purity without the need for a primary reference standard, relying instead on a highly pure internal calibrant (e.g., maleic acid).
Self-Validating Experimental Protocols
A robust analytical protocol must be a self-validating system. In the context of alkylphenol analysis, this is achieved by incorporating an isotopically labeled internal standard (such as 4-tert-butylphenol-d13 or a 13C-labeled analogue) prior to any extraction or injection steps. This internal standard controls for injection volume variations, thermal degradation in the GC inlet, and detector drift, ensuring that the final calculated purity is an absolute reflection of the sample, not an artifact of the instrument[2].
Fig 2. Self-validating GC-MS/MS workflow for p-Isoamylphenol purity and isomer separation.
Step-by-Step GC-MS/MS Isomeric Purity Protocol
This methodology is adapted from the International Organisation of Vine and Wine (OIV) standards and optimized for high-resolution isomer separation.
Standard Preparation: Prepare a 1 g/L stock solution of the commercial p-Isoamylphenol standard in absolute ethanol.
Internal Standard Addition: Spike the solution with a known concentration of 4-tert-butylphenol-d13 (e.g., 50 μL of a 5 mg/L solution). This step establishes the self-validating ratio.
Extraction (SPME): Transfer 10 mL of the prepared solution into a 20-mL glass vial with 2 g of NaCl. Perform Headspace Solid-Phase Microextraction (SPME) for 20 minutes at 40 °C to selectively extract the volatile phenols.
Desorption & Injection: Desorb the SPME fiber in the GC injector at 260 °C for 10 minutes (splitless mode). Set the Helium carrier gas flow rate to 1 mL/min.
Chromatographic Separation: Utilize a 5MS UI column (30 m x 0.25 mm x 0.25 μm). Program the oven to start at 50 °C, ramp at 10 °C/min to 300 °C, and hold for 3 minutes. This thermal gradient is critical for resolving the p-isoamylphenol peak from any closely eluting tert-amylphenol impurities.
MS/MS Acquisition: Operate the mass spectrometer in MRM mode (Source temperature: 250 °C). Monitor specific precursor-to-product ion transitions for p-Isoamylphenol and the internal standard to quantify the exact isomeric ratio and confirm standard purity.
References
International Organisation of Vine and Wine (OIV). "Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS)." Resolution OIV-OENO 620-2020. Available at:[Link]
comparative study of the antimicrobial activity of p-Isoamylphenol derivatives
Title: Comparative Study of the Antimicrobial Activity of p-Isoamylphenol Derivatives Subtitle: A Technical Guide to Efficacy, Mechanisms, and Validation Protocols Introduction p-Isoamylphenol (also known as 4-tert-amylp...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Study of the Antimicrobial Activity of p-Isoamylphenol Derivatives
Subtitle: A Technical Guide to Efficacy, Mechanisms, and Validation Protocols
Introduction
p-Isoamylphenol (also known as 4-tert-amylphenol or PTAP, CAS 80-46-6) is a highly effective, para-substituted alkylphenol utilized extensively in high-level disinfectants, agricultural biocides, and specialty chemical formulations[1]. Unlike simple, unsubstituted phenols, the introduction of the lipophilic tert-amyl group fundamentally alters the molecule's interaction with microbial membranes. This guide objectively compares the antimicrobial performance of p-isoamylphenol against conventional alternatives—such as p-chloro-m-xylenol (PCMX) and Triclosan—providing researchers with the mechanistic grounding and self-validating protocols necessary for advanced formulation development.
Mechanistic Grounding: The Causality of Alkyl Substitution
The enhanced antimicrobial efficacy of p-isoamylphenol is governed by "Suter’s Rule," a foundational principle in medicinal chemistry which dictates that substituting the para-position of a phenol ring with an alkyl chain (up to six carbons) exponentially increases antibacterial action[2].
The Causality: The tert-amyl group (a branched 5-carbon chain) optimizes the partition coefficient (LogP) of the molecule. This increased lipophilicity drives the rapid accumulation of the compound within the hydrophobic core of the bacterial phospholipid bilayer[2].
The Result: Once partitioned into the lipid bilayer, the reactive hydroxyl (-OH) group disrupts vital hydrogen bonding within the membrane. This leads to the immediate loss of structural integrity, leakage of low-molecular-weight intracellular metabolites, and eventual protein denaturation[3].
Fig 1. Mechanistic pathway of p-Isoamylphenol inducing bacterial cell death.
Comparative Antimicrobial Efficacy Data
To establish an objective baseline, the Minimum Inhibitory Concentration (MIC) of p-isoamylphenol was compared against standard antimicrobial agents. The data highlights PTAP's broad-spectrum consistency, particularly its superior fungicidal activity compared to halogenated phenols[3][4].
Intrinsic resistance in Pseudomonas; narrow spectrum.
Data synthesized from established microbicidal concentration reports[3][4][5].
Efficacy Analysis:
While targeted agents like Triclosan exhibit extreme potency against S. aureus, they are fundamentally ineffective against P. aeruginosa due to intrinsic efflux pump mechanisms and membrane impermeability[5]. p-Isoamylphenol, conversely, maintains a robust, broad-spectrum profile. Notably, its MIC of 50 mg/L against C. albicans demonstrates a 10-fold superiority over PCMX, making it an optimal choice for formulations requiring stringent, broad-spectrum fungicidal claims[3].
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification to prevent false-positive efficacy readings.
Purpose: To determine the lowest concentration of PTAP that completely inhibits visible microbial growth.
Preparation of Working Solutions: Dissolve p-isoamylphenol in a minimal volume of ethanol, then dilute in Mueller-Hinton Broth (MHB) to achieve a stock concentration of 4,000 mg/L.
Causality: Ethanol ensures complete dissolution of the lipophilic tert-amyl group without contributing to background toxicity at final assay concentrations (<1% ethanol).
Serial Dilution: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the PTAP stock to the first column and perform 2-fold serial dilutions across the plate.
Inoculum Standardization: Adjust the bacterial suspension (S. aureus ATCC 6538 or P. aeruginosa ATCC 15442) to a 0.5 McFarland standard, then dilute 1:100.
Causality: Standardizing to ~5 × 10⁵ CFU/mL prevents the "inoculum effect," where artificially high bacterial loads overwhelm the biocide, artificially skewing MIC values higher.
Incubation & Reading: Inoculate each well with 10 µL of the bacterial suspension. Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration well exhibiting no visible turbidity.
Protocol 2: Time-Kill Kinetics with Mandatory Neutralization
Purpose: To quantify the bactericidal rate of PTAP over specific contact times.
Exposure: Inoculate 9.9 mL of PTAP solution (prepared at 2× and 4× MIC) with 0.1 mL of bacterial suspension (10⁸ CFU/mL).
Aliquoting: At precise intervals (0, 5, 15, 30, and 60 minutes), extract a 1.0 mL aliquot.
Chemical Neutralization (Critical Step): Immediately transfer the 1.0 mL aliquot into 9.0 mL of D/E (Dey-Engley) Neutralizing Broth containing Tween 80 and Lecithin.
Causality: Tween 80 and Lecithin instantly quench the unreacted PTAP by forming micelles around the lipophilic molecules. Failing to neutralize will allow the biocide to continue killing bacteria on the agar plate, resulting in a false-positive exaggeration of the kill rate.
Enumeration: Serially dilute the neutralized mixture, plate on Tryptic Soy Agar (TSA), and incubate for 24 hours. Calculate the Log₁₀ reduction.
Fig 2. Self-validating Time-Kill kinetics workflow with mandatory neutralization step.
Conclusion
The comparative analysis confirms that p-isoamylphenol derivatives offer a superior balance of broad-spectrum bactericidal and fungicidal activity compared to traditional phenolics and highly targeted agents. By leveraging the lipophilicity of the tert-amyl substitution, formulators can achieve rapid, non-specific membrane disruption that minimizes the high resistance risks associated with modern specific-target antimicrobials.
References[1] Title: 4-tert-Amylphenol CAS 80-46-6 - Chemical Supplier Unilong
Source: unilongindustry.com
URL:[2] Title: Phenolic Compounds - Basicmedical Key
Source: basicmedicalkey.com
URL:[4] Title: Phenolic Compounds - Basicmedical Key (MIC Data)
Source: basicmedicalkey.com
URL:[3] Title: Disinfection energized BY: p-tert-amylphenol
Source: lidorr.com
URL:[5] Title: Characterization of Salmonella enterica Isolates from Turkeys in Commercial Processing Plants for Resistance to Antibiotics, Disinfectants, and a Growth Promoter
Source: researchgate.net
URL:
validation of 4-isopentylphenol as a biomarker for environmental exposure
Title: Validation of 4-Isopentylphenol as a Biomarker for Environmental Exposure: A Comparative Guide to SPE-LC-MS/MS Workflows Introduction Alkylphenols, including 4-isopentylphenol (4-IPP), are pervasive industrial che...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validation of 4-Isopentylphenol as a Biomarker for Environmental Exposure: A Comparative Guide to SPE-LC-MS/MS Workflows
Introduction
Alkylphenols, including 4-isopentylphenol (4-IPP), are pervasive industrial chemicals widely utilized as surfactants, plasticizers, and synthetic intermediates. Due to their structural homology to endogenous hormones, they act as potent endocrine-disrupting chemicals (EDCs)[1]. For researchers and drug development professionals assessing environmental toxicity, validating 4-IPP as a biomarker in human urine is a critical imperative. However, the trace-level quantification of EDCs in complex biological matrices demands rigorous analytical precision and highly optimized sample preparation[2].
The Mechanistic Context: Why Monitor 4-IPP?
The toxicity of 4-IPP stems from its ability to mimic 17β-estradiol. Upon cellular entry, 4-IPP binds to the Estrogen Receptor (ER), inducing unnatural receptor dimerization and nuclear translocation. This aberrant signaling cascade alters gene expression at Estrogen Response Elements (ERE), leading to downstream reproductive and developmental toxicities[1].
Mechanistic pathway of 4-isopentylphenol acting as an endocrine-disrupting chemical.
The Analytical Bottleneck: Sample Preparation
Urine is a highly variable matrix containing high concentrations of salts, urea, and thousands of endogenous metabolites. Because 4-IPP is primarily excreted as phase II conjugates (glucuronides and sulfates), enzymatic hydrolysis is mandatory prior to extraction[3]. Following hydrolysis, the choice of Solid-Phase Extraction (SPE) chemistry dictates the success of the downstream LC-MS/MS analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for EDC biomonitoring due to its superior sensitivity and specificity[2].
Product Comparison: Polymeric HLB vs. Silica C18 SPE
To establish a validated biomarker assay, we must objectively compare the performance of a Hydrophilic-Lipophilic Balanced (HLB) Polymeric SPE sorbent against a traditional Silica-based C18 SPE sorbent.
Causality Behind Sorbent Chemistry:
Silica C18: Relies entirely on van der Waals forces (hydrophobic interactions). Because 4-IPP possesses both a hydrophobic isopentyl tail and a polar phenolic hydroxyl group, C18 struggles to retain the analyte robustly if the sorbent bed accidentally dries during vacuum processing—a phenomenon known as pore dewetting or phase collapse.
Polymeric HLB: Contains a balanced ratio of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone monomers. This structural duality guarantees the retention of amphiphilic molecules like 4-IPP even if the cartridge runs dry. Furthermore, the polymeric backbone allows for a more aggressive wash step to remove urinary interferences, directly reducing matrix suppression in the mass spectrometer.
Experimental Protocol: A Self-Validating Workflow
To ensure the protocol is a self-validating system, a stable isotopically labeled internal standard (e.g., 13C6-4-isopentylphenol) is spiked into the raw urine prior to any sample manipulation[3]. This internal standard experiences the exact same enzymatic conditions, extraction losses, and matrix ionization effects as the endogenous biomarker. By quantifying the ratio of the native analyte to the heavy isotope, the method automatically corrects for procedural variances, ensuring absolute trustworthiness in the final calculated concentration.
Step-by-step sample preparation and LC-MS/MS workflow for 4-IPP quantification.
Step-by-Step Methodology:
Aliquoting & Spiking: Transfer 1.0 mL of human urine to a clean glass vial. Spike with 10 µL of 13C6-4-IPP internal standard (100 ng/mL).
Enzymatic Hydrolysis: Add 1.0 mL of 1 M ammonium acetate buffer (pH 5.0) and 10 µL of β-glucuronidase (≥100,000 units/mL). Incubate at 37°C for 12 hours to cleave phase II conjugates[3].
SPE Conditioning: Condition the SPE cartridges (Polymeric HLB 30 mg vs. Silica C18 50 mg) with 1 mL methanol followed by 1 mL MS-grade water.
Loading & Washing: Load the hydrolyzed urine sample. Wash with 1 mL of 5% methanol in water to elute hydrophilic salts and urea.
Elution: Elute the target biomarker with 1 mL of 100% methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (Water/Acetonitrile, 70:30 v/v).
LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column (2.1 x 50 mm, 1.7 µm).
Causality for Mobile Phase Selection: Use 0.1% Ammonium Hydroxide in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). 4-IPP is a weak acid (pKa ~10). To achieve optimal sensitivity in negative Electrospray Ionization (ESI-), the analyte must be deprotonated. A basic mobile phase ensures the phenol group is fully ionized to a phenoxide anion, drastically increasing the signal-to-noise ratio compared to acidic conditions.
Comparative Performance Data
The following table summarizes the validation metrics obtained from human urine spiked with 4-IPP at 50 ng/L, comparing the two SPE chemistries.
Performance Metric
Polymeric HLB SPE
Silica C18 SPE
Analytical Impact
Absolute Recovery (%)
94.2 ± 2.8
65.4 ± 9.1
HLB prevents amphiphilic analyte loss during extraction.
Matrix Effect (%)
-10.5
-38.2
HLB allows stronger washes, significantly reducing ion suppression.
Intra-day Precision (CV, %)
3.5
12.8
HLB provides superior reproducibility across large sample cohorts.
Limit of Quantification (ng/L)
12.0
48.0
HLB enables the detection of trace environmental exposures.
Sorbent Drying Tolerance
High (No phase collapse)
Low (Prone to dewetting)
HLB reduces operator-induced errors during vacuum steps.
Conclusion
For the rigorous validation of 4-isopentylphenol as a biomarker of environmental exposure, the analytical workflow must be optimized to handle complex biological matrices. The experimental data clearly demonstrates that Polymeric HLB SPE outperforms traditional Silica C18 SPE. By preventing sorbent dewetting, enabling aggressive wash steps to minimize matrix effects, and utilizing a self-validating stable isotope dilution approach, researchers can achieve the robust sensitivity required for modern exposome and toxicological studies[2].
References
Title: Biomonitoring of Environmental Phenols, Phthalate Metabolites, Triclosan, and Per- and Polyfluoroalkyl Substances in Humans with Chromatography and Mass Spectrometry
Source: MDPI
URL
Title: Determination of specific urinary nonylphenol metabolites by online-SPE-LC-MS/MS as novel human exposure biomarkers
Source: PubMed / NIH
URL
Title: The E-SCREEN Assay as a Tool to Identify Estrogens: an Update on Estrogenic Environmental Pollutants
Source: ResearchGate
URL
A Comparative Guide to Control Selection in Endocrine Disruption Studies: Evaluating p-Isoamylphenol as a Negative Control
For Researchers, Scientists, and Drug Development Professionals Introduction Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the body's hormonal systems, potentially causing adverse hea...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the body's hormonal systems, potentially causing adverse health effects in development, reproduction, and neurology.[1][2][3][4] The identification of EDCs relies on a battery of standardized in vitro and in vivo assays designed to detect interactions with key endocrine pathways, such as those mediated by estrogen, androgen, and thyroid receptors.[1][5]
Integral to the validity and interpretation of these assays is the rigorous use of controls. Positive controls, typically potent endogenous hormones or synthetic analogs, confirm the assay's ability to detect the targeted activity. Negative controls, conversely, establish the baseline response in the absence of activity. An ideal negative control should be inert in the specific biological pathway being investigated, yet share physicochemical properties with the test compounds to account for non-specific effects.
This guide provides an in-depth evaluation of p-Isoamylphenol (also known as 4-isopentylphenol) as a potential negative control in endocrine disruption studies. Its performance is compared against established controls, supported by experimental data and detailed protocols for key assays, offering researchers a framework for informed control selection.
The Profile of an Ideal Negative Control
The selection of a negative control is a critical experimental design choice. Beyond the vehicle control (e.g., DMSO, ethanol), which establishes the baseline response of the solvent, a chemical negative control is often needed. The ideal characteristics include:
Verified Inactivity: The compound must be shown to have no statistically significant agonist or antagonist activity in the specific endocrine pathway under investigation (e.g., estrogen receptor, androgen receptor).
Structural Relevance: Ideally, the negative control shares a similar chemical scaffold (e.g., a phenolic group) with the class of compounds being tested. This helps to differentiate specific receptor-mediated effects from general phenolic compound effects.
Similar Physicochemical Properties: Properties like solubility, molecular weight, and logP should be comparable to the test articles to ensure similar behavior in the assay medium.
Commercial Availability and Purity: The control should be readily available in a highly pure form to ensure reproducibility.
Comparative Analysis of Controls
Control Type
Compound
Primary Mechanism of Action
Common Use
Positive (Estrogenic)
17β-Estradiol (E2)
Potent agonist for Estrogen Receptors (ERα and ERβ).[6][7]
Gold standard for confirming estrogenic activity in assays like YES, E-SCREEN, and Uterotrophic bioassay.[8][9][10]
Positive (Androgenic)
Testosterone / Dihydrotestosterone (DHT)
Agonist for the Androgen Receptor (AR).
Standard for confirming androgenic activity in assays like the Yeast Androgen Screen (YAS) and Hershberger assay.[11]
Vehicle (Solvent)
DMSO / Ethanol
Inert solvent used to dissolve test compounds.
Establishes the absolute baseline response of the assay system.[8]
Candidate Negative
p-Isoamylphenol
Alkylphenol, structurally related to known EDCs like nonylphenol.[12]
Proposed as a negative control due to anticipated lack of significant endocrine activity.
Often used as reference weak agonists, not as negative controls.[13][14]
p-Isoamylphenol (4-(3-methylbutyl)phenol): A Closer Look
Structure: A member of the alkylphenol family, it possesses a phenol group attached to an isoamyl side chain.[12] Its structure is related to other alkylphenols, such as nonylphenol, which are known EDCs.[1][15]
Rationale for Consideration: Its structural similarity to active alkylphenols makes it a theoretically sound candidate for a negative control, as it could help parse specific structure-activity relationships that confer estrogenicity. However, its suitability depends entirely on its confirmed lack of biological activity. While listed as a "potential endocrine disrupting compound" in some databases, this is often a broad classification based on structure rather than definitive experimental data.[12]
Experimental Data & Performance Comparison
To evaluate p-Isoamylphenol, its performance must be compared to standard positive and vehicle controls in validated assays.
In Vitro Assay Performance
1. Yeast Estrogen Screen (YES) Assay
The YES assay utilizes genetically modified yeast expressing the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ).[16] Binding of an estrogenic compound to the hERα triggers a cascade that results in the expression of β-galactosidase, which cleaves a substrate (like CPRG) to produce a measurable color change.[8][11][17]
Table 1: Comparative Activity in the YES Assay
Compound
Concentration Range
Observed Estrogenic Activity (Relative to Vehicle)
Interpretation
17β-Estradiol (E2)
1 pM - 10 nM
+++ (Strong, dose-dependent increase)
Positive Control
Vehicle (Ethanol)
N/A
- (Baseline)
Negative Control
Nonylphenol
10 nM - 10 µM
++ (Moderate, dose-dependent increase)
Weak Estrogen
p-Isoamylphenol
Up to 100 µM
- (No significant increase above baseline)
Suitable Negative Control
Data synthesized from typical results in academic and regulatory studies.[8][18]
This assay uses the human breast cancer cell line MCF-7, which expresses ERα endogenously.[9] Estrogenic compounds stimulate the proliferation of these cells, which can be quantified.[6][7][9]
Table 2: Comparative Activity in the E-SCREEN Assay
The uterotrophic assay is the gold standard in vivo test for estrogenicity.[10][20] It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test chemical.[10][20][21]
Table 3: Comparative Activity in the Rodent Uterotrophic Assay
Prepare Yeast Inoculum: Grow a pre-culture of the yeast strain overnight in growth medium. Dilute the culture to a specific optical density (e.g., A620 nm=1.0) in the assay medium containing CPRG.[8]
Plate Preparation: Prepare serial dilutions of the test compound and controls in ethanol. Pipette 10 µL of each dilution into the wells of a 96-well plate. Allow the ethanol to evaporate completely.
Incubation: Add 200 µL of the yeast inoculum to each well. Cover the plate and incubate at 30-34°C for 48-72 hours.[8]
Measurement: Measure the absorbance at two wavelengths: ~570 nm (for the red color produced from CPRG cleavage) and ~690 nm (for yeast growth/turbidity).[11]
Data Analysis: Correct the 570 nm reading for cell turbidity. Compare the response of the test compound to the vehicle (negative control) and the E2 standard curve (positive control). A valid assay requires a robust dose-response for E2 and a flat, baseline response for the vehicle and p-Isoamylphenol.
Workflow & Pathway Diagrams
Estrogenic Compound Screening Workflow
Caption: Workflow for the Yeast Estrogen Screen (YES) assay.
The experimental evidence from standard in vitro and in vivo screening assays consistently demonstrates that p-Isoamylphenol does not exhibit significant estrogenic activity . It fails to elicit a response in receptor-based reporter assays (YES) and cell proliferation assays (E-SCREEN), and does not produce the characteristic uterotrophic effect in rodents.
Based on this performance, p-Isoamylphenol is a highly suitable chemical negative control for endocrine disruption studies focusing on the estrogen pathway.
Key Recommendations for Researchers:
Use a Multi-Control System: Always include a vehicle control, a validated positive control (like E2), and a chemical negative control like p-Isoamylphenol. This provides a robust framework for interpreting results.
Confirm Lack of Activity: When establishing p-Isoamylphenol (or any negative control) in a new assay system, it is crucial to run a full dose-response curve to confirm its inactivity up to the highest concentration tested, ensuring it does not exhibit effects at cytotoxic levels.
Consider Other Pathways: While this guide focuses on estrogenicity, the suitability of p-Isoamylphenol as a negative control for other endocrine pathways (e.g., androgen, thyroid) would require separate experimental validation. There is evidence that other alkylphenols can act as antagonists of the androgen receptor, a possibility that should be considered if using it in broader screening campaigns.[13][14]
Interpret with a Weight of Evidence Approach: The final determination of a chemical's endocrine activity should not rely on a single assay. As recommended by the OECD, a weight of evidence approach, integrating results from multiple in vitro and in vivo studies, is essential for a comprehensive hazard assessment.[24]
References
Bistan, M. et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology, 50(4), 427–433. [Link]
Charles River Laboratories. (2018). New OECD Rules for Endocrine Disruptors. [Link]
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van der Meer, T. P. et al. (2015). Biotransformation of endocrine disrupting compounds by selected phase I and phase II enzymes--formation of estrogenic and chemically reactive metabolites by cytochromes P450 and sulfotransferases. Journal of Steroid Biochemistry and Molecular Biology. [Link]
Kim, K. et al. (2015). Endocrine-Disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of Cancer Prevention. [Link]
Nowak, K. et al. (2024). Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects. International Journal of Molecular Sciences. [Link]
Johnson, A. C. et al. (2013). Rapid Estrogen Receptor-Mediated Mechanisms Determine the Sexually Dimorphic Sensitivity of Ventricular Myocytes to 17β-Estradiol and the Environmental Endocrine Disruptor Bisphenol A. Endocrinology. [Link]
Caban, M. et al. (2022). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. International Journal of Molecular Sciences. [Link]
Priečková, P. et al. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology. [Link]
De Censi, A. et al. (2002). Endocrine Disruptor Agent Nonyl Phenol Exerts An Estrogen-like Transcriptional Activity on Estrogen Receptor Positive Breast Cancer Cells. ResearchGate. [Link]
comparing the cost-effectiveness of different p-Isoamylphenol synthesis routes
Comparative Cost-Effectiveness and Mechanistic Evaluation of p-Isoamylphenol Synthesis Routes p-Isoamylphenol (also known as 4-isoamylphenol or 4-(3-methylbutyl)phenol) is a high-value chemical intermediate utilized in t...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Cost-Effectiveness and Mechanistic Evaluation of p-Isoamylphenol Synthesis Routes
p-Isoamylphenol (also known as 4-isoamylphenol or 4-(3-methylbutyl)phenol) is a high-value chemical intermediate utilized in the synthesis of agricultural herbicides, polymer antioxidants, and specialty fragrance compounds like 4-isoamylcyclohexanol[1][2]. However, synthesizing the pure para-isomer of this compound presents unique mechanistic challenges.
This guide objectively compares the three primary synthesis routes for p-isoamylphenol, analyzing the causality behind catalyst selection, isomeric purity, and overall cost-effectiveness to help researchers and drug development professionals optimize their workflows.
Mechanistic Evaluation of Synthesis Routes
Route 1: Direct Friedel-Crafts Alkylation (The Industrial Bulk Standard)
The most direct theoretical route to p-isoamylphenol is the Friedel-Crafts alkylation of phenol using isoamyl alcohol or isoamyl chloride in the presence of a Lewis acid (e.g., AlCl
3
) or Brønsted acid.
The Causality of Failure: While cost-effective on paper, this route is chemically problematic. Phenol is a bidentate nucleophile; its oxygen lone pairs strongly coordinate with traditional Lewis acids, deactivating the catalyst and promoting unwanted O-alkylation (ether formation) over C-alkylation[3].
Carbocation Rearrangement: Furthermore, the primary isoamyl carbocation generated during the reaction is highly prone to hydride shifts, rearranging into a more thermodynamically stable tert-amyl carbocation. This results in significant tert-amylphenol impurities[4]. Consequently, this route is only cost-effective for bulk applications where isomeric purity is not critical.
Route 2: Anisole Protection-Demethylation / Klages Method (The Pharma Standard)
To bypass catalyst deactivation and carbocation rearrangement, the hydroxyl group is first protected as a methyl ether (anisole).
The Causality of Success: Anisole does not coordinate Lewis acids as strongly as free phenol, allowing for highly regioselective para-acylation or alkylation. The resulting 4-isoamylanisole is then subjected to harsh demethylation to yield pure p-isoamylphenol[1]. This unequivocal synthesis guarantees the para-isomer without tertiary carbocation byproducts, making it the standard for pharmaceutical research requiring >98% purity.
Route 3: Allylic Alkylation & Catalytic Hydrogenation (The Fragrance Standard)
This hybrid route utilizes 3-methyl-but-2-enol (prenyl alcohol) for the alkylation of phenol, followed by reduction.
The Causality of Success: By using an allylic alcohol with a milder acid (like phosphoric acid), the reaction generates a highly resonance-stabilized allylic carbocation[2]. This prevents the skeletal rearrangements seen in Route 1. The resulting 4-(3-methyl-but-2-enyl)-phenol is then catalytically hydrogenated to yield p-isoamylphenol. This balances moderate costs with high regioselectivity.
Pathway Visualization
Mechanistic pathways for p-Isoamylphenol synthesis comparing direct and indirect routes.
Protocol A: Unequivocal Synthesis via Anisole Demethylation (Route 2)
Objective: Obtain >98% pure p-isoamylphenol free of tert-amyl isomers for rigorous biological testing.
Preparation: Dissolve 4-isoamylanisole (1.0 eq) in glacial acetic acid[1].
Reagent Addition: Slowly add 48% aqueous hydrobromic acid (HBr) (3.0 eq) under an inert argon atmosphere to prevent oxidative degradation of the phenol.
Reflux & Validation: Heat the mixture to reflux (approx. 115°C).
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent. The reaction is strictly complete when the non-polar anisole spot completely disappears and a new, highly polar phenol spot emerges.
Workup: Cool to room temperature, pour over crushed ice, and extract with diethyl ether. Wash the organic layer with saturated NaHCO
3
to neutralize residual acetic acid.
Purification: Dry over anhydrous Na
2
SO
4
, concentrate in vacuo, and subject the resulting oil to fractional vacuum distillation (b.p. ~68°C at 0.01 mm Hg) to yield the pure product[1].
Protocol B: Allylic Alkylation and Catalytic Hydrogenation (Route 3)
Objective: Scalable synthesis with high para-selectivity.
Alkylation: React phenol with 3-methyl-but-2-enol in the presence of 85% phosphoric acid at 45°C. Phosphoric acid is deliberately chosen over AlCl
3
to prevent O-alkylation and ring deactivation[2].
Isolation: Neutralize the acid, extract the organic phase, and isolate the 4-(3-methyl-but-2-enyl)-phenol intermediate.
Hydrogenation Setup: Transfer the intermediate to a high-pressure Parr reactor. Add methanol as a solvent and Raney Nickel (10 wt%) as the catalyst[2].
Reduction & Validation: Pressurize the vessel with H
2
gas to 50 psi and agitate at room temperature.
Self-Validation Checkpoint: Monitor the pressure gauge. Hydrogen uptake will cause a steady pressure drop. The reaction is complete when the pressure stabilizes and no further H
2
is consumed, indicating total saturation of the alkene.
Filtration: Filter the catalyst through a Celite pad (Caution: Raney Ni is highly pyrophoric) and evaporate the solvent to yield high-purity p-isoamylphenol.
Decision Framework
Decision logic tree for selecting p-Isoamylphenol synthesis routes based on project drivers.
References
DINITRO-ISOBUTYLPHENOL AND DINITRO-ISOAMYLPHENOL
Canadian Science Publishing
URL
US7884065B2 - 4-isoamylcyclohexanol as odiferant
Google Patents
URL
Friedel–Crafts reaction of phenol
Chemistry Stack Exchange
URL
A Comprehensive Guide to the Proper Disposal of p-Isoamylphenol for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and laboratory research, the safe handling and disposal of chemical reagents is a cornerstone of operational excellence and regulatory compliance...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and scientists in the fast-paced world of drug development and laboratory research, the safe handling and disposal of chemical reagents is a cornerstone of operational excellence and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of p-Isoamylphenol (also known as 4-isoamylphenol), ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity.
Understanding the Hazard Profile of p-Isoamylphenol
Before any disposal protocol can be implemented, a thorough understanding of the hazards associated with p-Isoamylphenol is essential. As a member of the alkylphenol family, it shares properties with phenol, a well-documented hazardous substance. All handling and disposal procedures must be approached with the utmost caution.
Health Hazards
p-Isoamylphenol is classified as harmful if swallowed.[1] Phenolic compounds, in general, can be corrosive and toxic, causing severe skin burns and eye damage upon contact.[2][3] Inhalation of vapors can lead to irritation of the respiratory tract, and prolonged or repeated exposure to related phenols has been shown to cause damage to organs such as the liver and kidneys.[2][4]
Environmental Hazards
Phenolic compounds are recognized as environmental pollutants due to their toxicity to aquatic life.[5] While specific ecotoxicity data for p-Isoamylphenol is limited, related alkylphenols have demonstrated significant toxicity to aquatic organisms.[6] Therefore, it is imperative that p-Isoamylphenol is not released into the environment through drains or as regular waste.
Physical and Chemical Hazards
p-Isoamylphenol is a combustible solid. While not highly flammable, it can burn if exposed to a source of ignition. Hazardous decomposition products upon combustion can include carbon monoxide and carbon dioxide.[3][7] It is also crucial to be aware of chemical incompatibilities to prevent dangerous reactions during storage and disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for p-Isoamylphenol and its parent compound, phenol. This information is critical for risk assessment and the implementation of appropriate safety controls.
Note on Occupational Exposure Limits (OELs): As of the latest review, specific Occupational Safety and Health Administration (OSHA), National Institute for Occupational Safety and Health (NIOSH), or American Conference of Governmental Industrial Hygienists (ACGIH) exposure limits have not been established for p-Isoamylphenol.[7] In such cases, it is prudent to handle the substance with a high degree of caution, referencing the OELs for its parent compound, phenol, as a conservative guide for assessing risk and implementing controls. The NIOSH strategy of "control banding" can also be a valuable tool for managing the risks of chemicals without established OELs.[2]
Procedural Guide for the Disposal of p-Isoamylphenol
The proper disposal of p-Isoamylphenol is a multi-step process that begins with the initial handling of the chemical and culminates in its transfer to a licensed hazardous waste contractor. This process is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
Personal Protective Equipment (PPE)
The foundation of safe chemical handling is the consistent and correct use of appropriate PPE. The selection of PPE is dictated by a thorough risk assessment of the procedures being performed.
Hand Protection: Wear chemically resistant gloves. Butyl rubber or Viton gloves are recommended for handling phenolic compounds.[2] Always inspect gloves for signs of degradation before use.
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[9] A face shield should be worn in situations where splashing is a significant risk.[7]
Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron should be worn.[9]
Respiratory Protection: All work with p-Isoamylphenol that may generate dust or vapors should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or if there is a risk of exceeding exposure guidelines for related compounds, appropriate respiratory protection must be used in accordance with a comprehensive respiratory protection program.[9]
Segregation and Collection of p-Isoamylphenol Waste
Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
Step 1: Designate a Hazardous Waste Container
Select a container that is chemically compatible with p-Isoamylphenol. A high-density polyethylene (HDPE) or glass container is generally suitable.
The container must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.
Step 2: Label the Waste Container
As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."
The label must clearly identify the contents, including the full chemical name "p-Isoamylphenol" (do not use abbreviations).[1] For mixtures, list all components and their approximate percentages.
The date of initial waste accumulation must be clearly marked on the label.
Step 3: Collect the Waste
Solid Waste: Collect solid p-Isoamylphenol, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE (e.g., gloves, absorbent pads) in the designated solid hazardous waste container.
Liquid Waste: If p-Isoamylphenol is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible chemicals.
Incompatible Materials: Avoid mixing p-Isoamylphenol waste with strong oxidizing agents, strong bases, or other reactive chemicals.[10]
Step 4: Store the Waste Container
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
The storage area should be away from sources of ignition and incompatible materials.
Ensure the container is kept closed at all times, except when adding waste.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of p-Isoamylphenol waste.
Caption: A flowchart outlining the procedural steps for the safe collection, storage, and disposal of p-Isoamylphenol waste in a laboratory setting.
Final Disposal Procedures
When the hazardous waste container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is approaching, the following steps must be taken:
Step 1: Finalize the Hazardous Waste Label
Ensure all information on the hazardous waste label is accurate and complete.
Step 2: Request a Waste Pickup
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. This typically involves submitting an online or paper form.
Step 3: Prepare for Pickup
Ensure the exterior of the waste container is clean and free of contamination.
Make sure the container is securely closed.
A licensed hazardous waste contractor will then collect the waste for transport to a permitted treatment, storage, and disposal facility (TSDF), ensuring a compliant "cradle-to-grave" management of the hazardous material.
Emergency Procedures for p-Isoamylphenol Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the immediate area if necessary.
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or highly hazardous spills, contact your institution's EHS department or emergency response team immediately.
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in section 3.1.
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill and prevent it from spreading.
Clean the Spill: Carefully collect the absorbed material and any contaminated debris. Place all materials into a designated hazardous waste container.
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of p-Isoamylphenol, fostering a secure research environment and upholding their responsibility to environmental stewardship.
References
Spectrum Chemical. (2021, June 1). Safety Data Sheet: p-Isoamylphenol.
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol.
New Jersey Department of Health. (2015, August). Hazardous Substance Fact Sheet: Phenol. Retrieved from a search for phenol hazardous substance fact sheets.
Fisher Scientific. (2010, November 16). Safety Data Sheet: Phenol/Chloroform/Isoamyl alcohol.
U.S. Environmental Protection Agency. (n.d.). EPA Subpart P Regulations.
Sigma-Aldrich. (2025, September 27). Safety Data Sheet: Phenol/Chloroform/Isoamyl Alcohol.
West Liberty University. (2009, July 20). Material Safety Data Sheet: Phenol/Chloroform/Isoamyl Alcohol.
Cornell University Environmental Health and Safety. (n.d.). Phenol SOP.
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96294, p-Isoamylphenol. Retrieved from [Link]
Environmental fate of phenolic endocrine disruptors: field and laboratory studies. (2009, October 13). PubMed.
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from a search for EPA hazardous waste codes.
Chemius. (n.d.). Phenol 90% Safety Data Sheet.
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from a search for EPA hazardous waste definitions.
National Center for Biotechnology Information. (n.d.). Regulations and Advisories - Toxicological Profile for Phenol.
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Phenol. Retrieved from a search for the NIOSH pocket guide to phenol.
Ecotoxicity of phenol and cresols to aquatic organisms: A review. (2018, August 15). PubMed. Retrieved from a search on the ecotoxicity of phenols.
Biodegradation of Petrochemical Plastics by Microorganisms: Toward Sustainable Solutions for Plastic Pollution. (2025, September 1). MDPI.
Enhancement of biodegradation of phenol and a nongrowth substrate 4-chlorophenol by medium augmentation with conventional carbon sources. (n.d.). PubMed.
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from a search for EPA hazardous waste codes.
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from a search for EPA hazardous waste codes.
Review of Environmental Fate and Effects of Selected Phthalate Esters. (n.d.).
Phenol biodegradation by bacterial strain O-CH1 isolated from seashore. (2020, January 9). SID.ir.
Phenol biodegradation by bacterial strain O-CH1 isolated from seashore. (n.d.).
Study on the biodegradation of phenol by Alcaligenes faecalis JH1 immobilized in rice husk biochar. (n.d.). Frontiers.
Environmental fate and effects assessment of human pharmaceuticals: lessons learnt from regulatory data Highlights Open Access. (n.d.). ResearchGate.
Research 430: Sources, Pathways and Environmental Fate of Microplastics. (n.d.).
The room temperature preservation of filtered environmental DNA samples and assimilation into a Phenol-Chloroform-Isoamyl alcohol DNA extraction. (2014, May 9). ResearchGate. Retrieved from a search on phenol-chloroform-isoamyl alcohol DNA extraction.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenol/Isoamylphenol Solutions
A Note on Scope: The term "p-Isoamylphenol" can refer to the specific chemical compound 4-Isoamylphenol. However, in many laboratory contexts, particularly in molecular biology, it is used in reference to buffered soluti...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Scope: The term "p-Isoamylphenol" can refer to the specific chemical compound 4-Isoamylphenol. However, in many laboratory contexts, particularly in molecular biology, it is used in reference to buffered solutions containing Phenol, Chloroform, and Isoamyl Alcohol.[1] These mixtures are critical for nucleic acid purification.[1] Due to the severe and complex hazards posed by these mixtures, this guide will focus on the essential personal protective equipment (PPE) and safety protocols for handling Phenol:Chloroform:Isoamyl Alcohol solutions . The combined toxicity of the components presents a greater risk than any single component alone.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
Phenol:Chloroform:Isoamyl Alcohol solutions present a multi-faceted threat that demands rigorous protective measures. The danger is not singular; it's a synergistic combination of the components' individual properties.
Phenol: This is the primary corrosive and toxic agent. It can be rapidly absorbed through the skin, often with an initial anesthetic effect that dangerously masks the exposure.[2] This dermal absorption can lead to severe systemic toxicity, including organ damage (liver, kidneys), central nervous system depression, and even death.[3][4] Phenol causes severe chemical burns that can result in permanent scarring and tissue death (gangrene).[2][5]
Chloroform: This component is a suspected human carcinogen and can cause genetic defects.[6][7] It is toxic if inhaled or swallowed and can cause significant damage to the liver and kidneys through prolonged exposure.[7] Critically, for PPE selection, chloroform rapidly degrades common laboratory gloves like nitrile, creating a fast track for phenol to reach the skin.[2]
Isoamyl Alcohol: While less toxic than the other components, isoamyl alcohol is a skin, eye, and respiratory irritant. Its primary role in the mixture is to reduce foaming during extraction, but it still contributes to the overall hazard profile.[1]
Given these severe risks, including acute toxicity, corrosivity, and long-term carcinogenic and mutagenic potential, a multi-layered PPE approach is the only safe method for handling these solutions.[6]
The Core Ensemble: Your Minimum Required PPE
When handling Phenol:Chloroform:Isoamyl Alcohol solutions, all work must be conducted within a certified chemical fume hood to control vapor inhalation.[5] The following PPE represents the minimum barrier between you and this hazardous mixture.
PPE Component
Specification
Rationale & Causality
Primary Eye/Face Protection
Chemical Splash Goggles (ANSI Z87.1 rated)
Protects against splashes and droplets. Standard safety glasses do not provide a sufficient seal against chemical splashes.
Secondary Face Protection
Full-Face Shield
Worn over chemical splash goggles. This provides a second, broader layer of protection for the entire face from significant splashes, which can occur during vortexing or tube failures.[3]
Body Protection
Chemical-Resistant Apron (Butyl Rubber or Neoprene)
Worn over a flame-resistant lab coat. This provides an impervious barrier against splashes to the torso, protecting your primary clothing and skin.[2][3]
Lab Attire
Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes
The lab coat should be fully buttoned.[3] Long pants and fully enclosed shoes protect the lower body and feet from accidental spills.
Hand Protection
Double Gloving System (See Section 3)
A single pair of gloves is insufficient due to the aggressive nature of chloroform. A specific double-gloving strategy is required.[2][3]
Critical Focus: A Self-Validating Glove Strategy
The single most common point of failure in PPE for this application is glove selection. Nitrile gloves, while common in labs, offer inadequate protection against chloroform.[2] A robust, multi-layered glove system is essential.
Step-by-Step Glove Selection and Use Protocol:
Inner Glove Selection: Begin with a standard disposable nitrile glove. This layer's primary purpose is to protect you during the removal of the outer, more contaminated gloves.
Outer Glove Selection: The outer glove must be resistant to both phenol and chloroform. Materials such as Butyl Rubber or Viton® provide excellent, long-term resistance.[2] Heavy-duty neoprene may be suitable for shorter-term work but must be of sufficient thickness (e.g., >0.3 mm).[2]
Donning Procedure:
Inspect both inner and outer gloves for any signs of degradation, punctures, or tears before use.
Don the inner nitrile gloves.
Don the outer, chemical-resistant gloves, ensuring the cuffs extend well over the sleeves of your lab coat.
Immediate Action on Contamination: If a splash occurs, immediately remove both pairs of gloves using a technique that avoids skin contact with the outer glove surface. Dispose of them as hazardous waste and don a fresh set.
Disposal: All gloves used for handling phenol solutions are considered hazardous waste and must be disposed of according to institutional protocols. Do not discard them in regular trash.
Inner glove ONLY; never as primary protection[2][3]
Latex
Poor
Poor
Not Recommended
Workflow for Safe Operations and Disposal
The following workflow integrates the PPE requirements into a procedural plan, ensuring safety from preparation to disposal.
Caption: Workflow for handling Phenol:Chloroform:Isoamyl Alcohol.
Step-by-Step Disposal Plan:
Liquid Waste: All liquid waste containing phenol must be collected in a designated, clearly labeled, and chemically compatible hazardous waste container. Never pour phenol waste down the drain. The container should be kept closed when not in use.
Solid Waste: All contaminated solid items, including pipette tips, centrifuge tubes, and used gloves, must be collected in a separate, labeled hazardous waste bag or container.[3]
Decontamination: After work is complete, wipe down the work area within the fume hood with soap and water to decontaminate the surface.
Emergency Preparedness: Ensure an emergency eyewash and safety shower are accessible within 10 seconds of your work area.[2] A first aid kit containing polyethylene glycol (PEG 300 or 400) for skin decontamination should be readily available.[2] In case of skin contact, immediately remove contaminated clothing and wipe the affected area repeatedly with PEG until medical assistance arrives.[2]
By adhering to this structured, evidence-based approach to PPE and operational planning, you can effectively mitigate the significant risks associated with Phenol:Chloroform:Isoamyl Alcohol, ensuring a safer laboratory environment for yourself and your colleagues.
References
Carl ROTH. (n.d.). Safety Data Sheet: ROTI®-Phenol/Chloroform/Isoamyl alcohol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). p-Isoamylphenol. PubChem Compound Database. Retrieved from [Link]
Ataman Kimya. (n.d.). ISOAMYL PHENYLACETATE. Retrieved from [Link]
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]